molecular formula C10H12N2 B015009 Anabaseine CAS No. 3471-05-4

Anabaseine

Katalognummer: B015009
CAS-Nummer: 3471-05-4
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: AUBPMADJYNSPOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anabaseine (CAS 3471-05-4) is a naturally occurring alkaloid toxin first isolated from nemertine worms and later found in Aphaenogaster ants . It acts as a potent, non-selective agonist on a wide variety of nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems . Its mechanism of action involves binding to the orthosteric site of nAChRs, particularly those sensitive to α-bungarotoxin, leading to neuronal depolarization and the release of neurotransmitters such as dopamine and norepinephrine . This compound exhibits a unique binding profile, showing high affinity and potency for neuromuscular and α7 neuronal nAChR subtypes . At the α7 receptor, this compound functions as a full agonist, while it acts only as a weak partial agonist at the α4β2 subtype . Research has identified that the active form responsible for its high-affinity binding to vertebrate nAChRs is the monocationic cyclic iminium form . Due to its robust activity on α7 nAChRs, this compound serves as a critical scaffold for drug design. Its derivative, 3-(2,4-Dimethoxybenzylidene)-anabaseine (DMXBA or GTS-21), has been investigated in clinical trials for its potential to improve cognition in conditions like schizophrenia and Alzheimer's disease . This makes this compound a valuable tool for neuroscientific research and the development of novel therapeutics for cognitive deficits and inflammatory conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPMADJYNSPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188266
Record name Anabaseine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3471-05-4
Record name Anabaseine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3471-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabaseine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anabaseine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE103K23I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anabaseine: A Technical Guide to its Discovery, Natural Sources, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in the scientific community for its potential as a lead compound in drug development, particularly for neurological disorders. This document provides a comprehensive overview of the discovery of this compound, its natural origins, and its fundamental chemical and pharmacological properties. We will delve into the key experimental methodologies used to isolate and characterize this marine toxin and present quantitative data on its receptor binding and functional activity. Furthermore, this guide will illustrate the signaling pathways modulated by this compound and the experimental workflows involved in its study.

Discovery and Natural Sources

Initial Synthesis and Subsequent Isolation

This compound was first chemically synthesized in 1936 by Spath and Mamoli.[1][2] However, its existence as a natural product was not confirmed until 1971, when it was isolated from the marine nemertean worm Paranemertes peregrina by William R. Kem and his colleagues.[2][3] Later, in 1981, this compound was also identified in the venom of Aphaenogaster ants, where it functions as a pheromone and a chemical defense agent.[2]

Natural Occurrences

This compound is primarily found in two distinct natural sources:

  • Nemertean Worms (Ribbon Worms): These marine invertebrates utilize this compound as a potent neurotoxin to paralyze their prey and deter predators. High concentrations of this compound have been identified in the body and proboscis of species such as Paranemertes peregrina and the polystiliferan nemertean Paradrepanophorus crassus. The discovery of this compound in both monostiliferan and polystiliferan hoplonemerteans suggests an early evolutionary origin of its biosynthetic pathway.

  • Aphaenogaster Ants: Certain species of this ant genus produce this compound in their poison glands. It serves a dual purpose as an alarm pheromone and a defensive chemical against aggressors.

This compound is structurally related to anabasine, an alkaloid found in the tree tobacco plant (Nicotiana glauca).

Chemical Properties

This compound (3,4,5,6-tetrahydro-2,3′-bipyridine) is an alkaloid with the chemical formula C10H12N2. Its structure consists of a tetrahydropyridine (B1245486) ring linked to the 3-position of a pyridine (B92270) ring. A key feature of this compound is its existence as a tautomeric mixture at physiological pH, equilibrating between a cyclic imine, a cyclic iminium cation, and an open-chain amino-ketone form. The planar conformation of the molecule is stabilized by conjugation between the imine and the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H12N2
Molar Mass160.220 g·mol−1
AppearanceOil
Boiling Point110-120°C
IUPAC Name3,4,5,6-Tetrahydro-2,3′-bipyridine
CAS Number3471-05-4

Pharmacological Profile

This compound is a potent agonist at various nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α7 subtype and skeletal muscle receptors. The binding of the iminium form of this compound to these receptors triggers neuronal depolarization and the subsequent release of neurotransmitters such as dopamine (B1211576) and norepinephrine. This activity is responsible for the paralytic effects observed in crustaceans and insects. While this compound itself has a broad spectrum of activity across nAChR subtypes, its scaffold has been instrumental in the development of more selective ligands. For instance, the this compound derivative GTS-21 (DMXBA) is a selective α7 nAChR agonist that has been investigated for its potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease.

Experimental Protocols

Isolation of this compound from Nemertean Worms

The following protocol is a generalized procedure based on the methods described for the isolation of this compound from Paranemertes peregrina.

Materials:

  • Nemertean worm tissue

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Aluminum oxide for chromatography

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Homogenize the nemertean tissue in ethanol. A Stas-Otto solvent extraction procedure can be employed.

  • Acidification and Concentration: Acidify the extract with HCl and concentrate it using a rotary evaporator at room temperature to avoid the loss of volatile alkaloids.

  • Chromatographic Purification: Subject the concentrated extract to chromatography on aluminum oxide.

  • Fraction Collection and Monitoring: Elute the column with appropriate solvents and collect fractions. Monitor the fractions for the presence of this compound using a spectrophotometric assay with Ehrlich's reagent, which forms a colored adduct with this compound (DMAB-anabaseine) with a high absorbance at 490 nm.

  • HPLC Purification: Further purify the this compound-containing fractions by HPLC to obtain the pure compound.

  • Structural Elucidation: Confirm the structure of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectrophotometric Assay for this compound Quantification

This assay, based on the reaction with Ehrlich's reagent, is used for the detection and quantification of this compound in tissue extracts.

Procedure:

  • Dissolve the tissue extract in ethanol.

  • Add a solution of Ehrlich's reagent (p-dimethylaminobenzaldehyde) in ethanol containing 1% concentrated HCl.

  • Measure the absorbance of the resulting colored solution at 490 nm.

  • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action is the direct activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels.

Anabaseine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (Dopamine, Norepinephrine) Depolarization->Neurotransmitter_Release Downstream_Effects Physiological Effects (e.g., Paralysis in invertebrates) Neurotransmitter_Release->Downstream_Effects

Figure 1. Signaling pathway of this compound at the nicotinic acetylcholine receptor.

The general workflow for the discovery and characterization of this compound from a natural source is depicted below.

Anabaseine_Discovery_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_characterization Characterization & Analysis Collection Collection of Nemertean Worms Homogenization Tissue Homogenization Collection->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Chromatography Column Chromatography (Aluminum Oxide) Solvent_Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Spectrophotometry Spectrophotometric Assay (Ehrlich's Reagent) Chromatography->Spectrophotometry MS_NMR Structural Elucidation (MS, NMR) HPLC->MS_NMR Pharmacological_Assays Pharmacological Assays (Receptor Binding, Functional Studies) MS_NMR->Pharmacological_Assays

Figure 2. Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound, a fascinating marine natural product, has a rich history from its initial chemical synthesis to its discovery in nemertean worms and ants. Its potent and diverse activity at nicotinic acetylcholine receptors has made it a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols and workflows detailed in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Isolation of Anabaseine from Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the development of drugs for cognitive disorders. This technical guide provides a comprehensive overview of the isolation of this compound from its primary natural sources: marine nemertine worms. It details the methodologies for extraction, purification, and characterization of this valuable alkaloid, presenting quantitative data in a clear, comparative format. Furthermore, this document illustrates key experimental workflows and the relevant signaling pathway of this compound through detailed diagrams, offering a practical resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound (3,4,5,6-tetrahydro-2,3′-bipyridine) is a neurotoxic alkaloid first identified in marine hoplonemertean worms.[1] These carnivorous marine worms utilize a toxin-laden proboscis to capture prey.[2] this compound's structural similarity to nicotine (B1678760) and anabasine (B190304) underpins its potent interaction with nAChRs, albeit with a distinct pharmacological profile.[3] Notably, it displays a higher affinity for the α7 subunit of nAChRs, a key target in research for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[2] The this compound derivative, GTS-21 (DMXBA), has undergone phase II clinical trials for such indications.[4]

This guide focuses on the practical aspects of isolating this compound from its natural marine sources, providing detailed experimental protocols and comparative data to aid researchers in obtaining this compound for further study and development.

Marine Sources of this compound

This compound is primarily found in nemertine worms of the class Hoplonemertea. Several species have been identified as significant sources of this alkaloid. The concentration of this compound can vary considerably between species and even within different body parts of the same organism, with the highest concentrations often found in the proboscis and integument, suggesting a role in both predation and defense.

Table 1: this compound Concentration in Various Marine Nemertine Species

SpeciesTissueThis compound Concentration (µg/g fresh weight)Reference
Paranemertes peregrinaAnterior ProboscisHigh (specific value not consistently reported)
BodyLower than proboscis
Paradrepanophorus crassusBody~720 (in one specimen)
Anterior Proboscis~50x less than P. peregrina proboscis
Amphiporus lactifloreusWhole OrganismDetected
Amphiporus angulatusWhole OrganismContains this compound and other pyridyl alkaloids
Zygonemertes virescensWhole OrganismContains anabasine
Tetrastemma workiWhole OrganismContains this compound

Experimental Protocols for this compound Isolation

The isolation of this compound from nemertine worms generally follows a multi-step process involving extraction, purification, and characterization. The following protocols are a composite of methodologies described in the literature, primarily based on the well-established Stas-Otto solvent extraction procedure.

Specimen Collection and Initial Extraction
  • Collection and Preservation : Collect nemertine specimens from their natural habitat. For tissue-specific analysis, dissect the worm to separate the proboscis from the main body. Preserve the collected tissues in absolute ethanol (B145695) (approximately 10 mL per gram of fresh weight) to prevent degradation of the alkaloids.

  • Homogenization and Extraction :

    • Remove the initial ethanol preservative.

    • Slice the tissue into smaller pieces and homogenize in absolute ethanol containing 1% concentrated hydrochloric acid or 1% acetic acid to facilitate the extraction of the basic alkaloids.

    • Agitate the mixture, for example, by shaking at 5°C overnight, to ensure thorough extraction.

    • Pool the initial preservative and the subsequent ethanol extract.

    • Filter the pooled extract to remove insoluble tissue debris.

    • Concentrate the filtrate using a rotary evaporator at room temperature to avoid the loss of volatile alkaloids.

G cluster_collection Specimen Handling cluster_extraction Extraction Collection Specimen Collection Dissection Dissection (optional) Collection->Dissection Tissue-specific analysis Preservation Preservation in Ethanol Collection->Preservation Whole organism analysis Dissection->Preservation Homogenization Homogenization in Acidified Ethanol Preservation->Homogenization Agitation Overnight Agitation Homogenization->Agitation Pooling Pooling of Extracts Agitation->Pooling Filtration Filtration Pooling->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude Alkaloid Extract Crude Alkaloid Extract Concentration->Crude Alkaloid Extract

Figure 1. Workflow for the initial extraction of alkaloids from nemertine worms.
Stas-Otto Solvent Extraction for Purification

This classical acid-base extraction method is highly effective for separating alkaloids from neutral and acidic compounds.

  • Acidification and Removal of Non-basic Compounds :

    • Dissolve the crude ethanolic extract in acidified water (pH < 2 with HCl).

    • Perform a liquid-liquid extraction with an organic solvent such as methylene (B1212753) chloride or chloroform (B151607) (3 volumes of organic solvent to 1 volume of aqueous solution, repeated three times).

    • Discard the organic phase, which contains neutral and acidic lipids and other non-basic impurities. The protonated alkaloids remain in the aqueous phase.

  • Alkalinization and Extraction of this compound :

    • Adjust the pH of the aqueous phase to > 11 with a strong base (e.g., NaOH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaline aqueous solution with methylene chloride or chloroform (3 volumes of organic solvent to 1 volume of aqueous solution, repeated three times).

    • Collect the organic phase, which now contains the free base form of this compound and other alkaloids.

  • Final Concentration :

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the dried organic phase using a rotary evaporator to yield a purified and concentrated alkaloid fraction.

G Crude_Extract Crude Alkaloid Extract Acidified_Aqueous Acidified Aqueous Solution (pH < 2) Crude_Extract->Acidified_Aqueous Dissolve in Acidified Water Organic_Waste1 Organic Phase (Lipids, Neutral/Acidic Impurities) Acidified_Aqueous->Organic_Waste1 Extract with Methylene Chloride (x3) Alkaline_Aqueous Alkaline Aqueous Solution (pH > 11) Acidified_Aqueous->Alkaline_Aqueous Adjust pH > 11 Aqueous_Waste Aqueous Phase (Waste) Alkaline_Aqueous->Aqueous_Waste Extract with Methylene Chloride (x3) Organic_Alkaloids Organic Phase (Alkaloids) Alkaline_Aqueous->Organic_Alkaloids Purified_Extract Purified Alkaloid Extract Organic_Alkaloids->Purified_Extract Concentrate

Figure 2. The Stas-Otto acid-base extraction procedure for alkaloid purification.
Chromatographic Separation

Further purification of the alkaloid extract is achieved through chromatographic techniques.

  • Thin-Layer Chromatography (TLC) : Aluminum oxide plates can be used for initial separation and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC) :

    • Normal Phase HPLC : A silica (B1680970) gel column is effective for separating this compound. A typical mobile phase is a gradient of isopropanol (B130326) in hexane, with a small amount of triethylamine (B128534) (e.g., 0.1-0.2%) to reduce peak tailing.

    • Reverse Phase HPLC : A C18 column can also be used. A common mobile phase is a gradient of methanol (B129727) in water with 0.2% acetic acid.

Table 2: Exemplar HPLC Conditions for this compound Purification

ParameterNormal Phase HPLCReverse Phase HPLCReference
Stationary Phase Silica GelC18
Mobile Phase A Hexane with 0.1% TriethylamineWater with 0.2% Acetic Acid
Mobile Phase B Isopropanol with 0.1% TriethylamineMethanol with 0.2% Acetic Acid
Gradient Linear gradient of increasing BLinear gradient of increasing B
Detection UV at 260 nmUV at 254 nm
Quantification and Characterization

A reliable method for quantifying this compound in tissue extracts is through a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB).

  • Reagent Preparation : Prepare Ehrlich's reagent by dissolving 1% (w/v) p-dimethylaminobenzaldehyde in ethanol containing 1% (v/v) concentrated HCl.

  • Assay Procedure :

    • Homogenize a tissue sample in absolute ethanol containing 1% concentrated HCl.

    • Centrifuge or filter the homogenate to obtain a clear extract.

    • Add a portion of the ethanolic extract to the Ehrlich's reagent.

    • Incubate the mixture in a sealed vial at 70°C for at least 3 hours.

    • After cooling to room temperature, measure the absorbance spectrum from 300-550 nm. The product of the reaction between this compound and DMAB, 3-(4-dimethylaminobenzylidene)-anabaseine, has a maximum absorbance at approximately 490 nm.

    • A 3.0 µg/mL solution of this compound yields an absorbance of 1.00 at 490 nm under these conditions, which can be used to construct a standard curve for quantification.

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. The spectral data of the isolated compound should be compared with published data for synthetic this compound to confirm its identity.

This compound's Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its biological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are crucial for synaptic transmission in both the central and peripheral nervous systems.

The binding of this compound, particularly its active cyclic iminium form, to nAChRs triggers a conformational change in the receptor protein. This opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which in turn can trigger an action potential and the release of neurotransmitters such as dopamine (B1211576) and norepinephrine. This compound shows a higher affinity for nAChRs containing the α7 subunit.

G This compound This compound (Cyclic Iminium Form) nAChR Nicotinic Acetylcholine Receptor (e.g., α7) This compound->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Ion_Influx Na⁺ / Ca²⁺ Influx Channel_Opening->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Neurotransmitter_Release Dopamine & Norepinephrine Release Action_Potential->Neurotransmitter_Release Stimulates

Figure 3. Simplified signaling pathway of this compound at a nicotinic synapse.

Conclusion

The isolation of this compound from marine nemertine worms, while a multi-step process, is achievable through a combination of classical solvent extraction techniques and modern chromatographic methods. This guide provides a detailed framework of the necessary protocols, from specimen collection to final characterization. The quantitative data presented herein should aid researchers in selecting appropriate source organisms and in estimating potential yields. A thorough understanding of these isolation procedures is the first critical step for any research aimed at exploring the pharmacological properties of this compound and developing its derivatives into novel therapeutic agents for a range of neurological disorders. The continued investigation of this fascinating marine natural product holds significant promise for the future of drug discovery.

References

Anabaseine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a naturally occurring alkaloid found in marine nemertean worms and certain ant species, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its structural similarity to nicotine (B1678760) and its distinct pharmacological profile have made it a molecule of significant interest in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its activity at various nAChR subtypes. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important neurotoxin and research tool.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine, is a bipyridyl alkaloid.[1] Its structure consists of a pyridine (B92270) ring linked to a tetrahydropyridine (B1245486) ring.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some reported properties, particularly the boiling point, show variability in the literature. This compound is often described as a thick, pale brown to very dark brown oil.[2] It exhibits slight solubility in chloroform, ethyl acetate, and methanol.[2] For comparison, the properties of the related compound anabasine (B190304) are also included.

PropertyThis compoundAnabasine
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₄N₂
Molecular Weight 160.22 g/mol [3]162.23 g/mol [4]
CAS Number 3471-05-4494-52-0
IUPAC Name 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine3-(piperidin-2-yl)pyridine
Appearance Thick oil, Pale Brown to Very Dark BrownColorless to light yellow liquid
Boiling Point 110-120 °C270-272 °C
Melting Point Not reported9 °C
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol1000 mg/mL in water at 25 °C; Soluble in most organic solvents
SMILES C1CCN=C(C1)C2=CN=CC=C2C1CCN--INVALID-LINK--C2=CN=CC=C2

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]⁺ would be at m/z 160.22. Fragmentation would likely involve cleavage of the bond between the two rings and fragmentation within the tetrahydropyridine ring.

Pharmacology

This compound is a non-selective agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Its pharmacological activity varies across different nAChR subtypes.

Mechanism of Action

Upon binding to nAChRs, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, leading to neuronal excitation.

Receptor Subtype Selectivity

This compound displays a degree of selectivity in its interaction with different nAChR subtypes. It is a potent agonist at muscle-type nAChRs and neuronal α-bungarotoxin-sensitive nAChRs, which are typically homomers of the α7 subunit. In contrast, it acts as a weak partial agonist at the heteromeric α4β2 nAChR subtype.

nAChR SubtypeThis compound ActivityReference
α7 Potent Agonist
Muscle-type Potent Agonist
α4β2 Weak Partial Agonist
α3β4 Agonist activity

Due to its interesting pharmacological profile, this compound has served as a lead compound for the development of more selective nAChR ligands. A notable example is GTS-21 (3-(2,4-dimethoxybenzylidene)this compound) , a derivative that exhibits selectivity as a partial agonist for the α7 nAChR subtype and has been investigated for its potential therapeutic effects in cognitive disorders.

Downstream Signaling Pathways

Activation of nAChRs by this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺. This can lead to the activation of various downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway . These pathways are involved in a wide range of cellular processes, including cell survival, synaptic plasticity, and gene expression.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nAChR nAChR This compound->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK_pathway MAPK/ERK Pathway Ca_influx->MAPK_pathway Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Gene Expression, Synaptic Plasticity, Neuroprotection) Akt->Cellular_Responses MAPK_pathway->Cellular_Responses

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental Protocols

Synthesis of this compound (Adapted from Späth and Mamoli, 1936)

The first chemical synthesis of this compound was reported by Späth and Mamoli in 1936. The following is a generalized protocol based on their work and subsequent modifications.

Anabaseine_Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_procedure Synthetic Procedure Nicotinic Acid Ethyl Ester Nicotinic Acid Ethyl Ester step1 1. Claisen Condensation: React Nicotinic Acid Ethyl Ester with N-Benzoyl-2-piperidone in the presence of a base. Nicotinic Acid Ethyl Ester->step1 N-Benzoyl-2-piperidone N-Benzoyl-2-piperidone N-Benzoyl-2-piperidone->step1 Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->step1 Acid (for hydrolysis) Acid (for hydrolysis) step3 3. Hydrolysis: Treat with acid to remove the benzoyl protecting group. Acid (for hydrolysis)->step3 step2 2. Cyclization and Decarboxylation: Heat the intermediate product. step1->step2 step2->step3 step4 4. Purification: Purify the crude product by distillation or chromatography. step3->step4 This compound (Final Product) This compound (Final Product) step4->this compound (Final Product)

Workflow for the Synthesis of this compound.

Detailed Steps:

  • Claisen Condensation: N-benzoyl-2-piperidone is reacted with nicotinic acid ethyl ester in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is typically heated to facilitate the condensation.

  • Cyclization and Decarboxylation: The resulting intermediate is then heated, often in the same reaction vessel, to induce cyclization and decarboxylation, forming the tetrahydropyridine ring.

  • Hydrolysis: The benzoyl protecting group is removed by acid hydrolysis, for example, by heating with hydrochloric acid.

  • Purification: The final product, this compound, is isolated from the reaction mixture by extraction and purified, typically by vacuum distillation or column chromatography.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of this compound for a specific nAChR subtype using a competitive radioligand binding assay.

Materials:

  • Membrane preparation expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine), radioligand, and membrane preparation.

    • Competition: A range of concentrations of this compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol describes the use of TEVC in Xenopus laevis oocytes to characterize the functional activity (e.g., EC₅₀, Emax) of this compound at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • This compound stock solution.

  • Recording solution (e.g., ND96).

  • TEVC setup (amplifier, micromanipulators, electrodes).

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the inward current elicited by each concentration.

  • Data Analysis: Plot the peak current response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that elicits a half-maximal response) and the Emax (the maximum response).

Conclusion

This compound is a valuable pharmacological tool for studying the structure and function of nicotinic acetylcholine receptors. Its unique chemical structure and non-selective agonist profile have spurred the development of more specific nAChR ligands with therapeutic potential. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in exploring the properties and applications of this intriguing natural product.

References

Anabaseine's Mechanism of Action on Nicotinic Acetylcholine Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of anabaseine on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, a naturally occurring alkaloid, serves as a potent agonist at a variety of nAChR subtypes, exhibiting a complex pharmacological profile that has garnered significant interest in the field of neuroscience and drug discovery. This document details its binding affinities, functional potencies, and the downstream signaling cascades it initiates, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key pathways and workflows.

This compound is structurally similar to nicotine (B1678760) and anabasine (B190304) and is produced by Nemertines worms and Aphaenogaster ants.[1] Its interaction with nAChRs is multifaceted, leading to neuronal depolarization and the release of key neurotransmitters such as dopamine (B1211576) and norepinephrine.[1] A critical aspect of this compound's pharmacology is its ability to induce receptor desensitization, a process that modulates the duration and intensity of the cholinergic signal.

Quantitative Analysis of this compound-nAChR Interactions

The following tables summarize the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of this compound and its key derivatives at various nAChR subtypes. This data provides a quantitative basis for understanding its subtype selectivity and functional effects.

Table 1: Binding Affinity (Ki) of this compound and Derivatives for nAChR Subtypes

CompoundnAChR SubtypeRadioligandPreparationKi (µM)Reference
DMXBA (GTS-21)α7[¹²⁵I]α-BTxRat Brain~0.13[2]
4OH-DMXBAα7[¹²⁵I]α-BTxRat Brain~0.24[2]

Table 2: Inhibitory Concentration (IC50) of this compound and Derivatives

CompoundnAChR SubtypeAssayPreparationIC50 (µM)Reference
DMXBA (GTS-21)α4β2Ion FluxXenopus Oocytes17[3]
DMXBA (GTS-21)Muscle-typeACh-mediated depolarizationTE671 cells6.6 ± 1.2
4OH-DMXBAMuscle-typeACh-mediated depolarizationTE671 cells10.0 ± 2.8
Anabasineα4β2[³H]nicotine bindingRat Brain0.9 ± 0.0
Nicotineα4β2[³H]nicotine bindingRat Brain0.04 ± 0.002

Table 3: Effective Concentration (EC50) of this compound and Derivatives

CompoundnAChR SubtypeResponse MeasuredPreparationEC50 (µM)Reference
This compoundFetal Muscle-typeDepolarizationTE671 cells0.4
Anabasineα4β2Current ActivationCHO cells0.9 ± 0.0
Nicotineα4β2Current ActivationCHO cells0.8 ± 0.1
DMXBA (GTS-21)α7 (rat)Current ActivationXenopus Oocytes5.2
DMXBA (GTS-21)α7 (human)Current ActivationXenopus Oocytes11
4OH-DMXBAFetal Muscle-typeDepolarizationTE671 cells1.98 ± 0.15

Core Mechanism of Action

This compound exists in three forms at physiological pH: a cyclic iminium, a cyclic imine, and an open-chain ammonium-ketone. Research indicates that the monocationic cyclic iminium form is the pharmacologically active species that binds to and activates nAChRs.

Upon binding to the orthosteric site of nAChRs, this compound acts as an agonist, inducing a conformational change in the receptor that opens the transmembrane ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This initial activation is followed by a period of receptor desensitization, where the receptor enters a prolonged, non-conducting state despite the continued presence of the agonist. This compound has been shown to be a more potent desensitizer of fetal muscle-type nAChRs than anabasine or nicotine.

dot

Caption: this compound's core mechanism of action on nAChRs.

Downstream Signaling Pathways

The influx of calcium through activated nAChRs is a critical event that triggers a cascade of intracellular signaling pathways. These pathways ultimately mediate the diverse physiological effects of this compound.

dot

Signaling_Pathways Anabaseine_nAChR This compound-nAChR Complex Ca_Influx Ca2+ Influx Anabaseine_nAChR->Ca_Influx CaMK Ca2+/Calmodulin-Dependent Protein Kinases (CaMKs) Ca_Influx->CaMK Neurotransmitter_Release Neurotransmitter Release (Dopamine, Norepinephrine) Ca_Influx->Neurotransmitter_Release MAPK_ERK MAPK/ERK Pathway CaMK->MAPK_ERK CREB CREB Phosphorylation MAPK_ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Downstream signaling pathways activated by this compound.

This compound-induced activation of nAChRs, particularly the α7 subtype which has a high permeability to calcium, leads to a significant increase in intracellular calcium concentrations. This calcium signal can then activate various downstream effectors, including Calmodulin-dependent protein kinases (CaMKs). These kinases are known to phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB). Additionally, calcium signaling can engage the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which also converges on the regulation of gene expression and cellular function. A primary and rapid consequence of nAChR activation and subsequent depolarization is the release of neurotransmitters from presynaptic terminals.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Radioligand Binding Assay (Competition Binding)

This protocol describes a competition binding assay to determine the inhibitory potency (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2* and α7 nAChRs).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 1 mM (S)-nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh Assay Buffer and resuspend to a final protein concentration of approximately 1 mg/mL. Store aliquots at -80°C.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Assay Buffer, radioligand, a saturating concentration of the non-specific control, and membrane preparation.

    • Competition Binding: Assay Buffer, radioligand, a range of concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at 37°C for [¹²⁵I]α-Btx binding to α7 nAChRs).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

dot

Radioligand_Binding_Workflow start Start prep_membranes Prepare nAChR-rich Membranes start->prep_membranes setup_assay Set up Assay Plate (Total, Non-specific, Competition) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 & Ki Determination) quantification->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to measure the functional effects (e.g., agonist-induced currents, EC50) of this compound on nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis frogs and oocytes.

  • cRNA for nAChR subunits.

  • Microinjection setup.

  • TEVC recording setup (amplifier, digitizer, perfusion system).

  • Recording solution (e.g., ND96).

  • This compound and other test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

  • Data Acquisition: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). Apply this compound at various concentrations via the perfusion system. Record the resulting transmembrane currents.

  • Data Analysis: Measure the peak current amplitude for each this compound concentration. Normalize the responses to the maximal response. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

dot

TEVC_Workflow start Start prep_oocytes Prepare & Inject Xenopus Oocytes with cRNA start->prep_oocytes incubation Incubate for Receptor Expression prep_oocytes->incubation setup_recording Set up TEVC Recording (Impale with Electrodes) incubation->setup_recording apply_agonist Apply this compound (Concentration-Response) setup_recording->apply_agonist record_currents Record Transmembrane Currents apply_agonist->record_currents analysis Data Analysis (EC50 & Hill Coefficient) record_currents->analysis end End analysis->end

Caption: Workflow for two-electrode voltage clamp electrophysiology.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of awake, freely moving animals in response to this compound administration.

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

  • This compound solution for administration.

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex). Allow the animal to recover from surgery.

  • Microdialysis Sampling: On the day of the experiment, connect the probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF). Collect dialysate samples at regular intervals using a fraction collector.

  • Baseline Collection: Collect several baseline samples to establish the basal neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., systemically or via reverse dialysis through the probe).

  • Post-Drug Collection: Continue to collect dialysate samples to measure the effect of this compound on neurotransmitter release.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content using an appropriate analytical method.

  • Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels.

dot

Microdialysis_Workflow start Start implant_probe Surgically Implant Microdialysis Probe start->implant_probe recover Animal Recovery implant_probe->recover collect_baseline Collect Baseline Dialsysate Samples recover->collect_baseline administer_drug Administer this compound collect_baseline->administer_drug collect_post_drug Collect Post-Drug Dialsysate Samples administer_drug->collect_post_drug analyze_samples Analyze Neurotransmitter Content (HPLC-ED) collect_post_drug->analyze_samples data_analysis Data Analysis (% Baseline) analyze_samples->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound is a potent and versatile pharmacological tool for probing the function of nicotinic acetylcholine receptors. Its distinct profile as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs, coupled with its ability to induce profound receptor desensitization, makes it a valuable lead compound in the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research in this critical area of neuropharmacology. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of cholinergic signaling and harnessing its therapeutic potential.

References

An In-Depth Technical Guide to the Early Pharmacology of Anabaseine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early pharmacological studies of anabaseine, a naturally occurring alkaloid with significant activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). This document details its mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental methodologies, and visualizes associated signaling pathways.

Introduction: this compound, a Potent Nicotinic Agonist

This compound is a pyridine (B92270) alkaloid originally isolated from marine nemertine worms and also found in certain ant species.[1] It is structurally related to nicotine (B1678760) and anabasine (B190304) and acts as an agonist at most nAChR subtypes in both the central and peripheral nervous systems.[1] Early research into this compound's pharmacology revealed its potent, non-selective agonist activity, stimulating a wide variety of nAChR subtypes.[1][2] This broad activity profile, particularly its potent effects at muscle and α7 neuronal nAChRs, has made it a valuable pharmacological tool and a lead compound for the development of more selective nAChR modulators.[3]

This compound exists in three major forms at physiological pH: a cyclic iminium, a cyclic imine, and a monocationic open-chain ammonium-ketone. Studies have concluded that the monocationic cyclic iminium form is the primary pharmacologically active species that binds to and activates vertebrate nAChRs.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from early key studies on the binding affinity (Ki) and potency (EC50) of this compound and its analogs at various nAChR subtypes.

Table 1: Binding Affinities (Ki) of this compound and Analogs at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypePreparationRadioligandKi (µM)Reference
This compoundα4β2Rat Brain Membranes[³H]-Cytisine1.8
This compoundα7Rat Brain Membranes[¹²⁵I]-α-Bungarotoxin0.08
PTHPα4β2Rat Brain Membranes[³H]-Cytisine0.5
PTHPα7Rat Brain Membranes[¹²⁵I]-α-Bungarotoxin0.04
2,3'-Bipyridylα4β2Rat Brain Membranes[³H]-Cytisine>100
2,3'-Bipyridylα7Rat Brain Membranes[¹²⁵I]-α-Bungarotoxin15
MAPP α4β2Rat Brain Membranes[³H]-Cytisine150
MAPPα7Rat Brain Membranes[¹²⁵I]-α-Bungarotoxin10

*PTHP: 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine, a stable analog of the cyclic iminium form of this compound. **MAPP: 5-methylamino-1-(3-pyridyl)-1-pentanone, a stable analog of the open-chain ammonium-ketone form of this compound.

Table 2: Potency (EC50) of this compound and Analogs at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeCell SystemAssayEC50 (µM)Efficacy (% of ACh/Epibatidine)Reference
This compoundhuman α4β2tsA201 cellsFlexStation (Membrane Depolarization)3.530%
This compoundhuman fetal muscleTE671 cellsFlexStation (Membrane Depolarization)0.15100%
PTHPhuman α4β2tsA201 cellsFlexStation (Membrane Depolarization)1.040%
PTHPhuman fetal muscleTE671 cellsFlexStation (Membrane Depolarization)0.08100%
2,3'-Bipyridylhuman α4β2tsA201 cellsFlexStation (Membrane Depolarization)>300Not Determined
2,3'-Bipyridylhuman fetal muscleTE671 cellsFlexStation (Membrane Depolarization)30100%
MAPP human α4β2tsA201 cellsFlexStation (Membrane Depolarization)>300Not Determined
MAPPhuman fetal muscleTE671 cellsFlexStation (Membrane Depolarization)100100%

*PTHP: 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine. **MAPP: 5-methylamino-1-(3-pyridyl)-1-pentanone.

Key Experimental Protocols

The pharmacological characterization of this compound has relied on several key experimental techniques. Detailed below are the general methodologies employed in early studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Ki) of this compound and its analogs for different nAChR subtypes.

  • General Protocol:

    • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Cytisine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, such as nAChRs, expressed in a heterologous system.

  • Objective: To determine the potency (EC50) and efficacy of this compound and its analogs as agonists at specific nAChR subtypes.

  • General Protocol:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor). The oocytes are then incubated for several days to allow for receptor expression.

    • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current. A voltage-clamp amplifier is used to hold the membrane potential at a specific level.

    • Drug Application: this compound or its analogs are applied to the oocyte via the perfusion system at various concentrations.

    • Data Acquisition: The current flowing across the oocyte membrane in response to the drug application is recorded. This current is a measure of the activation of the expressed nAChRs.

    • Data Analysis: The peak current response at each concentration is measured and plotted against the drug concentration to generate a dose-response curve, from which the EC50 and maximum response (efficacy) can be determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.

General Agonist Action at Nicotinic Acetylcholine Receptors

The binding of this compound to the nAChR orthosteric site induces a conformational change in the receptor, opening the ion channel. The subsequent influx of cations leads to the depolarization of the cell membrane. In neurons, this depolarization can trigger an action potential and lead to the release of neurotransmitters such as dopamine (B1211576) and norepinephrine.

Anabaseine_General_Action This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response

Figure 1. General mechanism of this compound action at nAChRs.
Downstream Signaling of the α7 Nicotinic Acetylcholine Receptor

This compound and its derivatives, such as DMXBA (GTS-21), show a preference for the α7 nAChR subtype. Activation of α7 nAChRs has been linked to several intracellular signaling pathways that are involved in neuroprotection and anti-inflammatory responses.

Alpha7_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / DMXBA alpha7_nAChR α7 nAChR This compound->alpha7_nAChR Activates JAK2 JAK2 alpha7_nAChR->JAK2 Recruits & Activates PI3K PI3K alpha7_nAChR->PI3K Activates PKA PKA alpha7_nAChR->PKA Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer Translocates to Nucleus AKT AKT PI3K->AKT Activates Nrf2_Keap1 Nrf2-Keap1 Complex AKT->Nrf2_Keap1 Inhibits Keap1 CREB CREB PKA->CREB Phosphorylates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Gene_Expression Gene Expression (Anti-inflammatory, Neuroprotective) STAT3_dimer->Gene_Expression pCREB p-CREB CREB->pCREB pCREB->Gene_Expression ARE ARE Nrf2_nuc->ARE Binds to ARE->Gene_Expression

References

Unraveling the Synthesis of Anabaseine: A Technical Guide to its Putative Biosynthetic Pathway in Nemerteans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gainesville, FL – December 1, 2025 – Anabaseine, a potent neurotoxin found in nemerteans (ribbon worms), has garnered significant interest from the scientific community for its potential as a lead compound in drug development, particularly for neurological disorders. Despite its pharmacological importance, the precise biosynthetic pathway of this compound within these marine invertebrates has remained largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in nemerteans, drawing parallels with the well-characterized biosynthesis of the structurally similar alkaloid, anabasine (B190304), in plants. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and pharmacology.

While direct experimental evidence for the this compound biosynthetic pathway in nemerteans is limited, the structural analogy to anabasine provides a strong foundation for a proposed pathway. It is widely accepted that a biosynthetic mechanism for this compound production was acquired early in the evolution of the Hoplonemertea, the class of nemerteans in which this alkaloid is found[1][2][3][4].

Putative this compound Biosynthesis Pathway

The proposed pathway for this compound biosynthesis in nemerteans commences with the amino acid L-lysine. The pathway is hypothesized to proceed through the following key steps, primarily based on the known biosynthesis of anabasine in plants[5].

  • Decarboxylation of L-lysine: The initial step is the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).

  • Oxidative Deamination and Cyclization: Cadaverine is then believed to undergo oxidative deamination to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.

  • Condensation: The final proposed step involves the condensation of Δ¹-piperideine with nicotinic acid (or a derivative) to form this compound. The precise enzymatic machinery and the exact form of the nicotinic acid precursor in nemerteans are yet to be identified.

Below is a diagram illustrating this putative pathway.

This compound Biosynthesis Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) NicotinicAcid Nicotinic Acid This compound This compound NicotinicAcid->this compound Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperideine->this compound Condensation

A putative biosynthetic pathway for this compound in nemerteans.

Quantitative Data

Currently, there is no available quantitative data on enzyme kinetics or precursor incorporation rates for the this compound biosynthetic pathway in nemerteans. However, studies have quantified the concentration of this compound in various nemertean species. This data is crucial for selecting appropriate species for biosynthetic studies and for understanding the ecological role of this compound.

Nemertean SpeciesThis compound Concentration (µg/g wet weight)Reference
Paradrepanophorus crassus720
Paranemertes peregrina>1440

Experimental Protocols

To elucidate the proposed this compound biosynthetic pathway in nemerteans, a series of experiments employing isotopic labeling and precursor feeding would be required. The following protocols are adapted from established methods used in the study of alkaloid biosynthesis in plants.

Experimental Workflow

The general workflow for investigating the this compound biosynthesis pathway is outlined below.

Experimental Workflow A Nemertean Collection and Maintenance B Precursor Feeding with Isotopically Labeled Compounds (e.g., ¹³C-Lysine, ¹⁵N-Lysine) A->B C Incubation Period B->C D Tissue Homogenization and Extraction of Alkaloids C->D E Purification of this compound (e.g., by HPLC) D->E F Analysis of Isotopic Incorporation by Mass Spectrometry (MS) and NMR Spectroscopy E->F G Pathway Elucidation F->G

A general experimental workflow for pathway elucidation.
Protocol 1: Precursor Feeding with Stable Isotopes

Objective: To determine if L-lysine is a precursor to this compound in nemerteans.

Materials:

  • Live specimens of a high-anabaseine-producing nemertean species (e.g., Paranemertes peregrina).

  • Artificial seawater.

  • ¹³C or ¹⁵N-labeled L-lysine.

  • Unlabeled L-lysine (for control group).

  • Micro-injection setup or feeding solution.

  • Standard laboratory glassware and equipment.

Procedure:

  • Acclimate nemertean specimens in individual containers with artificial seawater.

  • Prepare a stock solution of the isotopically labeled L-lysine in artificial seawater.

  • Administer the labeled L-lysine to the experimental group of nemerteans. This can be achieved through micro-injection into the body cavity or by adding it to the surrounding seawater for absorption. A control group should be administered with unlabeled L-lysine under identical conditions.

  • Incubate the nemerteans for a defined period (e.g., 24, 48, 72 hours) to allow for the metabolism of the precursor.

  • After the incubation period, sacrifice the animals and immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Proceed with alkaloid extraction as detailed in Protocol 2.

Protocol 2: Extraction and Analysis of this compound

Objective: To extract and analyze this compound from nemertean tissues to determine isotopic enrichment.

Materials:

  • Frozen nemertean tissue.

  • Mortar and pestle or tissue homogenizer.

  • Organic solvents (e.g., methanol, chloroform).

  • Ammonium (B1175870) hydroxide (B78521).

  • Centrifuge.

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Mass Spectrometer (MS) capable of high-resolution analysis.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Homogenize the frozen nemertean tissue in a suitable solvent, such as methanol.

  • Perform a liquid-liquid extraction. Typically, the homogenate is acidified, washed with a non-polar solvent to remove lipids, then basified with ammonium hydroxide and extracted with a solvent like chloroform.

  • Concentrate the crude alkaloid extract using a rotary evaporator.

  • Purify this compound from the crude extract using HPLC.

  • Analyze the purified this compound using high-resolution mass spectrometry to determine the mass shift corresponding to the incorporation of the stable isotope.

  • For more detailed positional information of the incorporated isotope, conduct NMR spectroscopy (e.g., ¹³C-NMR or ¹⁵N-NMR).

Future Directions

The elucidation of the this compound biosynthetic pathway in nemerteans is a promising area of research. Future work should focus on identifying and characterizing the specific enzymes involved in this pathway. The use of modern transcriptomic and proteomic approaches on this compound-producing nemertean tissues could lead to the discovery of the genes encoding the biosynthetic enzymes. The successful identification and heterologous expression of these enzymes would not only confirm the proposed pathway but also open up possibilities for the biotechnological production of this compound and its derivatives for therapeutic applications.

Disclaimer: The biosynthetic pathway for this compound in nemerteans presented in this document is putative and based on the biosynthesis of the analogous compound, anabasine, in other organisms. Further experimental validation is required to confirm this pathway in nemerteans.

References

Anabaseine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of anabaseine, a naturally occurring neurotoxin, for researchers, scientists, and drug development professionals. It covers its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

This compound is a neurotoxin that acts as an agonist at nicotinic acetylcholine (B1216132) receptors.[1] Its key quantitative data are summarized in the table below.

PropertyValueReference
CAS Number 3471-05-4[1]
Molecular Weight 160.22 g/mol [1]
Molecular Formula C₁₀H₁₂N₂[1]

Mechanism of Action and Signaling Pathways

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α7 subtype.[1] Its binding to these receptors leads to the depolarization of neurons and the subsequent release of neurotransmitters such as dopamine (B1211576) and norepinephrine.

A synthetic derivative of this compound, GTS-21 (also known as DMXBA), has been a subject of significant research due to its selective agonism at the α7 nAChR. Activation of the α7 nAChR by GTS-21 has been shown to modulate multiple intracellular signaling pathways, exhibiting anti-inflammatory and neuroprotective effects. These pathways include the PI3K/Akt, NF-κB, AMPK, Nrf2, and CREB/PPARγ signaling cascades. Furthermore, GTS-21 has been demonstrated to exert its anti-inflammatory effects through the activation of the JAK2-STAT3 signaling pathway.

Below is a diagram illustrating the signaling pathway initiated by GTS-21.

GTS21_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GTS21 GTS-21 nAChR α7 nAChR GTS21->nAChR Binds to JAK2 JAK2 nAChR->JAK2 Activates PI3K PI3K nAChR->PI3K Activates AMPK AMPK nAChR->AMPK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Transcription Gene Transcription (Anti-inflammatory & Neuroprotective Effects) STAT3_dimer->Transcription Promotes Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibition NFkB->Transcription Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activation CREB CREB/PPARγ AMPK->CREB Activation Nrf2->Transcription CREB->Transcription

GTS-21 Signaling Pathway

Experimental Protocols

Synthesis of this compound

A classical method for the synthesis of this compound involves the reaction of nicotinic acid ethyl ester with N-benzoylpiperidone. This process ultimately leads to the formation of α-nicotinoyl-N-benzoyl-2-piperidone, which then undergoes decarboxylation, ring closure, and amide hydrolysis to yield this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to nAChRs.

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from rat brain or transfected cell lines).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-cytisine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium. Incubation times and temperatures will vary depending on the radioligand and receptor subtype (e.g., 4 hours at 5°C for [³H]-cytisine with α4β2 nAChRs).

  • Separation: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) by non-linear regression analysis.

Membrane Potential Assay using FlexStation

This assay measures the functional activity of this compound by detecting changes in cell membrane potential.

  • Cell Culture: Plate cells expressing the nAChR of interest in a 96-well microplate and culture overnight.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Use the integrated fluidics of the FlexStation to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time. Agonist binding to the nAChR will cause ion influx and membrane depolarization, leading to a change in the dye's fluorescence.

  • Data Analysis: Analyze the fluorescence data to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

References

Anabaseine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurological disorders. As a structural analogue of nicotine, it serves as a valuable chemical scaffold for the development of novel drugs targeting nAChRs, especially the α7 subtype. Understanding the physicochemical properties of this compound, namely its solubility and stability, is paramount for its effective use in research and development, from early-stage in vitro assays to formulation development for in vivo studies.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering quantitative data where available, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this promising compound.

Core Data on this compound

Physical and Chemical Properties
PropertyValueReference
Chemical Name 3,4,5,6-Tetrahydro-2,3'-bipyridine[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molar Mass 160.22 g/mol [1]
Appearance Oil[1]
Boiling Point 110-120 °C[1]

Solubility Data

The solubility of this compound is a critical parameter for its application in various experimental settings. While comprehensive quantitative data is limited, the available information indicates that its solubility is highly dependent on the solvent and the form of the compound (free base vs. salt).

SolventSolubilityTemperatureNotesReference
Water SlightNot SpecifiedThis compound as a free base has limited solubility in water.
Water (as salt) Very SolubleNot SpecifiedSalts such as the dipicrate, dihydrochloride, or diperchlorate are highly soluble in water.
Organic Solvents SolubleNot SpecifiedGenerally soluble in most organic solvents.
DMSO ≥ 2.5 mg/mL (in 10% DMSO formulation)Not SpecifiedThis value is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Corn Oil ≥ 2.5 mg/mL (in 10% DMSO formulation)Not SpecifiedThis value is for a formulation containing 10% DMSO and 90% Corn Oil.

Stability Profile

This compound's stability is influenced by several factors, including pH, exposure to air, and temperature. Understanding these factors is crucial for the accurate preparation and storage of this compound solutions and for the interpretation of experimental results.

ConditionStability ProfileDegradation ProductsNotesReference
pH Unstable in the intermediate pH range (3-9).Polymerization products, Schiff base adducts.At physiological pH, this compound exists in equilibrium between three forms: a cyclic imine, a cyclic iminium, and a monocationic open-chain ammonium-ketone. This equilibrium contributes to its instability.
Air Exposure Darkens on exposure to air.Not specified.Indicates oxidative degradation.
Thermal Susceptible to thermal degradation.Not specified for this compound. For the related compound anabasine, thermal decomposition leads to nitrogen oxides and carbon monoxide.Encapsulation in cyclodextrin (B1172386) has been shown to improve the thermal stability of the related compound anabasine.
Light Susceptible to light.Not specified.General property of many alkaloids.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard laboratory procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound (solid form)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vials with screw caps

    • Orbital shaker

    • Centrifuge

    • HPLC system with a UV detector

    • 0.22 µm syringe filters

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL).

    • Securely cap the vial and place it on an orbital shaker.

    • Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After shaking, centrifuge the suspension to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method to determine the concentration of this compound.

    • The concentration of the saturated supernatant represents the aqueous solubility of this compound.

Shake-Flask Solubility Determination Workflow

Stability-Indicating HPLC Method

This protocol outlines the development of a reverse-phase HPLC method to assess the stability of this compound and separate it from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Column Temperature: 30 °C

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 80 °C for 48 hours.

    • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Subject aliquots of the stock solution to the forced degradation conditions described above.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Signaling Pathway

This compound exerts its biological effects primarily through its action as an agonist at nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. The activation of these ligand-gated ion channels initiates a cascade of downstream events, leading to the release of key neurotransmitters.

anabaseine_signaling This compound This compound nAChR α7 Nicotinic Acetylcholine Receptor This compound->nAChR Binds and Activates depolarization Membrane Depolarization nAChR->depolarization Opens Ion Channel ca_influx Ca²⁺ Influx depolarization->ca_influx Activates Voltage-Gated Ca²⁺ Channels vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion da_release Dopamine Release vesicle_fusion->da_release ne_release Norepinephrine Release vesicle_fusion->ne_release

This compound Signaling Pathway

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The data highlights that while this compound is soluble in organic solvents, its free base form has limited aqueous solubility, a challenge that can be overcome by using its salt forms. The stability of this compound is a significant consideration, particularly its susceptibility to degradation in neutral to alkaline pH conditions and upon exposure to air.

For researchers and drug development professionals, the provided experimental protocols offer a starting point for in-house characterization of this compound's physicochemical properties. The signaling pathway diagram illustrates the primary mechanism of action of this compound, providing a visual aid for understanding its pharmacological effects.

It is important to note that there are still gaps in the quantitative data for this compound's solubility and stability. Further studies are warranted to establish a more comprehensive profile, which will undoubtedly facilitate its continued investigation and potential development as a therapeutic agent.

References

Anabaseine Enantiomers: A Technical Guide to Their Synthesis, Separation, and Nicotinic Acetylcholine Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a naturally occurring alkaloid found in certain marine worms and ants, is a potent agonist at various nicotinic acetylcholine (B1216132) receptors (nAChRs). Its structural similarity to nicotine (B1678760) and its diverse pharmacological profile have made it a subject of significant interest in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the synthesis, separation, and pharmacological activity of this compound, with a particular focus on the stereochemical aspects of its interaction with nAChRs. While direct comparative data on the individual enantiomers of this compound are limited in the current literature, this document synthesizes available information on racemic this compound and the closely related anabasine (B190304) enantiomers to highlight the critical role of stereochemistry in nicotinic receptor activation. This guide also details relevant experimental protocols and signaling pathways to facilitate further research in this area.

Introduction

This compound, or 3,4,5,6-tetrahydro-2,3'-bipyridine, is a potent nicotinic agonist that has been shown to interact with a variety of nAChR subtypes.[1] It is a structural analogue of nicotine and anabasine.[1] this compound is a potent agonist at vertebrate skeletal muscle and neuronal α7 nAChRs, which are known to have a high affinity for α-bungarotoxin.[1][2] It also acts as a weak partial agonist at α4β2 nAChRs, which are involved in cognitive processes and addiction.[2] The imine bond in this compound is a key structural feature that contributes to its interaction with certain nAChRs and has made it a valuable lead compound for the development of selective α7 nAChR agonists. One such derivative, GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine), has been investigated in clinical trials for cognitive deficits.

At physiological pH, this compound exists in three major forms in equilibrium: a cyclic iminium, a cyclic imine, and a monocationic open-chain ammonium-ketone. Studies have indicated that the monocationic cyclic iminium form is the primary pharmacologically active species that binds to and activates nAChRs.

Synthesis and Enantioselective Separation

The synthesis of this compound and its analogues has been a subject of interest for medicinal chemists. While specific methods for the enantioselective synthesis and separation of this compound enantiomers are not extensively detailed in the reviewed literature, procedures for the closely related alkaloid, anabasine, provide valuable insights.

Enantioselective Synthesis of Anabasine

A common strategy for the enantioselective synthesis of alkaloids like anabasine involves the use of chiral auxiliaries. One reported method utilizes the condensation of 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine (B1677787) to form a chiral ketimine. This is followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure to yield the desired enantiomer of anabasine in good yield and high enantiomeric excess.

Separation of Anabasine Enantiomers

Racemic anabasine can be separated into its individual enantiomers through derivatization with a chiral resolving agent followed by chromatographic separation. For instance, reaction of racemic anabasine with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) produces diastereomers that can be separated using preparative reversed-phase high-performance liquid chromatography (HPLC). Subsequent removal of the chiral auxiliary yields the pure S-(-)- and R-(+)-anabasine enantiomers.

Pharmacological Activity at Nicotinic Acetylcholine Receptors

The interaction of this compound and its enantiomers with nAChRs is complex and subtype-dependent. While data on individual this compound enantiomers is scarce, studies on racemic this compound and anabasine enantiomers provide a basis for understanding their structure-activity relationships.

Quantitative Data on this compound and Anabasine Enantiomers

The following tables summarize the available quantitative data on the activity of racemic this compound and anabasine enantiomers at various nAChRs. It is important to note that direct comparisons between this compound and anabasine should be made with caution due to the structural difference of the imine bond in this compound.

CompoundReceptor SubtypeAssayParameterValueReference
(±)-AnabaseineFrog Skeletal Muscle nAChRContractilityAgonistMost potent
(±)-AnabaseineRat Brain α7 nAChR[125I]-α-Bungarotoxin BindingAffinity (vs. Anabasine & Nicotine)This compound > Anabasine > Nicotine
(±)-AnabaseineXenopus Oocyte expressed α7 nAChRElectrophysiologyPotency (vs. Anabasine & Nicotine)This compound > Anabasine > Nicotine
(±)-AnabaseineXenopus Oocyte expressed α7 nAChRElectrophysiologyEfficacy (Emax vs. ACh)Equivalent to Acetylcholine
(±)-AnabaseineRat Brain α4β2 nAChRRadioligand BindingAffinity & EfficacyMuch less than Nicotine
(±)-AnabaseinePC12 (Sympathetic) nAChRs-Potency (vs. Anabasine & Nicotine)Equipotent
(±)-AnabaseineMyenteric Plexus (Parasympathetic) nAChRs-Potency (vs. Anabasine & Nicotine)More potent than Anabasine

Table 1: Pharmacological Activity of Racemic this compound

CompoundReceptor/SystemAssayParameterValueReference
(+)-R-AnabasineMouseIn vivoLD50 (intravenous)11 ± 1.0 mg/kg
(-)-S-AnabasineMouseIn vivoLD50 (intravenous)16 ± 1.0 mg/kg
(±)-AnabaseineMouseIn vivoLD50 (intravenous)0.58 ± 0.05 mg/kg
(+)-R-AnabasineHuman Fetal Neuromuscular nAChR-Agonistic PotencyR-Anabasine > S-Anabasine
(-)-S-AnabasineHuman Fetal Neuromuscular nAChR-Agonistic PotencyR-Anabasine > S-Anabasine
(±)-AnabaseineHuman Fetal Neuromuscular nAChR-Agonistic PotencyThis compound >> R-Anabasine

Table 2: Comparative Toxicity and Potency of Anabasine Enantiomers and Racemic this compound

From the available data, racemic this compound is significantly more toxic and a more potent agonist at human fetal neuromuscular nicotinic receptors than either enantiomer of anabasine. This suggests that the imine moiety of this compound is a critical determinant of its high potency. Among the anabasine enantiomers, the (R)-(+)-enantiomer is more toxic and a more potent agonist at the neuromuscular junction than the (S)-(-)-enantiomer.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the pharmacological activity of this compound enantiomers. Below are representative methodologies for key assays.

Radioligand Binding Assay for nAChRs

This protocol describes a competition binding assay to determine the binding affinity (Ki) of test compounds for nAChRs.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).

    • Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine for high-affinity nAChRs, [125I]α-bungarotoxin for α7 nAChRs).

    • Test compounds (e.g., (+)- and (-)-anabaseine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or unlabeled epibatidine).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Include a set of tubes with the radioligand and a saturating concentration of the non-specific binding control to determine non-specific binding.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity (potency and efficacy) of compounds at nAChRs expressed in Xenopus oocytes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the nAChR subunits of interest.

    • Oocyte injection setup.

    • Two-electrode voltage clamp amplifier and data acquisition system.

    • Perfusion system.

    • Recording solution (e.g., ND96).

    • Agonist solutions of varying concentrations.

  • Procedure:

    • Inject the Xenopus oocytes with the cRNA for the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the agonist solutions at various concentrations to the oocyte using the perfusion system.

    • Record the resulting ion currents.

    • Construct concentration-response curves and determine the EC50 (concentration for half-maximal response) and Emax (maximal response) values by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways

Activation of nAChRs by agonists like this compound leads to the opening of the ion channel and an influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization nAChR->Depolarization This compound This compound Enantiomer This compound->nAChR Binds to CaMK CaMK Ca_Influx->CaMK PKC PKC Ca_Influx->PKC NT_Release Neurotransmitter Release Depolarization->NT_Release CREB CREB Activation CaMK->CREB MAPK MAPK/ERK Pathway PKC->MAPK MAPK->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression

Figure 1: Simplified signaling pathway upon nAChR activation by an this compound enantiomer.

The influx of calcium is a key event that triggers multiple downstream pathways, including the activation of calcium/calmodulin-dependent protein kinases (CaMKs), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade. These pathways can ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), resulting in changes in gene expression and cellular function. The membrane depolarization also directly leads to the release of neurotransmitters in neuronal cells.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays Pharmacological Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Racemic Racemic this compound Synthesis Separation Chiral Separation (e.g., HPLC) Racemic->Separation Enantiomers (+)-Anabaseine & (-)-Anabaseine Separation->Enantiomers Binding Radioligand Binding Assays Enantiomers->Binding Functional Electrophysiology (e.g., Voltage Clamp) Enantiomers->Functional Affinity Binding Affinity (Ki) Binding->Affinity Potency Potency (EC₅₀) Functional->Potency Efficacy Efficacy (Emax) Functional->Efficacy SAR Structure-Activity Relationship (SAR) Affinity->SAR Potency->SAR Efficacy->SAR

Figure 2: General experimental workflow for characterizing this compound enantiomers.

Conclusion and Future Directions

This compound remains a compelling molecule for the study of nicotinic acetylcholine receptors. The available evidence strongly suggests that the stereochemistry of this compound plays a crucial role in its pharmacological activity. However, a significant knowledge gap exists regarding the specific activities of its individual enantiomers. Future research should focus on the enantioselective synthesis or efficient chiral separation of (+)- and (-)-anabaseine, followed by a comprehensive pharmacological characterization at a wide range of nAChR subtypes. Such studies will be invaluable for understanding the molecular determinants of ligand-receptor interactions and for the rational design of novel, subtype-selective nicotinic agonists with therapeutic potential for a variety of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Synthesis and Screening of Anabaseine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a naturally occurring alkaloid, and its synthetic derivatives have garnered significant attention in the field of medicinal chemistry due to their potent interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides a comprehensive overview of the synthesis, screening methodologies, and structure-activity relationships of this compound derivatives. It is designed to serve as a core resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system. Detailed experimental protocols for key synthetic and screening procedures are provided, alongside a consolidated presentation of quantitative biological data to facilitate comparative analysis. Furthermore, this guide visualizes critical signaling pathways and experimental workflows using the DOT language to enhance understanding of the underlying molecular mechanisms and research logistics.

Introduction to this compound and its Therapeutic Potential

This compound is a pyridine (B92270) and piperidine (B6355638) alkaloid found in certain marine worms and ants.[3] Its structural similarity to nicotine (B1678760) underpins its activity as a nicotinic acetylcholine receptor agonist.[2] While this compound itself displays broad activity across various nAChR subtypes, its chemical scaffold has proven to be a valuable starting point for the synthesis of derivatives with enhanced selectivity, particularly for the α7 nAChR subtype.[1]

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and the periphery, including on immune cells. Its activation is implicated in a range of physiological processes, including learning, memory, and inflammation. Consequently, selective α7 nAChR agonists, such as certain this compound derivatives, are being investigated for their therapeutic potential in treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia, as well as for their anti-inflammatory properties. Notable derivatives that have been extensively studied include GTS-21 (also known as DMXBA) and DMAC (3-(4)-dimethylaminocinnamylidine this compound).

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the initial preparation of the this compound core, followed by modification, often at the exocyclic imine position.

Synthesis of the this compound Core

A common method for the gram-scale synthesis of this compound involves a mixed Claisen-type condensation reaction.

Experimental Protocol: Synthesis of this compound Dihydrochloride (B599025)

  • Preparation of 1-(diethylaminomethyl)-2-piperidone: A mixture of valerolactam, paraformaldehyde, and diethylamine (B46881) is refluxed in a suitable solvent with a Dean-Stark trap to remove water. The product is then purified by chromatography.

  • Mixed Claisen Condensation: The N-protected piperidone is reacted with ethyl nicotinate (B505614) in the presence of a strong base, such as sodium ethoxide, to yield the sodium salt of the condensation product.

  • Cyclization and Hydrolysis: The resulting sodium salt is refluxed in a mixture of concentrated hydrochloric acid and acetone. This step facilitates the cyclization and hydrolysis of the protecting group to form this compound dihydrochloride.

  • Purification: The this compound dihydrochloride salt is purified by recrystallization from absolute ethanol.

Synthesis of this compound Derivatives (e.g., Benzylidene Anabaseines)

The synthesis of benzylidene this compound derivatives is typically achieved through an aldol-type condensation reaction between this compound and a substituted aromatic aldehyde.

Experimental Protocol: General Synthesis of Benzylidene Anabaseines

  • Reaction Setup: this compound (or its salt) is dissolved in a suitable solvent, such as methanol (B129727) or ethanol.

  • Aldol Condensation: The desired substituted benzaldehyde (B42025) is added to the solution, often in the presence of a catalytic amount of acid (e.g., HCl) or a conjugate acid/base system (e.g., acetic acid/acetate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

  • Purification: The resulting benzylidene this compound derivative can be purified by standard techniques such as recrystallization or column chromatography.

Screening of this compound Derivatives

The biological activity of newly synthesized this compound derivatives is assessed through a variety of in vitro and in vivo screening assays. The primary focus is often on their interaction with nAChRs.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor subtype. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: α7 nAChR Radioligand Binding Assay

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the α7 nAChR are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Assay Setup: The membrane preparation is incubated with a radioligand specific for the α7 nAChR (e.g., [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine) and varying concentrations of the this compound derivative being tested.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Functional Assays using Xenopus Oocytes

The Xenopus oocyte expression system is a widely used method for characterizing the functional activity of ion channels, including nAChRs. Oocytes are injected with the mRNA encoding the desired receptor subunits and, after a period of expression, the functional properties of the receptors can be studied using electrophysiological techniques.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

  • Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog and injected with mRNA encoding the desired nAChR subunits (e.g., α7). The oocytes are then incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Agonist Application: The oocyte is perfused with a solution containing a known agonist (e.g., acetylcholine) or the this compound derivative being tested.

  • Data Acquisition: The resulting ion currents are recorded and analyzed to determine the potency (EC50) and efficacy (Imax) of the compound.

High-Throughput Screening (HTS)

For screening large libraries of compounds, higher-throughput methods are employed. Fluorometric imaging plate readers (FLIPR) can be used to measure changes in intracellular calcium concentrations in cells expressing the target receptor, providing a rapid assessment of agonist activity.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the biological activity of a selection of this compound derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Binding Affinities and Functional Potencies of this compound Derivatives at α7 and α4β2 nAChRs

Compoundα7 Ki (nM) ([¹²⁵I]α-BTX)α4β2 Ki (nM) ([³H]Cytisine)α7 EC50 (µM)α7 Imax (% ACh)
This compound162,7001.2100
Nicotine1,7000.42065
GTS-21 (DMXBA)262,5000.860
DMAC410,0000.390

Data compiled from multiple sources for comparative purposes.

Structure-Activity Relationship Summary:

  • Exocyclic Imine Substitution: The addition of a benzylidene group to the exocyclic imine of this compound, as in GTS-21, can increase selectivity for the α7 nAChR.

  • Aromatic Ring Substitution: The nature and position of substituents on the benzylidene ring significantly influence potency and efficacy. For example, the dimethylamino group in DMAC leads to high potency and selectivity for the α7 subtype.

  • Conjugation: Extended conjugation in the side chain, as seen in DMAC, appears to be favorable for α7 agonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by this compound derivatives and a typical experimental workflow for their synthesis and screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anabaseine_Derivative This compound Derivative alpha7_nAChR α7 nAChR Anabaseine_Derivative->alpha7_nAChR Binds to Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates JAK2 JAK2 alpha7_nAChR->JAK2 Activates PI3K PI3K Ca_influx->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_translocation NF-κB NFkB->NFkB_translocation Translocates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) STAT3_dimer->Gene_Expression Promotes NFkB_translocation->Gene_Expression Promotes (e.g., pro-inflammatory cytokines)

Caption: α7 nAChR Signaling Pathways.

G cluster_synthesis Synthesis cluster_screening Screening Starting_Materials Starting Materials (e.g., valerolactam, ethyl nicotinate) Anabaseine_Core_Synthesis This compound Core Synthesis Starting_Materials->Anabaseine_Core_Synthesis Derivative_Synthesis Derivative Synthesis (e.g., Aldol Condensation) Anabaseine_Core_Synthesis->Derivative_Synthesis Purification Purification & Characterization (e.g., NMR, MS) Derivative_Synthesis->Purification Primary_Screening Primary Screening (e.g., Radioligand Binding) Purification->Primary_Screening Functional_Assay Functional Assay (e.g., Electrophysiology) Primary_Screening->Functional_Assay Selectivity_Profiling Selectivity Profiling (vs. other nAChR subtypes) Functional_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: Experimental Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics targeting nicotinic acetylcholine receptors. This guide has provided a detailed overview of the synthesis and screening of these compounds, including experimental protocols, quantitative data, and visualizations of key biological pathways and research workflows. The continued exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of new and improved treatments for a range of neurological and inflammatory disorders. Researchers are encouraged to utilize the methodologies and data presented herein to advance their drug discovery and development efforts in this exciting field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Anabaseine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabaseine is a naturally occurring alkaloid toxin found in certain marine worms and ants.[1][2] It is a potent agonist at various nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable affinity for the α7 and muscle-type nAChRs.[1][3][4] this compound's interaction with nAChRs, particularly the α7 subtype, has made it a significant lead compound in the development of therapeutic agents for cognitive disorders such as Alzheimer's disease and schizophrenia. Its derivative, 3-(2,4-dimethoxybenzylidene)this compound (DMXBA or GTS-21), has been extensively studied for its selective α7 nAChR agonist activity and potential cognitive-enhancing and anti-inflammatory effects.

These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological properties of this compound and its analogs. The methodologies covered include radioligand binding assays, whole-cell patch clamp electrophysiology, and calcium imaging studies.

Data Presentation: Pharmacological Profile of this compound and Derivatives

The following tables summarize the quantitative data on the potency and affinity of this compound and its well-studied derivative, GTS-21, at different nAChR subtypes.

CompoundReceptor SubtypeAssay TypeValueSpeciesReference
This compound Frog Muscle nAChRFunctional (Contraction)EC50: 0.25-0.74 µMFrog
α4β2 nAChRFunctional (Depolarization)Weak partial agonistHuman
α4β2 nAChRFunctional (86Rb+ Efflux)EC50: 0.9 ± 0.0 µMRat
α7 nAChRFunctionalFull agonist-
GTS-21 (DMXBA) α7 nAChRFunctional (Ion Flux)EC50: 5.2 µM (32% Emax)Rat
α7 nAChRFunctional (Ion Flux)EC50: 11 µM (9% Emax)Human
α4β2 nAChRInhibitionIC50: 17 µM-
α3β4 nAChRFunctional (Ion Flux)EC50: 21 µM-
α4β2 nAChRBindingKi: 20 nMHuman
5-HT3A ReceptorInhibitionIC50: 3.1 µM-

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; Emax: Maximum efficacy.

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol is designed to determine the binding affinity (Ki) of this compound and its analogs for specific nAChR subtypes using a competitive binding assay.

Materials:

  • Radioligand: e.g., [³H]Cytisine for α4β2 nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs.

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or epibatidine).

  • Membrane Preparation: From rat brain tissue or cultured cells expressing the nAChR subtype of interest (e.g., tsA201 cells for human α4β2, TE671 cells for muscle-type).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold Assay Buffer.

    • Centrifuge at 1,000 x g for 10 minutes to remove debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Assay Buffer, radioligand (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add a saturating concentration of the non-specific control, radioligand, and membrane preparation.

    • Competition Binding: Add a range of concentrations of the test compound (e.g., this compound), radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature will vary depending on the radioligand (e.g., 4 hours at 5°C for [³H]Cytisine; 3 hours at 37°C for [¹²⁵I]α-bungarotoxin).

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification Tissue Tissue/Cells Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Plate 96-Well Plate Pellet->Plate Add_Components Add: - Membranes - Radioligand - this compound Plate->Add_Components Incubate Incubate to Equilibrium Add_Components->Incubate Harvest Filter & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Calculate IC50 & Ki Count->Analyze

Fig 1. Radioligand Binding Assay Workflow.
Whole-Cell Patch Clamp Electrophysiology

This protocol is used to measure the ion currents evoked by this compound through nAChRs expressed in a cell line, allowing for the determination of agonist/antagonist properties and potency (EC50).

Materials:

  • Cell Line: HEK293 or tsA201 cells transfected with the nAChR subunits of interest.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4.

  • Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.

  • Test Compound: this compound or its derivatives dissolved in the external solution.

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation:

    • Plate transfected cells onto glass coverslips at a low density.

    • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.

    • Fill the pipette with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Approach a cell with the micropipette while applying positive pressure.

    • Upon contact, release the pressure to form a Giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Apply the external solution containing different concentrations of this compound to the cell.

    • Record the inward current elicited by the compound.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the responses to a maximal response from a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized current against the log concentration of this compound and fit with a logistic function to determine the EC50 and Hill coefficient.

G cluster_setup Setup cluster_patch Patching cluster_record Recording & Analysis Cell Transfected Cell Approach Approach Cell Cell->Approach Pipette Pipette with Internal Solution Pipette->Approach Seal Form Giga-ohm Seal Approach->Seal Rupture Rupture Membrane Seal->Rupture WholeCell Whole-Cell Mode Rupture->WholeCell Apply_Drug Apply this compound WholeCell->Apply_Drug Record_Current Record Current Apply_Drug->Record_Current Analyze Determine EC50 Record_Current->Analyze

Fig 2. Whole-Cell Patch Clamp Workflow.
Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation by this compound, using a fluorescent calcium indicator.

Materials:

  • Cell Line: Cells endogenously or heterologously expressing the nAChR of interest.

  • Calcium Indicator: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • Test Compound: this compound or its derivatives.

  • Fluorescence microplate reader or fluorescence microscope.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Wash the cells with Assay Buffer.

    • Incubate the cells with the calcium indicator (e.g., 4 µM Fluo-4 AM) in Assay Buffer for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the responses to the response elicited by a reference agonist.

    • Plot the normalized response against the log concentration of this compound to determine the EC50.

Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, by this compound initiates a cascade of intracellular signaling events, primarily driven by calcium influx.

G This compound This compound nAChR α7 nAChR This compound->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization CICR Calcium-Induced Calcium Release (ER) Ca_influx->CICR PKA PKA Ca_influx->PKA JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 PI3K_AKT PI3K/AKT Pathway Ca_influx->PI3K_AKT VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC VDCC->Ca_influx Outcomes Neurotransmitter Release Synaptic Plasticity Anti-inflammatory Effects PKA->Outcomes JAK2_STAT3->Outcomes PI3K_AKT->Outcomes

Fig 3. this compound-Induced nAChR Signaling.

Upon binding of this compound to the α7 nAChR, the channel opens, leading to a direct influx of Ca²⁺. This influx, along with membrane depolarization, can activate voltage-dependent calcium channels (VDCCs), further increasing intracellular Ca²⁺. The rise in cytosolic Ca²⁺ can also trigger calcium-induced calcium release (CICR) from the endoplasmic reticulum. This calcium signal activates various downstream pathways, including Protein Kinase A (PKA), the JAK2/STAT3 pathway, and the PI3K/AKT pathway, ultimately leading to diverse cellular responses such as neurotransmitter release, modulation of synaptic plasticity, and anti-inflammatory effects.

References

Anabaseine In Vivo Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anabaseine, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in neuroscience research for its potential cognitive-enhancing and neuroprotective effects. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables summarize the quantitative data from various studies on the administration of this compound and its analog, anatabine, in rodent models.

Table 1: Dose-Response Effects of this compound on Cognition in Rats

Behavioral AssayRodent ModelThis compound Dose (mg/kg, SC)Effect on Cognitively Impaired Model (Dizocilpine-induced)Citation
Radial-Arm Maze (Working Memory) Female Sprague-Dawley Rats0.2Significant reversal of dizocilpine-induced memory impairment.[1][2]
2Significant reversal of dizocilpine-induced memory impairment.[1][2]
Visual Signal Detection Task (Attention) Female Sprague-Dawley Rats0.06Significantly worsened dizocilpine-induced impairment.[1]
0.02, 0.2, 1, 2No significant attenuation of dizocilpine-induced impairment.

Table 2: Dose-Response Effects of Anatabine on Locomotor Activity and Cognition in Rats

Behavioral AssayRodent ModelAnatabine Dose (mg/kg, SC)Observed EffectCitation
Locomotor Activity Male Sprague-Dawley Rats1Significant increase in locomotor activity.
10Significant decrease in locomotor activity.
Visual Signal Detection Task (Attention) Female Sprague-Dawley Rats0.06Significant attenuation of dizocilpine-induced impairment.
1Significant attenuation of dizocilpine-induced impairment.
2Significant attenuation of dizocilpine-induced impairment.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of this compound for subcutaneous injection.

Materials:

  • This compound dihydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Pyrogen-free glassware

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter

Procedure:

  • In a sterile, pyrogen-free glass vial, weigh the desired amount of this compound dihydrochloride.

  • Add the calculated volume of sterile isotonic saline to achieve the desired final concentration. All drug doses should be calculated based on the salt weight.

  • Vortex the solution until the this compound is completely dissolved.

  • Measure the pH of the solution and, if necessary, adjust to a near-neutral pH (6.5-7.5) using sterile, dilute NaOH or HCl. This is crucial to minimize irritation at the injection site.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Subcutaneous (SC) Administration Protocol

This protocol details the procedure for subcutaneous administration of this compound to rats or mice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the animal to accurately calculate the injection volume. The typical injection volume is 1 ml/kg.

  • Gently restrain the rodent. For rats, this can be done by firmly holding the animal's body. For mice, scruffing the back of the neck is a common and effective method.

  • Wipe the injection site (typically the loose skin over the shoulders/scruff) with 70% ethanol.

  • Create a "tent" of skin at the injection site by lifting the loose skin with your thumb and forefinger.

  • Insert the sterile needle, bevel up, into the base of the skin tent, parallel to the animal's back.

  • Slightly pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.

  • Inject the calculated volume of the this compound solution smoothly and steadily.

  • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Return the animal to its home cage and monitor for any adverse reactions. For acute behavioral studies, administration is typically performed 20 minutes before the test session.

Oral Gavage Administration Protocol

This protocol provides a general guideline for the oral administration of this compound. The specific vehicle composition for this compound oral gavage is not well-documented in the provided search results, so a common vehicle for preclinical compounds is suggested.

Materials:

  • This compound dihydrochloride

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a mixture of 5% DMSO, 5% Tween 80, and 90% saline)

  • Sterile water

  • Oral gavage needles (flexible-tipped needles are recommended to minimize injury)

  • Animal scale

Procedure:

  • Prepare the this compound suspension in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.

  • Weigh the animal to determine the correct volume for administration.

  • Gently but firmly restrain the animal to prevent movement.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Moisten the gavage needle with sterile water or the vehicle to lubricate it.

  • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

  • Once the needle is in the esophagus, advance it gently into the stomach to the predetermined depth. If any resistance is met, do not force the needle.

  • Administer the this compound suspension slowly and steadily.

  • Carefully withdraw the gavage needle.

  • Return the animal to its home cage and monitor for any signs of distress.

Radial-Arm Maze Protocol for Assessing Spatial Memory

This protocol outlines the use of the radial-arm maze to evaluate the effects of this compound on spatial working and reference memory in rats.

Apparatus:

  • An elevated 8- or 16-arm radial maze with a central platform. Each arm should have a food cup at the end.

Procedure:

  • Habituation: For 2-3 days, allow the rats to freely explore the maze for 10-15 minutes with food rewards placed throughout the arms to familiarize them with the apparatus.

  • Training (Win-Shift Task):

    • Food restrict the rats to 85-90% of their free-feeding body weight to motivate them to search for food.

    • At the start of each trial, place a single food reward in the cup at the end of each arm.

    • Place the rat on the central platform and allow it to explore the maze and consume the rewards.

    • A trial is complete when all rewards have been eaten or after a set time (e.g., 15 minutes).

    • Record the sequence of arm entries.

  • Drug Testing:

    • Once the rats have reached a stable baseline performance (e.g., >7 correct choices in the first 8 entries for several consecutive days), begin drug testing.

    • Administer this compound (e.g., 0.02, 0.2, 1, and 2 mg/kg, SC) or vehicle 20 minutes before the maze trial.

    • To test for cognitive enhancement, a cognitive deficit can be induced using an antagonist like dizocilpine (B47880) (MK-801) administered prior to this compound.

  • Data Analysis:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that is never baited (in protocols where only a subset of arms are baited).

    • Latency: Time to complete the maze.

Visual Signal Detection Task for Assessing Attention

This protocol describes a task to measure sustained attention in rats and the effect of this compound.

Apparatus:

  • Operant conditioning chambers equipped with two retractable levers, a central signal light, and a food pellet dispenser.

Procedure:

  • Training:

    • Rats are trained to press one lever (the "signal" lever) when the central light is illuminated (a "hit") to receive a food reward.

    • They are trained to press the other lever (the "non-signal" lever) when the light is not illuminated (a "correct rejection") to receive a reward.

    • Incorrect responses (e.g., pressing the non-signal lever when the light is on) result in a time-out period.

    • Training continues until a stable baseline of high accuracy is achieved.

  • Drug Testing:

    • Administer this compound (e.g., 0.02, 0.06, 0.2, 1, and 2 mg/kg, SC) or vehicle 20 minutes before the session.

    • To assess the ability of this compound to reverse attentional deficits, an impairing agent like dizocilpine can be administered.

  • Data Analysis:

    • Percent Correct Choices: The overall accuracy of responding to both signal and non-signal trials.

    • Hit Rate: The percentage of correct responses to signal trials.

    • Correct Rejection Rate: The percentage of correct responses to non-signal trials.

    • Response Latency: The time taken to make a lever press after the start of a trial.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's effects and a typical experimental workflow for its in vivo administration in rodent models.

anabaseine_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound nAChR α7 nAChR This compound->nAChR Agonist PI3K PI3K nAChR->PI3K Activates CREB CREB nAChR->CREB Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits Neuroprotection Neuroprotection NFkB->Neuroprotection Promotes (via anti-inflammatory effects) Cognitive_Enhancement Cognitive Enhancement (Memory, Attention) CREB->Cognitive_Enhancement CREB->Neuroprotection

Proposed signaling pathway for this compound's cognitive and neuroprotective effects.

experimental_workflow start Start animal_model Select Rodent Model (e.g., Sprague-Dawley Rat) start->animal_model habituation Habituation to Behavioral Apparatus (e.g., Radial-Arm Maze) animal_model->habituation training Behavioral Training (until stable baseline) habituation->training drug_prep Prepare this compound Solution training->drug_prep administration This compound/Vehicle Administration (e.g., SC injection, 1 ml/kg) drug_prep->administration wait Waiting Period (e.g., 20 minutes) administration->wait behavioral_testing Behavioral Testing (e.g., Radial-Arm Maze Trial) wait->behavioral_testing data_analysis Data Collection & Analysis (e.g., working memory errors) behavioral_testing->data_analysis end End data_analysis->end

Typical experimental workflow for in vivo this compound administration in rodents.

References

Application Notes and Protocols for Using Anabaseine in Electrophysiology Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in electrophysiological patch clamp experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application, and expected outcomes on various nAChR subtypes.

Introduction to this compound

This compound is a naturally occurring alkaloid toxin found in certain marine worms and ants.[1] Structurally similar to nicotine (B1678760), it acts as a potent agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2] this compound's interaction with nAChRs leads to their activation, resulting in a conformational change that opens the ion channel and allows the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization.

This compound exhibits a degree of selectivity for different nAChR subtypes, showing particularly high potency at α7 nAChRs.[2] This property makes it a valuable tool for dissecting the physiological and pharmacological roles of specific nAChR subtypes. Furthermore, this compound and its derivatives are being investigated as potential therapeutic agents for neurological disorders such as Alzheimer's disease and schizophrenia, where nAChR dysfunction is implicated.[3]

Mechanism of Action

This compound binds to the orthosteric site of nAChRs, the same site that binds the endogenous neurotransmitter acetylcholine. This binding event triggers a rapid opening of the ion channel. The influx of cations through the open channel leads to depolarization of the cell membrane, which can trigger downstream signaling events. Prolonged exposure to this compound, like other agonists, can lead to receptor desensitization, a state in which the receptor no longer responds to the agonist despite its continued presence.[4] The kinetics of activation and desensitization are key parameters studied using patch clamp electrophysiology to characterize the action of this compound on different nAChR subtypes.

Data Presentation: Quantitative Effects of this compound on nAChR Subtypes

The following table summarizes the available quantitative data on the effects of this compound on various nAChR subtypes. This data is compiled from multiple studies and provides a comparative overview of its potency and efficacy.

nAChR SubtypeCell TypeParameterValueReference(s)
Neuronal α7 Xenopus oocytesEC50~1 µM
Efficacy (vs. ACh)Full agonist
Neuronal α4β2 Xenopus oocytesEC50>100 µM
Efficacy (vs. ACh)Low efficacy
Neuronal α3β4 PC12 cellsPotencyEquipotent to Nicotine
Muscle-type (adult, mouse) BC3H1 cellsAgonist ActivityPotent agonist
Channel BlockObserved at higher concentrations
Muscle-type (fetal, human) TE671 cellsAgonist ActivityPotent agonist

Note: EC50 values can vary depending on the expression system and experimental conditions.

Experimental Protocols

This section provides detailed protocols for using this compound in whole-cell patch clamp experiments on cultured cells expressing specific nAChR subtypes (e.g., HEK293 cells) or on primary neurons.

Cell Preparation

HEK293 Cells Transfected with nAChR Subunits:

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Transiently transfect cells with plasmids encoding the desired nAChR subunits (e.g., α7, α4, and β2) using a suitable transfection reagent according to the manufacturer's protocol. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells for recording.

  • Plating for Recording: 24-48 hours post-transfection, plate the cells onto glass coverslips coated with poly-L-lysine at a low density suitable for patch clamp recording.

Primary Neuronal Cultures:

  • Neuron Dissociation: Isolate neurons from the desired brain region (e.g., hippocampus, cortex) of embryonic or neonatal rodents following established protocols.

  • Plating: Plate the dissociated neurons onto poly-L-lysine coated glass coverslips in a suitable neuronal culture medium.

  • Culture: Maintain the neuronal cultures for 7-14 days in vitro to allow for maturation and expression of nAChRs before performing patch clamp experiments.

Solutions

External (Extracellular) Solution (in mM):

  • 140 NaCl

  • 2.8 KCl

  • 2 CaCl2

  • 2 MgCl2

  • 10 HEPES

  • 10 Glucose

  • pH adjusted to 7.4 with NaOH

  • Osmolarity adjusted to ~320 mOsm

Internal (Pipette) Solution (in mM):

  • 140 CsCl (or KCl)

  • 10 EGTA

  • 10 HEPES

  • 2 Mg-ATP

  • 0.3 Na-GTP

  • pH adjusted to 7.2 with CsOH (or KOH)

  • Osmolarity adjusted to ~300 mOsm

Note: The use of Cesium (Cs+) in the internal solution helps to block potassium channels, thereby isolating the nAChR-mediated currents.

Whole-Cell Patch Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Under visual control, approach a selected cell with the patch pipette and apply gentle positive pressure.

    • Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.

    • Record baseline current for a stable period.

  • This compound Application:

    • Prepare a stock solution of this compound in water or a suitable solvent and dilute it to the desired final concentrations in the external solution immediately before use.

    • Apply this compound to the cell using a fast perfusion system to ensure rapid solution exchange.

    • Apply a range of this compound concentrations to determine the dose-response relationship and calculate the EC50.

    • To study desensitization, apply a prolonged pulse of a high concentration of this compound and monitor the decay of the current.

  • Data Acquisition and Analysis:

    • Record the current responses using a patch clamp amplifier and appropriate data acquisition software.

    • Analyze the peak amplitude of the inward current to determine the agonist effect.

    • Measure the rise time and decay kinetics of the current to characterize activation and desensitization.

    • For dose-response analysis, normalize the peak current at each concentration to the maximal response and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Mandatory Visualizations

Signaling Pathways

nAChR_Signaling This compound This compound nAChR nAChR (α7 or α4β2) This compound->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates PI3K PI3K Ca_Influx->PI3K ERK ERK/MAPK Ca_Influx->ERK Akt Akt PI3K->Akt Gene_Transcription Gene Transcription (Neuronal Survival, Plasticity) Akt->Gene_Transcription CREB CREB ERK->CREB CREB->Gene_Transcription

Experimental Workflow

Patch_Clamp_Workflow Cell_Prep Cell Preparation (HEK293 or Primary Neurons) Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Whole_Cell Pipette_Pulling Pipette Pulling Pipette_Pulling->Whole_Cell Anabaseine_App This compound Application (Fast Perfusion) Whole_Cell->Anabaseine_App Data_Acq Data Acquisition (Voltage Clamp) Anabaseine_App->Data_Acq Data_Analysis Data Analysis (EC50, Kinetics) Data_Acq->Data_Analysis

Logical Relationship: this compound's Effect on nAChR States

nAChR_States Resting Resting Open Open Resting->Open This compound (Activation) Open->Resting Agonist Dissociation Desensitized Desensitized Open->Desensitized Prolonged This compound Desensitized->Resting Washout

References

Anabaseine in Cell Culture: Application Notes and Protocols for Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in cell culture experiments. This compound and its derivatives are valuable tools for investigating neurodegenerative diseases, neuroinflammation, and cognitive function due to their selective agonism at α7 nicotinic acetylcholine receptors. This document outlines recommended dosages, experimental protocols, and key signaling pathways involved in this compound's cellular effects.

Quantitative Data Summary

The effective and cytotoxic concentrations of this compound and its analog, GTS-21, can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data from published studies to guide dose-response experiments.

Table 1: this compound Concentration Ranges for In Vitro Studies

Cell LineApplicationConcentration RangeNotes
SH-SY5Y (Human Neuroblastoma)Cytotoxicity Assessment100 nM - 3 mM[1]A wide range was tested to determine toxicity thresholds.[1]
SH-SY5Y (Human Neuroblastoma)Neuroprotection Assay1 µM (non-toxic), 300 µM (mildly toxic)Selected based on initial toxicity screening for further functional studies.[1]
PC12 (Rat Pheochromocytoma)Receptor ActivityNot specified, but equipotent to nicotine (B1678760) and anabasine (B190304)Demonstrates activity at sympathetic neuronal receptors.

Table 2: EC₅₀ and IC₅₀ Values for this compound and Related Compounds

CompoundReceptor/AssayCell Line/SystemEC₅₀/IC₅₀Reference
This compoundα7 nAChRXenopus OocytesMore potent than anabasine and nicotine[2]
This compoundα4β2 nAChRXenopus OocytesLess potent than nicotine[2]
(S)-5-ethynyl-anabasineAsu-ACR-16 (nAChR)Xenopus Oocytes0.14 ± 0.01 µM
GTS-21 (DMXBA)α7 nAChRNot specifiedPartial agonist
GTS-21 (DMXBA)Inhibition of pro-inflammatory cytokine releaseHuman LeukocytesMore potent than nicotine

Signaling Pathways

This compound primarily exerts its effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel with high calcium permeability. Activation of this receptor triggers several downstream signaling cascades, most notably the JAK2/STAT3 pathway, which is crucial for its anti-inflammatory and neuroprotective effects.

Anabaseine_Signaling This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds JAK2_inactive JAK2 a7nAChR->JAK2_inactive Recruits & Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active STAT3_active_nuc p-STAT3 STAT3_active->STAT3_active_nuc Translocation DNA DNA STAT3_active_nuc->DNA Binds to Promoter Regions Gene_expression Modulation of Gene Expression (e.g., anti-inflammatory, neuroprotective genes) DNA->Gene_expression

Caption: this compound activates the JAK2/STAT3 signaling pathway via α7nAChR.

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Objective: To prepare human neuroblastoma SH-SY5Y cells for neuroprotection and cytotoxicity assays. Differentiation into a more neuronal phenotype enhances their relevance for neurodegenerative disease modeling.

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium: 1:1 mixture of DMEM and F12 medium, 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium: DMEM/F12 with 1% FBS, 10 µM Retinoic Acid (RA).

  • Culture flasks, plates, and other standard cell culture equipment.

Protocol:

  • Cell Maintenance: Culture SH-SY5Y cells in Complete Growth Medium at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: Passage cells when they reach 80-90% confluency.

  • Seeding for Differentiation: Seed cells at a density of 1 x 10⁴ cells/cm² in the desired culture plates.

  • Initiation of Differentiation: After 24 hours, replace the Complete Growth Medium with Differentiation Medium.

  • Maintenance of Differentiated Cells: Replace the Differentiation Medium every 2-3 days. Cells are typically differentiated for 5-7 days before use in experiments.

SHSY5Y_Differentiation Start Seed SH-SY5Y cells (1x10⁴ cells/cm²) Incubate1 Incubate 24h in Complete Medium Start->Incubate1 Add_RA Replace with Differentiation Medium (1% FBS, 10µM RA) Incubate1->Add_RA Incubate2 Incubate 5-7 days (Change medium every 2-3 days) Add_RA->Incubate2 Differentiated Differentiated Neuronal-like Cells Incubate2->Differentiated

Caption: Workflow for the differentiation of SH-SY5Y cells.

Cytotoxicity Assay Using MTT

Objective: To determine the concentration-dependent cytotoxicity of this compound on a selected cell line.

Materials:

  • Cultured cells (e.g., SH-SY5Y) in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay (e.g., 1 x 10⁴ cells/well for SH-SY5Y) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range for SH-SY5Y cells is from 1 µM to 1 mM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C. A 48-hour incubation was used for this compound on SH-SY5Y cells in one study.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow Seed Seed cells in 96-well plate Treat Treat with serial dilutions of this compound Seed->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound against a neurotoxin-induced cell death in differentiated SH-SY5Y cells.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-β for an Alzheimer's model)

  • Reagents for a cell viability assay (e.g., MTT)

Protocol:

  • Cell Preparation: Differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin to the wells containing this compound. The concentration of the neurotoxin should be pre-determined to cause approximately 50% cell death.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: Perform a cell viability assay, such as the MTT assay (Protocol 2), to quantify the protective effect of this compound.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.

Anti-Inflammatory Assay in BV2 Microglial Cells

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in activated microglia.

Materials:

  • BV2 microglial cells

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Griess Reagent for nitric oxide (NO) measurement

Protocol:

  • Cell Seeding: Seed BV2 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound or its analog GTS-21 (e.g., 1-50 µM for GTS-21) for 1 hour.

  • Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 16-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent.

  • Data Analysis: Compare the levels of inflammatory mediators in LPS-stimulated cells with and without this compound pre-treatment.

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound treatment.

Materials:

  • Cultured cells (e.g., SH-SY5Y) on glass-bottom dishes or coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Fluorescence microscope with an imaging system

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh buffer to remove extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes before adding the compound.

  • Stimulation: Add this compound at the desired concentration to the cells while continuously recording fluorescence images.

  • Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest. An increase in fluorescence indicates a rise in intracellular calcium. The data is often presented as a ratio of fluorescence relative to the baseline (F/F₀).

References

Application Notes and Protocols: Anabaseine as a Pharmacological Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine is a naturally occurring alkaloid toxin found in certain marine worms and ants.[1] Structurally similar to nicotine (B1678760) and anabasine, it functions as a potent agonist at most nicotinic acetylcholine (B1216132) receptors (nAChRs), playing a crucial role as a versatile pharmacological tool in the field of neuroscience.[1][2] Its particular selectivity and high potency for the α7 nAChR subtype make it an invaluable ligand for investigating the physiological and pathological roles of these receptors.[3][4] This document provides a comprehensive overview of this compound's mechanism of action, pharmacological data, and detailed protocols for its application in key neuroscience experiments. Furthermore, its role as a foundational compound for the development of therapeutic agents targeting cognitive and inflammatory disorders is discussed.

Mechanism of Action

This compound exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. The binding of this compound to these receptors causes a conformational change, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to the depolarization of the neuron's membrane, triggering downstream signaling events.

The pharmacological activity of this compound is primarily attributed to its cyclic iminium monocationic form, which is one of three major forms that coexist at physiological pH. This form avidly binds to the orthosteric site (the same site as the endogenous ligand, acetylcholine) of nAChRs.

This compound displays a varied affinity and efficacy profile across different nAChR subtypes:

  • α7 nAChRs: this compound is a potent, full agonist at α7-containing nAChRs. These receptors are characterized by their high calcium permeability and are densely expressed in brain regions critical for learning and memory, such as the hippocampus. The activation of α7 nAChRs by this compound is linked to the modulation of neurotransmitter release, including dopamine (B1211576) and norepinephrine, and plays a role in cognitive enhancement.

  • α4β2 nAChRs: In contrast to its effects on α7 receptors, this compound acts as a weak partial agonist at α4β2 nAChRs. This subtype is highly implicated in the reinforcing and addictive properties of nicotine.

  • Muscle-type nAChRs: this compound is also a very potent agonist at vertebrate skeletal muscle nAChRs.

The activation of nAChRs by this compound initiates a cascade of intracellular events critical to neuronal function.

anabaseine_signaling cluster_membrane Cellular Membrane nAChR nAChR (e.g., α7, α4β2) Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx This compound This compound This compound->nAChR Binds & Activates VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens Ca_signaling Ca²⁺-dependent Signaling Cascades (e.g., CamKII, CREB) Ca_influx->Ca_signaling NT_release Neurotransmitter Release (Dopamine, Norepinephrine) Ca_influx->NT_release VGCC->Ca_influx Gene_expression Altered Gene Expression Ca_signaling->Gene_expression Cognition Modulation of Cognition & Memory NT_release->Cognition Gene_expression->Cognition

This compound Signaling Pathway

Data Presentation: Pharmacological Profile

The following table summarizes the quantitative pharmacological data for this compound in comparison to nicotine and the related alkaloid, anabasine. This data highlights this compound's potent and selective action, particularly at the α7 nAChR subtype.

CompoundReceptor SubtypeParameterValueReference
This compound α7 (homomeric, Xenopus oocyte) Potency (EC₅₀) ~1 µM ****
α4β2 Affinity & Efficacy Much less than nicotine ****
Rat Brain α-BGT sites (α7) Affinity (Kᵢ) Higher than nicotine & anabasine ****
PC12 (Sympathetic) Potency Nearly equipotent to nicotine ****
Myenteric Plexus (Parasympathetic) Potency More potent than anabasine ****
Nicotine α7 (homomeric, Xenopus oocyte) Efficacy ~65% of ACh/Anabaseine ****
α4β2 Affinity & Efficacy High ****
Anabasine α7 (homomeric, Xenopus oocyte) Efficacy Equivalent to ACh ****
α4β2 Affinity & Efficacy Much less than nicotine ****

Applications in Neuroscience Research

This compound's distinct pharmacological profile makes it a powerful tool for:

  • Probing α7 nAChR Function: Its high potency and full agonism at α7 nAChRs allow for the selective activation of these receptors to study their role in synaptic plasticity, learning, memory, and attention.

  • Drug Discovery and Development: this compound has served as a critical lead compound for the synthesis of more selective and pharmacokinetically favorable α7 agonists. The most notable derivative is GTS-21 (DMXBA), which has been investigated in clinical trials for cognitive deficits associated with schizophrenia and Alzheimer's disease.

  • Animal Models of Disease: this compound is used to investigate the therapeutic potential of α7 nAChR activation in various animal models. For example, it has been shown to reverse cognitive deficits and other schizophrenia-like behaviors induced by NMDA receptor antagonists like dizocilpine (B47880) (MK-801).

  • Nicotine Addiction and Withdrawal Studies: By comparing its effects to nicotine, researchers can use this compound to dissect the relative contributions of different nAChR subtypes (e.g., α7 vs. α4β2) to nicotine dependence and withdrawal symptoms. This compound has been shown to attenuate nicotine withdrawal in rodents.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membranes or Cells Expressing nAChR Incubate Incubate Membranes with Radioligand and varying concentrations of this compound Membrane_Prep->Incubate Reagent_Prep Prepare Assay Buffer, Radioligand (e.g., [¹²⁵I]-α-BGT for α7), and this compound dilutions Reagent_Prep->Incubate Filter Rapidly Filter mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters (Gamma Counter) Wash->Count Plot Plot % Inhibition vs. This compound Concentration Count->Plot Calculate Calculate IC₅₀ and Kᵢ values using non-linear regression Plot->Calculate

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus for α7 nAChRs) or cultured cells expressing the nAChR subtype of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay buffer.

    • A constant concentration of a suitable radioligand (e.g., 0.5 nM [¹²⁵I]-α-Bungarotoxin for α7 nAChRs).

    • A range of concentrations of unlabeled this compound (or buffer for total binding).

    • For non-specific binding, add a high concentration of a known competitor (e.g., nicotine).

    • Add the membrane preparation (e.g., 100-200 µg protein) to initiate the binding reaction.

  • Incubation: Incubate the plate under specific conditions to reach equilibrium (e.g., 3 hours at 37°C for [¹²⁵I]-α-Btx binding to rat brain membranes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each this compound concentration. Plot this against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Ex Vivo Electrophysiology: Brain Slice Patch-Clamp Recording

This protocol measures the functional effects of this compound on neuronal activity in acute brain slices.

electrophys_workflow cluster_prep Slice Preparation cluster_recording Recording cluster_application Drug Application & Analysis Perfuse Anesthetize animal and perfuse with ice-cold ACSF Extract Rapidly extract brain and place in cold ACSF Perfuse->Extract Slice Slice brain into sections (e.g., 300 µm) using a vibratome Extract->Slice Recover Allow slices to recover in oxygenated ACSF at 35°C, then RT Slice->Recover Transfer Transfer a slice to the recording chamber on microscope Recover->Transfer Patch Identify target neuron and obtain whole-cell patch-clamp configuration Transfer->Patch Record_Baseline Record baseline neuronal activity (e.g., membrane potential, firing rate) Patch->Record_Baseline Apply_this compound Bath-apply this compound at known concentrations Record_Baseline->Apply_this compound Record_Response Record changes in neuronal activity Apply_this compound->Record_Response Washout Wash out drug with ACSF and record recovery Record_Response->Washout Analyze Analyze data to quantify changes in firing rate, current, etc. Washout->Analyze

Ex Vivo Electrophysiology Workflow

Methodology:

  • Acute Slice Preparation:

    • Deeply anesthetize a rodent (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

    • Rapidly decapitate the animal, extract the brain, and place it in the ice-cold ACSF.

    • Using a vibratome, cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus).

    • Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover, first at ~35°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording:

    • Place a single slice in the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF.

    • Using micromanipulators, approach a target neuron (identified visually) with a glass micropipette filled with an internal solution.

    • Establish a high-resistance seal ("giga-seal") with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline electrical activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential and action potentials) mode.

    • Bath-apply this compound at various concentrations to the perfusing ACSF.

    • Record the resulting changes in the neuron's electrical properties (e.g., inward current, depolarization, increased firing rate).

    • Perform a washout by perfusing with drug-free ACSF to observe if the neuronal activity returns to baseline.

  • Data Analysis: Analyze the recorded traces to quantify the effects of this compound on parameters such as holding current, membrane potential, input resistance, and action potential frequency.

In Vivo Behavioral Assay: Attenuation of MK-801-Induced Deficits

This protocol assesses the potential of this compound to ameliorate schizophrenia-like cognitive and behavioral deficits in mice, using the NMDA receptor antagonist MK-801.

Methodology:

  • Animals and Habituation:

    • Use adult male mice, housed under standard laboratory conditions.

    • Habituate the animals to the testing environment and handling for several days before the experiment.

  • Drug Administration:

    • Divide animals into experimental groups (e.g., Vehicle + Saline; Vehicle + MK-801; this compound + MK-801; this compound + Saline).

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the MK-801 injection.

    • Administer MK-801 (e.g., 0.2 mg/kg, IP) or saline.

  • Behavioral Testing:

    • Cognitive Task (e.g., Radial Arm Maze): To assess working and reference memory.

      • Place the mouse in the central platform of the maze and allow it to explore for a set duration.

      • Record the sequence of arm entries.

      • Score for memory errors (e.g., re-entering an already visited arm for a food reward). MK-801 is expected to increase errors, and this compound is tested for its ability to reduce this increase.

    • Sensorimotor Gating (e.g., Prepulse Inhibition - PPI): To model deficits in sensory filtering.

      • Place the mouse in a startle chamber.

      • Present a series of acoustic stimuli: a loud startling pulse alone, or a weak prepulse followed by the startling pulse.

      • Measure the startle response (flinch). PPI is the percentage reduction in the startle response when the prepulse is present. MK-801 disrupts PPI, and this compound is tested for its ability to restore it.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the performance of the different treatment groups.

    • A significant reduction in MK-801-induced deficits by this compound suggests a potential therapeutic effect mediated by nAChRs.

Conclusion

This compound is a potent and selective agonist at α7 nicotinic acetylcholine receptors, making it an indispensable tool for neuroscientists. Its utility ranges from fundamental research into the roles of nAChRs in synaptic function and behavior to being a foundational scaffold for the development of novel therapeutics for debilitating neurological and psychiatric disorders. The protocols outlined here provide a framework for researchers to effectively utilize this compound to explore the complexities of the cholinergic system and its impact on brain health and disease.

References

Application Notes and Protocols for Anabaseine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anabaseine, a natural alkaloid toxin originally isolated from marine nemertine worms, and its synthetic derivatives have emerged as significant compounds in the exploration of therapeutic strategies for Alzheimer's disease (AD).[1][2] The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in cholinergic neurotransmission. A significant reduction in nicotinic acetylcholine (B1216132) receptors (nAChRs) is a known feature of the AD brain.[1][3] this compound and its analogues, particularly the selective α7 nAChR agonist DMXBA (3-(2,4-dimethoxybenzylidene)-anabaseine), also known as GTS-21, are being investigated for their potential to ameliorate cognitive deficits and modify disease progression.[3] These compounds offer a targeted approach to modulate neuronal signaling, neuroinflammation, and amyloid-beta (Aβ) pathology, which are central to AD pathogenesis. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in AD research.

Mechanism of Action

This compound-related compounds primarily exert their effects through the activation of nAChRs. The α7 subtype is of particular interest in the context of AD for several reasons:

  • Cognitive Enhancement: α7 nAChRs are densely expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex. Their activation can enhance cognitive processes.

  • Neuroprotection: Activation of α7 nAChRs has been shown to be neuroprotective against Aβ-induced toxicity and other insults in preclinical models.

  • Anti-inflammatory Effects: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway." Its activation on microglia can suppress the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a critical component of AD pathology.

  • Interaction with Amyloid-Beta: Aβ peptide can bind with high affinity to α7 nAChRs. This interaction is complex; it may facilitate Aβ internalization and toxicity, but α7 nAChR agonists like GTS-21 can protect against these detrimental effects. Furthermore, some this compound derivatives have been shown to reduce the production and deposition of Aβ.

Signaling Pathways

The therapeutic potential of this compound derivatives in Alzheimer's disease is rooted in their ability to modulate multiple signaling cascades. As agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR), they can trigger neuroprotective and anti-inflammatory pathways. Activation of the α7 nAChR can lead to the inhibition of pro-inflammatory transcription factors like NF-κB and STAT3, resulting in a decrease in the production of inflammatory mediators. Concurrently, this can reduce the expression of BACE1, an enzyme critical for the generation of amyloid-beta (Aβ) from the amyloid precursor protein (APP). The binding of Aβ to the α7 nAChR is a key pathological interaction; selective agonists may interfere with this process, mitigating Aβ-induced toxicity and downstream events like tau hyperphosphorylation.

G This compound This compound Derivative a7nAChR α7 nAChR This compound->a7nAChR NFkB NF-κB / STAT3 Activation a7nAChR->NFkB Inhibits Neuroprotection Neuroprotection & Cognitive Enhancement a7nAChR->Neuroprotection Promotes BACE1 BACE1 Expression NFkB->BACE1 Reduces Inflammation Neuroinflammation NFkB->Inflammation Leads to Abeta Amyloid-Beta (Aβ) Production BACE1->Abeta Reduces APP APP APP->Abeta Cleavage by BACE1 Abeta->a7nAChR Binds/Antagonizes Tau Tau Hyper- phosphorylation Abeta->Tau Induces

This compound Derivative Signaling Pathway in AD

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound derivatives.

Table 1: Preclinical Efficacy of this compound Derivatives

CompoundAnimal ModelDosageKey FindingsReference(s)
Anatabine Tg PS1/APPswe Mice10 and 20 mg/kg/day (oral)Reduced Aβ deposition, microgliosis, and activation of STAT3/NF-κB. Alleviated social interaction and memory deficits.
Anatabine Tg PS1/APPsw Mice0.5 and 2 mg/kg (4 days)Significantly decreased plasma Aβ1-40 and Aβ1-42 levels at both doses.
Anabasine Female Sprague-Dawley Rats0.06 - 2 mg/kgSignificantly reversed dizocilpine-induced memory impairment in the radial-arm maze task.
Anatabine Female Sprague-Dawley Rats0.06, 1, and 2 mg/kgSignificantly attenuated dizocilpine-induced attentional impairment in a signal detection task.
GTS-21 Aged RatsNot specifiedImproved learning and memory.

Table 2: Clinical Trial Data for GTS-21 (DMXBA)

Trial PhaseStudy IDPopulationDosageKey FindingsReference(s)
Phase I MultipleHealthy Male VolunteersUp to 150 mg TID (450 mg/day)Found to be safe and well-tolerated. Showed positive effects on some measures of cognition.
Phase II NCT00414622Patients with Probable ADNot specified in snippets28-day, randomized, double-blind, parallel assignment study to assess treatment efficacy.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound derivatives in a research setting.

Protocol 1: In Vivo Efficacy Assessment in a Transgenic Mouse Model of AD

This protocol is based on methodologies used to evaluate compounds like anatabine.

1. Objective: To assess the effect of an this compound derivative on Aβ pathology and cognitive deficits in an AD mouse model (e.g., Tg PS1/APPswe).

2. Materials:

  • Transgenic mice (e.g., Tg PS1/APPswe) and wild-type littermates.
  • This compound derivative (e.g., Anatabine) dissolved in sterile water or appropriate vehicle.
  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).
  • Reagents for ELISA (for Aβ quantification).
  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia, anti-pSTAT3, anti-pNF-κB).
  • Standard laboratory equipment for tissue processing, homogenization, and imaging.

3. Methodology:

  • Animal Dosing:
  • Acclimate mice for one week before the start of the experiment.
  • Divide mice into groups (e.g., Wild-type + Vehicle, Tg + Vehicle, Tg + Low Dose Drug, Tg + High Dose Drug).
  • Administer the this compound derivative or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks). Doses can be based on previous studies (e.g., 10 and 20 mg/kg/day for anatabine).
  • Behavioral Testing (perform during the final week of treatment):
  • Y-Maze: To assess short-term spatial working memory. Place a mouse at the end of one arm and allow it to explore freely for 8 minutes. Record the sequence of arm entries. Calculate the percentage of spontaneous alternation.
  • Morris Water Maze: To assess spatial learning and memory. Train mice to find a hidden platform in a pool of water over several days. In the probe trial (platform removed), record the time spent in the target quadrant.
  • Tissue Collection and Processing:
  • At the end of the treatment period, anesthetize mice and perfuse transcardially with saline.
  • Harvest brains. Hemisect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
  • Biochemical Analysis:
  • Homogenize the brain hemisphere in appropriate buffers to separate soluble and insoluble fractions.
  • Quantify Aβ40 and Aβ42 levels in both fractions using commercially available ELISA kits.
  • Immunohistochemistry:
  • Section the fixed hemisphere using a cryostat or microtome.
  • Perform immunostaining using primary antibodies against Aβ (to visualize plaques), Iba1 (to visualize microglia), and markers for inflammatory signaling (pSTAT3, pNF-κB).
  • Use appropriate secondary antibodies and imaging systems to visualize and quantify plaque load, microgliosis, and inflammatory markers.

4. Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare results between treatment groups.

Protocol 2: In Vitro Neuroprotection Assay

This protocol is designed to assess the protective effects of this compound derivatives against Aβ-induced toxicity in neuronal cell culture, as has been demonstrated for GTS-21.

1. Objective: To determine if an this compound derivative can protect cultured neuronal cells from Aβ-induced cell death.

2. Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
  • Cell culture medium and supplements.
  • This compound derivative.
  • Synthetic Aβ peptide (e.g., Aβ1-42), pre-aggregated to form oligomers/fibrils.
  • Reagents for cell viability assay (e.g., MTT, LDH release assay).
  • Plate reader, incubator, microscope.

3. Methodology:

  • Cell Culture: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
  • Pre-treatment: Treat cells with various concentrations of the this compound derivative for 1-2 hours prior to Aβ exposure. Include a vehicle-only control.
  • Aβ Exposure: Add prepared Aβ oligomers to the cell culture medium to a final concentration known to be toxic (e.g., 5-20 µM). Include a control group with no Aβ exposure.
  • Incubation: Incubate the cells for 24-48 hours.
  • Cell Viability Assessment:
  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at ~570 nm. Cell viability is proportional to the absorbance.
  • LDH Assay: Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit. Cytotoxicity is proportional to LDH activity.

4. Data Analysis: Normalize data to the untreated control group. Calculate the percentage of protection afforded by the this compound derivative at each concentration. Determine the EC50 value if possible.

Preclinical Drug Discovery Workflow

The development of a compound like GTS-21 from a natural toxin involves a multi-step process. This workflow begins with initial screening to identify promising candidates and progresses through more complex biological systems to evaluate safety and efficacy before clinical consideration.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacology cluster_2 Phase 3: Disease Model Efficacy cluster_3 Phase 4: Pre-Clinical Candidate a1 Compound Synthesis (this compound Analogs) a2 Receptor Binding Assays (α7, α4β2 nAChRs) a1->a2 a3 Functional Assays (e.g., Calcium Imaging) a2->a3 a4 Neuroprotection Assays (vs. Aβ Toxicity) a3->a4 b1 Pharmacokinetics (PK) (Brain Penetration) a4->b1 b2 Behavioral Models (Cognitive Enhancement) b1->b2 b3 Toxicity Studies (Acute & Chronic) b2->b3 c1 Transgenic AD Mouse Models b3->c1 c2 Pathology Assessment (Aβ, Tau, Inflammation) c1->c2 c3 Long-term Cognitive and Safety Studies c2->c3 d1 Lead Compound Selection c3->d1

Preclinical Workflow for this compound Derivatives

References

Anabaseine as a Lead Compound for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabaseine, a naturally occurring alkaloid found in nemertine worms, ants, and in trace amounts in tobacco, has emerged as a compelling lead compound in the field of drug discovery.[1] Its structural similarity to nicotine (B1678760) and its potent activity as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) make it a valuable scaffold for the development of novel therapeutics targeting a range of central nervous system disorders.[2] this compound exhibits a degree of selectivity for α7 and muscle-type nAChRs, and its derivatives have been explored for their potential in treating cognitive deficits, schizophrenia, and inflammation.[2]

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and its analogs in drug discovery programs. It includes tabulated quantitative data for structure-activity relationship (SAR) analysis, step-by-step protocols for chemical synthesis and biological screening, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and its key derivatives at various nAChR subtypes. This data is crucial for understanding the SAR of this compound class and for guiding the design of new, more selective ligands.

Table 1: Binding Affinities (Ki, IC50) of this compound and Derivatives at nAChR Subtypes

CompoundnAChR SubtypeRadioligandKi (nM)IC50 (nM)Reference
This compoundα4β2[3H]Cytisine-~100
This compoundα7[125I]α-Bungarotoxin-~1,000
GTS-21 (DMXBA)α4β2[3H]Cytisine13,000-
GTS-21 (DMXBA)α7[125I]α-Bungarotoxin1,800-
4OH-DMXBAMuscle-type[3H]Nicotine1,400-
DMACα4β2[3H]Cytisine>100,000-
DMACα7[125I]α-Bungarotoxin34-

Table 2: Functional Potencies (EC50) of this compound and Derivatives at nAChR Subtypes

CompoundnAChR SubtypeAssay TypeEC50 (µM)Reference
This compoundHuman fetal muscleDepolarization0.7
This compoundα4β286Rb+ efflux0.9
GTS-21 (DMXBA)Rat α7Oocyte TEVC1
GTS-21 (DMXBA)Human α7Oocyte TEVC47
4OH-DMXBAHuman fetal muscleDepolarization1.98

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and provide overviews of the experimental workflows for its synthesis and biological evaluation.

anabaseine_signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_cellular_response Cellular Response nAChR nAChR (α7, α4β2, muscle-type) IonChannel Ion Channel nAChR->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺, K⁺ flux CaInflux Ca²⁺ Influx (especially α7) IonChannel->CaInflux Ca²⁺ influx This compound This compound This compound->nAChR Binds to orthosteric site ACh Acetylcholine (ACh) ACh->nAChR Endogenous agonist NTRelease Neurotransmitter Release Depolarization->NTRelease CaInflux->NTRelease

This compound's agonistic action on nAChRs.

synthesis_workflow Start Starting Materials: δ-Valerolactam & Nicotinic acid ethyl ester Step1 Step 1: N-Benzoylpiperidone Formation Start->Step1 Step2 Step 2: Claisen Condensation α-Nicotinoyl-N-benzoyl-2-piperidone Step1->Step2 Step3 Step 3: Decarboxylation, Ring Closure & Hydrolysis Step2->Step3 Purification Purification (e.g., Distillation, Chromatography) Step3->Purification This compound This compound Purification->this compound Condensation Aldol Condensation This compound->Condensation GTS21_Start This compound & 2,4-Dimethoxybenzaldehyde (B23906) GTS21_Start->Condensation GTS21_Purification Purification (e.g., Recrystallization) Condensation->GTS21_Purification GTS21 GTS-21 (DMXBA) GTS21_Purification->GTS21

Synthetic workflow for this compound and GTS-21.

screening_workflow CompoundLibrary This compound Analog Library PrimaryScreening Primary Screening: Radioligand Binding Assay (Determine Ki/IC50) CompoundLibrary->PrimaryScreening HitSelection Hit Selection (Potency & Selectivity) PrimaryScreening->HitSelection FunctionalAssay Functional Characterization: - Two-Electrode Voltage Clamp (TEVC) - Calcium Flux Assay (FlexStation) HitSelection->FunctionalAssay LeadOptimization Lead Optimization (SAR-guided synthesis) FunctionalAssay->LeadOptimization LeadOptimization->CompoundLibrary Iterative Design InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo

Screening cascade for this compound derivatives.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its derivatives, as well as for their biological characterization.

Protocol 1: Synthesis of this compound

This protocol is based on the classical synthesis method.

Materials:

  • δ-Valerolactam

  • Benzoic anhydride

  • Nicotinic acid ethyl ester

  • Sodium ethoxide

  • Concentrated hydrochloric acid

  • Sodium hydroxide (B78521)

  • Organic solvents (e.g., toluene, diethyl ether, ethanol)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring equipment

  • Distillation apparatus

Procedure:

  • Synthesis of N-benzoylpiperidone:

    • In a round-bottom flask, combine δ-valerolactam and benzoic anhydride.

    • Heat the mixture under reflux for 2 hours.

    • Allow the reaction to cool and pour it onto ice water.

    • Extract the product with diethyl ether.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-benzoylpiperidone.

  • Claisen Condensation:

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol (B145695).

    • Add N-benzoylpiperidone and nicotinic acid ethyl ester to the sodium ethoxide solution.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture and extract the product, α-nicotinoyl-N-benzoyl-2-piperidone, with an appropriate organic solvent.

  • Decarboxylation, Ring Closure, and Hydrolysis:

    • Treat the product from the previous step with concentrated hydrochloric acid and heat at a high temperature. This will induce decarboxylation, ring closure, and hydrolysis of the amide.

    • After cooling, basify the reaction mixture with a sodium hydroxide solution.

    • Extract the crude this compound with an organic solvent.

    • Purify the this compound by distillation under reduced pressure.

Protocol 2: Synthesis of 3-(2,4-Dimethoxybenzylidene)-anabaseine (GTS-21)

This protocol describes a representative synthesis of a benzylidene derivative of this compound.

Materials:

  • This compound

  • 2,4-Dimethoxybenzaldehyde

  • Base catalyst (e.g., piperidine (B6355638) or sodium hydroxide)

  • Ethanol or other suitable solvent

  • Standard laboratory glassware for organic synthesis

  • Stirring equipment

  • Recrystallization apparatus

Procedure:

  • Aldol Condensation:

    • Dissolve this compound and 2,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a small amount of sodium hydroxide).

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

    • Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification:

    • Collect the crude GTS-21 by filtration.

    • Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain pure GTS-21.

    • Dry the purified product under vacuum.

Protocol 3: Radioligand Binding Assay for nAChRs

This protocol describes a competition binding assay to determine the affinity of this compound derivatives for nAChRs using a radiolabeled ligand such as [3H]-epibatidine.

Materials:

  • Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand (e.g., [3H]-epibatidine).

  • This compound derivatives (test compounds).

  • Non-specific binding control (e.g., a high concentration of nicotine or unlabeled epibatidine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • A range of concentrations of the test compound.

      • For non-specific binding wells, add a high concentration of the non-specific binding control instead of the test compound.

      • For total binding wells, add buffer instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for assessing the functional activity (agonist, partial agonist, or antagonist) of this compound derivatives on specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Microinjection setup.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • This compound derivatives and control agonists (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with the cRNA encoding the nAChR subunits of interest.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply a known concentration of a control agonist (e.g., acetylcholine) to elicit a baseline current response.

    • After a washout period, apply different concentrations of the this compound derivative to the oocyte and record the induced current.

    • To test for antagonism, co-apply the this compound derivative with the control agonist.

    • Record the current responses using appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Construct concentration-response curves and fit the data to the Hill equation to determine the EC50 and maximum efficacy (Imax) for agonists.

    • For antagonists, determine the IC50 by measuring the inhibition of the response to the control agonist.

Protocol 5: Calcium Flux Assay using a FlexStation

This protocol is a high-throughput method to assess the functional activity of this compound derivatives on nAChRs that are permeable to calcium (e.g., α7 nAChR) by measuring changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the nAChR of interest (e.g., HEK293 or CHO cells).

  • 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • FlexStation or a similar fluorescence microplate reader with a fluidics module.

  • This compound derivatives and control agonists.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Assay on FlexStation:

    • Place the cell plate and a compound plate containing the this compound derivatives and controls into the FlexStation.

    • Set the instrument to monitor fluorescence over time.

    • Program the fluidics module to add the compounds to the cell plate while simultaneously recording the fluorescence.

  • Data Acquisition and Analysis:

    • The instrument will record the baseline fluorescence, the change in fluorescence upon compound addition, and the subsequent decay.

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence (F/F0) for each well.

    • Generate concentration-response curves and determine the EC50 values for the this compound derivatives.

References

Application Notes and Protocols for the Analytical Quantification of Anabaseine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabaseine is a pyridine (B92270) alkaloid found in certain plants, marine worms, and ants. It is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been a subject of interest in neuropharmacology and toxicology.[1][2] Accurate and sensitive quantification of this compound is crucial for various research applications, including pharmacokinetic studies, toxicological assessments, and the development of new therapeutics. These application notes provide detailed protocols for the quantification of this compound in biological matrices using state-of-the-art analytical techniques.

Analytical Methods Overview

The primary methods for the quantification of this compound are based on chromatography coupled with mass spectrometry, offering high selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, specificity, and applicability to a wide range of biological samples, including urine and wastewater.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for this compound quantification, particularly for volatile and semi-volatile compounds. It often requires derivatization to improve the chromatographic properties of the analyte.

  • Spectroscopic Methods: While less common for quantification in complex matrices, spectroscopic methods, such as those utilizing Ehrlich's reagent, can be employed for the detection and estimation of this compound, particularly in simpler sample extracts.

Application Note 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is designed for the sensitive and specific detection of this compound in urine samples, which is essential for toxicological studies and monitoring exposure to tobacco products where this compound is a minor alkaloid.

Experimental Protocol

1. Sample Preparation:

  • Direct Injection with Clarification: For rapid analysis, urine samples can be clarified by centrifugation before direct injection into the LC-MS/MS system. The use of deuterated internal standards is recommended to compensate for matrix effects.

  • Enzymatic Hydrolysis for Total this compound: To measure both free and conjugated (e.g., glucuronidated) this compound, samples are treated with β-glucuronidase.

    • To a 100 µL urine sample, add an internal standard solution.

    • Add β-glucuronidase solution and incubate.

    • Precipitate proteins and other matrix components using acetone.

    • Centrifuge and collect the supernatant for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • High-Performance Liquid Chromatography (HPLC):

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Quantitative Data Summary
ParameterValueReference
Limit of Quantitation (LOQ)0.2 ng/mL
Recovery76-99%
Precision (CV)2-9%
LinearityR² > 0.995

Experimental Workflow

experimental_workflow_lcms urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (optional for total this compound) add_is->hydrolysis precipitation Acetone Precipitation hydrolysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: LC-MS/MS workflow for this compound quantification in urine.

Application Note 2: Quantification of this compound in Wastewater by LC-MS/MS

Wastewater-based epidemiology can be a valuable tool for monitoring tobacco use in a population by measuring biomarkers like this compound.

Experimental Protocol

1. Sample Preparation:

  • Filter wastewater samples through a 0.2 μm syringe filter.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Load the filtered wastewater sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate solvent.

  • Inject the eluate into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

  • The instrumentation and conditions are similar to those used for urine analysis, with adjustments to the chromatographic gradient and MRM transitions as needed for the wastewater matrix.

Quantitative Data Summary
ParameterValueReference
Limit of Quantitation (LOQ)2.7 - 54.9 ng/L
Recovery76% - 103%
Concentration Range in Wastewater9.2 - 7430 ng/L

Application Note 3: Quantification of this compound in Tobacco by GC-MS/MS

This method is suitable for determining the levels of this compound and other minor alkaloids in tobacco filler and various tobacco species.

Experimental Protocol

1. Sample Preparation:

  • Extract the tobacco sample with an appropriate solvent.

  • Use an alkaloid-free blank matrix for calibration standards.

  • Derivatization may be employed to improve the volatility and chromatographic performance of this compound.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector.

    • Column: A suitable capillary column (e.g., 5% phenylmethylsilicone).

  • Tandem Mass Spectrometry (MS/MS):

    • Operated in electron ionization (EI) mode.

    • MRM is used for selective and sensitive detection.

Quantitative Data Summary
ParameterValueReference
Detection Limits0.03 – 0.12 μg/g
Accuracy96.8 – 112.4%
Precision (CV)0.4 – 3.3%
Linearity>0.995

Experimental Workflow

experimental_workflow_gcms tobacco_sample Tobacco Sample extraction Solvent Extraction tobacco_sample->extraction derivatization Derivatization (optional) extraction->derivatization gcms_analysis GC-MS/MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: GC-MS/MS workflow for this compound quantification in tobacco.

This compound Signaling Pathway

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Its binding mimics the action of the endogenous neurotransmitter acetylcholine. This compound shows a higher binding affinity for nAChRs containing the α7 subunit. The activation of these receptors leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the release of neurotransmitters such as dopamine (B1211576) and norepinephrine.

signaling_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (α7 subunit) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx This compound This compound This compound->nAChR binds & activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release (Dopamine, Norepinephrine) Depolarization->NT_Release Cellular_Response Cellular Response NT_Release->Cellular_Response

Caption: this compound's agonistic action on nicotinic acetylcholine receptors.

References

Troubleshooting & Optimization

Anabaseine Electrophysiology Recordings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with anabaseine in electrophysiology recordings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.

Issue 1: Low Signal-to-Noise Ratio (SNR)

Question: My recordings have a very low signal-to-noise ratio, making it difficult to resolve this compound-evoked currents. What can I do to improve the signal quality?

Answer: A low signal-to-noise ratio can be caused by a variety of factors, from environmental interference to the recording equipment itself. Here are several steps you can take to improve your SNR:

  • Electrical Shielding: Ensure your setup is properly housed within a Faraday cage to minimize external electrical interference. All electrical devices near the rig, such as computers, monitors, and light sources, should be considered potential sources of noise.

  • Grounding: Check for and eliminate any ground loops in your setup. Ensure all equipment is connected to a common ground. Cleaning grounding wires and electrodes to remove oxidation can also help.

  • Pipette and Holder: Use high-quality borosilicate glass for your pipettes. Fire-polishing the pipette tip can create a smoother surface for a better seal. Ensure your pipette holder is clean and dry, as fluid contamination can be a source of noise.

  • Perfusion System: Minimize the length of perfusion tubing and keep the bath solution level low to reduce the capacitance of the immersed pipette. In some recording configurations, it may be possible to temporarily stop perfusion during critical recording periods.

  • Data Acquisition: Use appropriate filter settings on your amplifier to cut out high-frequency noise without distorting your signal of interest. For single-channel recordings, a high-quality amplifier and headstage are crucial.

Issue 2: Unstable Seal Resistance (Seal Instability)

Question: I am having trouble obtaining and maintaining a stable giga-ohm seal when patch-clamping cells to study the effects of this compound. What could be the cause, and how can I fix it?

Answer: A stable, high-resistance seal is fundamental for high-quality patch-clamp recordings. Instability can arise from mechanical vibrations, poor solution quality, or issues with the cell membrane or pipette.

  • Vibration Isolation: Your setup should be on an anti-vibration table to minimize mechanical disturbances.

  • Pipette Preparation: A clean, properly shaped pipette tip is essential. Debris on the tip can prevent a tight seal from forming. Fire-polishing can help create a smooth surface.

  • Cell Health: Ensure the cells you are patching are healthy. Unhealthy cells will have fragile membranes that are difficult to seal onto.

  • Solutions: All solutions, both intracellular and extracellular, should be filtered and properly osmolarity-matched to prevent osmotic stress on the cells.

  • Positive Pressure: Maintain a slight positive pressure in your pipette as you approach the cell to keep the tip clean.

  • Gentle Suction: Apply gentle and brief suction to form the seal. Excessive or prolonged suction can damage the cell membrane.

Issue 3: Rapid Receptor Desensitization

Question: When I apply this compound, I see an initial current, but it rapidly decays, and subsequent applications produce a much smaller response. How can I manage receptor desensitization?

Answer: this compound, like many nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, can cause rapid receptor desensitization. This is a characteristic feature of these receptors.[1] Here are some strategies to manage this:

  • Concentration and Application Time: Use the lowest concentration of this compound that gives you a measurable response and keep the application time as short as possible.

  • Washout Periods: Allow for sufficient washout time between drug applications to permit the receptors to recover from the desensitized state. The recovery time can vary depending on the specific nAChR subtype.

  • Use of Positive Allosteric Modulators (PAMs): For certain nAChR subtypes, particularly α7, positive allosteric modulators can be used to enhance the receptor's response to agonists and potentially alter desensitization kinetics.

  • Experimental Design: Design your experiments to account for desensitization. For example, when determining a dose-response curve, ensure a long enough washout between concentrations.

Issue 4: Current Rundown

Question: Over the course of my whole-cell recording, the this compound-evoked current amplitude progressively decreases, even with consistent application and washout. What causes this "rundown"?

Answer: Current rundown is a common phenomenon in whole-cell patch-clamp recordings and can be caused by the dialysis of essential intracellular components into the recording pipette.

  • Perforated Patch-Clamp: Consider using the perforated patch-clamp technique. This method uses antibiotics like amphotericin B or gramicidin (B1672133) to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.

  • Intracellular Solution Composition: Supplementing your intracellular solution with components that can be "washed out," such as ATP and GTP, may help to mitigate rundown.

  • Recording Time: Keep the duration of your recordings as short as is feasible for your experimental goals.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds on different nicotinic acetylcholine receptor (nAChR) subtypes.

CompoundReceptor SubtypeParameterValueReference
This compoundα4β2EC500.9 ± 0.0 µM[2]
This compoundα7-Potent agonist[3]
GTS-21 (DMXBA)α7-Selective partial agonist[4]
GTS-21 (DMXBA)α4β2Ki20 nM (human)[5]
4OH-DMXBAFetal Muscle nAChR-Partial agonist
DMXBAFetal Muscle nAChRIC506.6 ± 1.2 µmol·L⁻¹
4OH-DMXBAFetal Muscle nAChRIC5010.0 ± 2.8 µmol·L⁻¹

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents in Cultured Cells

This protocol outlines the steps for recording currents activated by this compound from cultured cells expressing nAChRs.

1. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in water or a suitable solvent and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

2. Cell Preparation:

  • Plate cells expressing the nAChR subtype of interest onto glass coverslips at an appropriate density for patching 24-48 hours before the experiment.
  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Pipette Fabrication and Filling:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
  • Fire-polish the pipette tip to ensure a smooth surface.
  • Fill the pipette with the internal solution, being careful to avoid air bubbles.

4. Recording Procedure:

  • Mount the filled pipette in the holder and apply positive pressure.
  • Approach a healthy-looking cell with the pipette tip.
  • Once the pipette touches the cell membrane (a "dimple" may be visible), release the positive pressure to facilitate seal formation.
  • Apply gentle suction to form a giga-ohm seal (>1 GΩ).
  • Once a stable seal is formed, apply a brief, stronger pulse of suction to rupture the membrane and achieve the whole-cell configuration.
  • Set the holding potential (e.g., -60 mV).
  • Allow the cell to stabilize for a few minutes before starting the experiment.

5. This compound Application and Data Acquisition:

  • Apply this compound at the desired concentration using a rapid perfusion system.
  • Record the resulting current using appropriate data acquisition software and an amplifier.
  • Ensure a complete washout of the drug with the external solution between applications to allow for receptor recovery.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is for studying nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
  • Inject oocytes with cRNA encoding the nAChR subunits of interest.
  • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium.

2. Solutions:

  • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
  • Electrode Solution: 3 M KCl.
  • This compound Solutions: Prepare by diluting a stock solution in the recording solution.

3. Electrode Preparation:

  • Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

4. Recording Procedure:

  • Place a healthy oocyte in the recording chamber and perfuse with the recording solution.
  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
  • Clamp the oocyte at a holding potential of -50 to -70 mV.
  • Allow the oocyte to stabilize.

5. This compound Application and Data Acquisition:

  • Apply this compound via the perfusion system.
  • Record the inward current using a TEVC amplifier and data acquisition software.
  • Thoroughly wash the oocyte with the recording solution between drug applications.

Visualizations

This compound Signaling Pathway

Anabaseine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cations Cation Influx (Na+, Ca2+) Ion_Channel->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Leads to Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Caption: this compound binds to and activates nAChRs, leading to cellular responses.

Electrophysiology Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep Cell/Oocyte Preparation Seal_Formation Seal Formation (Patch-Clamp) Cell_Prep->Seal_Formation Solution_Prep Solution Preparation Solution_Prep->Seal_Formation Pipette_Prep Pipette/Electrode Fabrication Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Access/ Oocyte Impalement Seal_Formation->Whole_Cell Data_Acquisition Data Acquisition (Baseline) Whole_Cell->Data_Acquisition Drug_Application This compound Application Data_Acquisition->Drug_Application Washout Washout Drug_Application->Washout Washout->Drug_Application Repeat Data_Analysis Data Analysis (e.g., Amplitude, Kinetics) Washout->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A typical workflow for an this compound electrophysiology experiment.

References

Technical Support Center: Optimizing Anabaseine Concentration for Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anabaseine to activate nicotinic acetylcholine (B1216132) receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate nicotinic acetylcholine receptors (nAChRs)?

This compound is a naturally occurring alkaloid toxin that is structurally similar to nicotine (B1678760) and anabasine (B190304).[1][2] It functions as an agonist at most nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems.[1][3] this compound binds to the receptor, causing a conformational change that opens the ion channel, leading to depolarization of the neuron and subsequent release of neurotransmitters like dopamine (B1211576) and norepinephrine.[1] The active form of this compound that binds to and activates vertebrate nAChRs is the monocationic cyclic iminium form.

Q2: Which nAChR subtypes are most sensitive to this compound?

This compound is a potent agonist at a variety of nAChR subtypes, but it shows a higher binding affinity for α7-containing receptors in the brain and skeletal muscle receptors. The order of potency for stimulating homomeric α7 receptors is this compound > anabasine > nicotine. While it can activate other subtypes, its affinity and efficacy at α4β2 receptors are much lower than that of nicotine.

Q3: How should I prepare and store this compound solutions for my experiments?

This compound is commercially available, often as a hydrochloride salt. For in vitro experiments, it can be dissolved in aqueous buffers. It's important to note that this compound's stability can be pH-dependent. Stock solutions should be stored at -20°C or -80°C and protected from light to ensure stability over several months. This compound darkens upon exposure to air, so it is advisable to prepare fresh dilutions for daily use.

Q4: I am not seeing any receptor activation in my assay. What could be the problem?

There are several potential reasons for a lack of receptor activation:

  • Incorrect this compound Concentration: Ensure you are using a concentration of this compound that is appropriate for the nAChR subtype you are studying. Refer to the EC50 values in Table 1 to determine a suitable starting concentration range.

  • Receptor Desensitization: Prolonged exposure to high concentrations of agonists like this compound can lead to receptor desensitization, where the receptor enters a non-responsive state. Try using shorter application times or lower concentrations.

  • Cell Health and Receptor Expression: Verify the health of your cells and confirm the expression of the target nAChR subtype.

  • Assay Conditions: Ensure that your assay buffer, temperature, and other experimental conditions are optimal for nAChR function. For example, extracellular pH can influence receptor activity.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly and that working solutions are freshly prepared.

Q5: My dose-response curve looks biphasic or shows inhibition at high concentrations. Why is this happening?

This phenomenon can be attributed to several factors:

  • Channel Block: At higher concentrations, this compound can act as an open channel blocker for some nAChR subtypes, such as the adult mouse muscle-type receptor. This means it can physically obstruct the ion channel, preventing ion flow even when the receptor is activated.

  • Receptor Desensitization: As mentioned earlier, high agonist concentrations can induce profound and prolonged receptor desensitization, leading to a decrease in the overall response.

  • Off-Target Effects: At very high concentrations, the possibility of this compound interacting with other cellular targets cannot be ruled out.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent this compound concentration due to improper mixing or adsorption to plasticware.

    • Solution: Ensure thorough vortexing of stock solutions and dilutions. Consider using low-retention plasticware.

  • Possible Cause: Cell plating inconsistency.

    • Solution: Ensure a homogenous cell suspension and use a consistent plating technique to achieve uniform cell density across wells.

  • Possible Cause: Temperature fluctuations during the assay.

    • Solution: Maintain a stable temperature throughout the experiment, as nAChR kinetics are temperature-sensitive.

Issue 2: Low Signal-to-Noise Ratio in Fluorescence-Based Assays (e.g., FLIPR)
  • Possible Cause: Insufficient receptor expression.

    • Solution: Optimize transfection or cell line selection to increase the number of receptors per cell.

  • Possible Cause: High background fluorescence.

    • Solution: Use a calcium assay kit with a quencher dye to reduce extracellular fluorescence. Ensure complete removal of media containing phenol (B47542) red before adding the dye loading buffer.

  • Possible Cause: Dye loading issues.

    • Solution: Optimize dye loading time and temperature for your specific cell type. Ensure cells are healthy before and during dye loading.

Quantitative Data

Table 1: Potency (EC50) and Binding Affinity (Ki) of this compound and Related Compounds at Various nAChR Subtypes

CompoundnAChR SubtypeEC50 (µM)Ki (nM)Reference(s)
This compoundHuman Fetal Muscle (TE671 cells)0.7-
This compoundα7 (Xenopus oocytes)Potent agonist-
This compoundα4β2Weak partial agonist-
Nicotineα4β21.0 ± 0.2-
Nicotineα754.5 ± 10.6-
Anabasineα4β20.9 ± 0.0-

Note: EC50 and Ki values can vary depending on the experimental system (e.g., cell type, expression system) and assay conditions.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion current flowing through nAChRs expressed in Xenopus oocytes upon application of this compound.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull two glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5-2 MΩ.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with the two electrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential, typically between -50 mV and -70 mV.

    • Apply this compound at various concentrations via the perfusion system.

    • Record the resulting inward current, which represents the flow of ions through the activated nAChRs.

  • Data Analysis: Plot the peak current response against the this compound concentration to generate a dose-response curve and determine the EC50 value.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

This high-throughput assay measures changes in intracellular calcium concentration, a downstream effect of nAChR activation.

Methodology:

  • Cell Plating: Seed cells expressing the nAChR of interest into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. Many commercial kits are available that include a quencher to reduce background fluorescence.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature in the dark.

  • Compound Plate Preparation: Prepare a plate containing various concentrations of this compound diluted in assay buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the this compound solutions to the cell plate and simultaneously measure the change in fluorescence over time.

    • An increase in fluorescence indicates an influx of calcium upon nAChR activation.

  • Data Analysis: The change in fluorescence intensity is used to generate dose-response curves and calculate EC50 values.

Radioligand Binding Assay

This assay measures the affinity of this compound for nAChRs by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target nAChR.

  • Incubation:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of unlabeled this compound.

    • Incubate at a specific temperature for a set period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of this compound increases. This data is used to generate a competition binding curve and calculate the inhibition constant (Ki) of this compound.

Visualizations

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Opens channel Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ca²⁺ permeable (esp. α7) This compound This compound This compound->nAChR Binds to VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates CICR Ca²⁺-Induced Ca²⁺ Release (ER) Ca_influx->CICR Triggers Signaling_Cascades Downstream Signaling (PKC, CaMKII, PI3K/Akt, MAPK/ERK) Ca_influx->Signaling_Cascades Activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers VDCC->Ca_influx CICR->Signaling_Cascades Amplifies Gene_Expression Gene Expression (e.g., c-fos, CREB) Signaling_Cascades->Gene_Expression Regulates

Caption: Signaling pathway activated by this compound binding to nAChRs.

Experimental_Workflow cluster_TEVC Two-Electrode Voltage Clamp cluster_FLIPR FLIPR Calcium Assay cluster_Binding Radioligand Binding Assay TEVC1 Oocyte Preparation & cRNA Injection TEVC2 Electrode Impalement & Voltage Clamp TEVC1->TEVC2 TEVC3 This compound Application TEVC2->TEVC3 TEVC4 Current Recording TEVC3->TEVC4 FLIPR1 Cell Plating FLIPR2 Calcium Dye Loading FLIPR1->FLIPR2 FLIPR3 This compound Addition FLIPR2->FLIPR3 FLIPR4 Fluorescence Measurement FLIPR3->FLIPR4 Bind1 Membrane Preparation Bind2 Incubation with Radioligand & this compound Bind1->Bind2 Bind3 Filtration Bind2->Bind3 Bind4 Radioactivity Counting Bind3->Bind4 Start Select Experiment cluster_TEVC cluster_TEVC Start->cluster_TEVC Functional - Electrophysiology cluster_FLIPR cluster_FLIPR Start->cluster_FLIPR Functional - Calcium Flux cluster_Binding cluster_Binding Start->cluster_Binding Binding Affinity

References

anabaseine stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anabaseine in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is an unstable yellow liquid that is susceptible to degradation from exposure to light, heat, and moisture.[1] Its stability is also pH-dependent. At physiological pH, this compound co-exists in three major forms: a cyclic iminium, a cyclic imine, and a monocationic open-chain ammonium-ketone. The cyclic iminium form is considered the most pharmacologically active at nicotinic acetylcholine (B1216132) receptors (nAChRs).

Q2: What are the recommended storage conditions for this compound solutions?

Aqueous solutions of this compound hydrochloride should be refrigerated when not in use and ideally replaced after several weeks to ensure potency and purity.[2] For long-term storage, it is recommended to store this compound in a freezer.

Q3: How does pH affect the stability and activity of this compound?

The stability and activity of this compound are significantly influenced by pH. The molecule exists in different forms depending on the pH of the solution. The monocationic cyclic iminium form, which is more prevalent at physiological pH, is the most active form that binds to and activates vertebrate nAChRs.[3] Therefore, maintaining a stable and appropriate pH in your experimental buffer is crucial for consistent results.

Q4: Are there any known degradation products of this compound?

Upon degradation, this compound can decompose into nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.[1] Specific degradation products under typical experimental buffer conditions are not well-documented in publicly available literature. Forced degradation studies would be necessary to identify and characterize these products.

Troubleshooting Guides

Problem: Inconsistent experimental results when using this compound.

  • Possible Cause 1: this compound degradation.

    • Solution: Prepare fresh this compound solutions for each experiment from a stock stored under recommended conditions (frozen, protected from light). Avoid repeated freeze-thaw cycles. Consider performing a stability test of your this compound stock in your specific experimental buffer to determine its rate of degradation under your experimental conditions.

  • Possible Cause 2: pH shifts in the experimental buffer.

    • Solution: Ensure your buffer has adequate buffering capacity to maintain a stable pH throughout the experiment, especially if your experimental procedures involve the addition of acidic or basic solutions. The pH of Tris buffers is known to be temperature-dependent, so ensure the pH is set at the experimental temperature.[4]

  • Possible Cause 3: Inappropriate buffer selection.

    • Solution: While specific data is limited, the choice of buffer can influence the stability of alkaloids. If you suspect buffer interference, consider testing this compound stability in an alternative buffer system.

Quantitative Data Summary

There is a notable lack of specific quantitative data for the stability of this compound in common experimental buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl. The following table summarizes the available data, which is primarily from a study on wastewater. Researchers should use this data as a general guide and are encouraged to perform their own stability assessments for their specific experimental conditions.

ParameterConditionHalf-life (approx.)Reference
This compound Rising main sewer reactor~16 hours
Gravity sewer reactor40-60 hours

Note: The conditions in wastewater reactors are complex and may not directly translate to the stability in clean experimental buffers.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Stability Assessment

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products. This is a generalized protocol and may need to be optimized for your specific analytical methods and instrumentation.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris-HCl buffer, pH 8.0

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)

  • HPLC system with a suitable detector (e.g., UV, MS)

  • C18 HPLC column

  • pH meter

  • Temperature-controlled incubator/water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the this compound stock solution in the desired experimental buffer (e.g., PBS pH 7.4, Tris-HCl pH 8.0) at an elevated temperature (e.g., 40°C, 60°C).

    • Photolytic Degradation: Expose the this compound stock solution in the desired buffer to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate) is a common starting point for alkaloid analysis.

    • Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t₁/₂) of this compound under each stress condition.

    • If using an MS detector, attempt to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Visualizations

Anabaseine_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal stock->thermal Expose to photo Photolysis stock->photo Expose to hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Kinetics, Half-life) hplc->data stability Stability Profile data->stability degradation Degradation Products data->degradation

Caption: Experimental workflow for this compound stability testing.

a7_nAChR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound a7_receptor α7 Nicotinic Acetylcholine Receptor This compound->a7_receptor binds & activates ca_influx Ca²⁺ Influx a7_receptor->ca_influx leads to pi3k_akt PI3K/Akt Pathway a7_receptor->pi3k_akt activates jak2_stat3 JAK2/STAT3 Pathway a7_receptor->jak2_stat3 activates mapk_erk MAPK/ERK Pathway a7_receptor->mapk_erk activates neurotransmission Neurotransmitter Release ca_influx->neurotransmission cell_survival Cell Survival / Anti-apoptosis pi3k_akt->cell_survival anti_inflammatory Anti-inflammatory Effects jak2_stat3->anti_inflammatory jak2_stat3->cell_survival gene_expression Gene Expression mapk_erk->gene_expression

Caption: this compound signaling via the α7 nAChR.

References

avoiding anabaseine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Anabaseine Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

This compound precipitation is almost always related to its pH-dependent solubility. This compound is a weak base that exists in different forms depending on the pH of the solution.

  • At low pH (acidic conditions): this compound is protonated, forming a salt (e.g., this compound hydrochloride). This charged, salt form is highly soluble in water.

  • At higher pH (neutral to basic conditions): As the pH increases, this compound becomes deprotonated into its neutral, "free base" form. This form is significantly less polar and has much lower solubility in aqueous solutions, leading to precipitation.

This compound has two pKa values, and its solubility decreases sharply as the pH of the solution approaches and surpasses these values. The piperidine (B6355638) secondary amine is the more basic group, with a pKa of approximately 8.7.[1]

Q2: I observed precipitation after adding this compound stock to my physiological buffer (e.g., PBS at pH 7.4). What happened?

This is a common issue. Your stock solution was likely prepared in an acidic solvent where this compound was fully dissolved. When you introduce this acidic stock into a larger volume of a neutral or near-neutral buffer, the buffer's capacity raises the overall pH. This pH shift causes the dissolved, protonated this compound to convert to its less soluble free base form, which then precipitates out of the solution. This compound is known to be unstable in the intermediate pH range of 3 to 9.[2]

Q3: How can I prevent this compound from precipitating in my experiments?

There are three primary strategies to maintain this compound solubility:

  • Control the pH: Ensure the final pH of your working solution is sufficiently acidic to keep this compound in its protonated, soluble form. A pH below 6 is generally recommended if your experimental design can tolerate it.

  • Reduce the Final Concentration: If you must work at physiological pH (~7.4), you may need to lower the final concentration of this compound to a level below its solubility limit at that specific pH.

  • Use Co-solvents: For in vivo studies or when pH modification is not possible, co-solvents can be used to increase solubility.

Q4: What is the recommended way to prepare a stable this compound stock solution?

The most reliable method is to prepare the stock solution in a slightly acidic solvent. Using this compound hydrochloride, the salt form of the molecule, is highly recommended as it is freely soluble in water.[3][4]

  • If using this compound Hydrochloride: Dissolve it directly in nuclease-free water or your desired buffer. The resulting solution will be slightly acidic.

  • If using this compound Free Base: Dissolve it in water and add dilute hydrochloric acid (HCl) dropwise until the this compound fully dissolves. This protonates the molecule, creating the soluble hydrochloride salt in situ.

Troubleshooting Guide

Use the following flowchart to diagnose and solve this compound precipitation issues.

G start Precipitate Observed in this compound Solution check_ph Check pH of Final Solution start->check_ph ph_high Is pH > 6.0-7.0? check_ph->ph_high check_conc Check Final this compound Concentration conc_high Is Concentration too High for the current pH? check_conc->conc_high ph_high->check_conc No sol_lower_ph Solution: Lower pH with dilute HCl (if experiment allows) ph_high->sol_lower_ph  Yes sol_reduce_conc Solution: Lower the final concentration of this compound conc_high->sol_reduce_conc  Yes sol_ok Solution is Stable conc_high->sol_ok No sol_cosolvent Solution: Consider using a co-solvent (e.g., DMSO, PEG300) sol_reduce_conc->sol_cosolvent If concentration cannot be reduced

Caption: Troubleshooting workflow for this compound precipitation.

Data & Protocols

Physicochemical Properties

The solubility of this compound is fundamentally linked to its chemical properties, particularly its pKa values, which indicate the pH at which the molecule is 50% ionized.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂Wikipedia[5]
Molar Mass 160.22 g/mol Wikipedia
pKa (Piperidine N-H) ~8.7MDPI
Form Free base is an oil/liquidWikipedia
This compound HCl Solubility 18 mg/mL in WaterCayman Chemical

The relationship between pH and the protonation state of this compound dictates its solubility.

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) low_ph Protonated Form (this compound HCl) low_ph_sol High Water Solubility high_ph Deprotonated Form (Free Base) low_ph->high_ph pH Increase high_ph->low_ph pH Decrease high_ph_sol Low Water Solubility (Precipitation Risk)

Caption: Relationship between pH, this compound form, and solubility.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution

This protocol details the preparation of a stable stock solution using this compound hydrochloride salt.

  • Weigh Compound: Accurately weigh the required amount of this compound hydrochloride (Molar Mass: ~196.68 g/mol for the monohydrochloride).

    • For 10 mL of a 10 mM solution, you need: 0.01 L * 0.01 mol/L * 196.68 g/mol = 0.01967 g = 19.67 mg.

  • Select Solvent: Use nuclease-free water or a simple, unbuffered salt solution (e.g., 0.9% NaCl). Avoid using high-capacity buffers like PBS for the initial stock.

  • Dissolution: Add the solvent to the weighed this compound hydrochloride. Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear.

  • Sterilization (Optional): If required for cell culture experiments, sterile-filter the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution at Physiological pH

This protocol requires careful pH management to avoid precipitation.

  • Buffer Preparation: Prepare your final experimental buffer (e.g., PBS, HEPES) at the desired pH (e.g., 7.4).

  • Dilution Calculation: Determine the volume of this compound stock solution needed to achieve your final desired concentration in the buffer.

  • Addition and Mixing: While gently vortexing or stirring the buffer, add the this compound stock solution slowly and dropwise. Adding the stock too quickly can create localized areas of high concentration and pH change, triggering precipitation.

  • Observation: After adding the stock, observe the solution carefully for any signs of cloudiness or precipitate formation. If the solution remains clear, it is ready for use.

  • Troubleshooting: If precipitation occurs, your final concentration is likely too high for that pH. You must either reduce the final this compound concentration or, if the experiment allows, lower the pH of the final working solution slightly (e.g., to pH 7.0) to increase solubility.

References

Technical Support Center: Anabaseine Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of anabaseine.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

This compound is a potent agonist at various nicotinic acetylcholine (B1216132) receptors (nAChRs), which are its primary on-target receptors. Its "off-target" effects are mostly characterized by differing affinities and efficacies across various nAChR subtypes rather than significant interactions with entirely different receptor families. This compound is a potent agonist at vertebrate skeletal muscle and α7 neuronal nAChRs, but it acts as a weak partial agonist at α4β2 nAChRs[1].

A key study investigated whether this compound interacts with GABAergic systems due to a structural resemblance in one of its forms to GABA. The results showed that this compound did not activate the human GABA-A receptor subtype tested, indicating a lack of direct agonistic activity at this specific off-target receptor[1][2]. There is currently limited published evidence of direct, high-affinity binding to other major neurotransmitter receptors such as serotonergic, dopaminergic, or muscarinic receptors.

Q2: My experiment with this compound is yielding unexpected results. How can I troubleshoot potential off-target effects?

Unexpected results could stem from several factors, including off-target interactions, indirect effects, or experimental artifacts. Follow this troubleshooting guide to diagnose the issue.

  • Confirm On-Target Activity: First, ensure that the observed effect is reproducible with a known, selective agonist for the primary target receptor (e.g., a selective α7 nAChR agonist) and can be blocked by a selective antagonist.

  • Evaluate Receptor Subtype Specificity: Your system (cell line or tissue) may express multiple nAChR subtypes for which this compound has different potencies[3]. For example, this compound's potency differs significantly between α7 and α4β2 receptors[1]. Use subtype-specific antagonists to dissect which nAChR subtype is responsible for the effect.

  • Test for Indirect Effects: this compound's activation of nAChRs can cause the release of other neurotransmitters like dopamine (B1211576) and norepinephrine. The unexpected effects could be a downstream consequence of these released neurotransmitters acting on their own receptors. You can test this by applying antagonists for the suspected secondary neurotransmitter systems.

  • Perform Control Experiments: To rule out direct off-target binding, perform a binding assay or functional assay on a cell line that expresses the suspected off-target receptor but lacks the primary nAChR target.

Below is a logical workflow for troubleshooting unexpected experimental outcomes.

G start Unexpected Result Observed with this compound q1 Is the effect blocked by a selective nAChR antagonist (e.g., Mecamylamine, α-Bungarotoxin)? start->q1 res1 Likely an on-target nAChR-mediated effect. Consider nAChR subtype differences. q1->res1  Yes q2 Is the effect caused by downstream neurotransmitter release (e.g., Dopamine, Norepinephrine)? q1->q2  No res2 Indirect Effect. Use antagonists for secondary receptors to confirm. q2->res2  Yes q3 Does this compound show activity in cells expressing only the suspected off-target receptor? q2->q3  No res3 Potential Direct Off-Target Effect. Proceed with binding and functional characterization. q3->res3  Yes res4 Result may be an experimental artifact or a novel indirect pathway. Re-evaluate protocol and controls. q3->res4  No

Caption: Troubleshooting logic for unexpected this compound effects.

Quantitative Data: this compound Receptor Affinity and Potency

The following table summarizes the known binding affinities and functional potencies of this compound at various nicotinic acetylcholine receptor subtypes. Note that values can vary depending on the specific experimental conditions, radioligand, and tissue or cell line used.

Receptor SubtypeAssay TypeSpeciesMeasurementValue (µM)Reference
α7 nAChR [125I]α-bungarotoxin BindingRat BrainKi0.08
α4β2 nAChR [3H]-Cytisine BindingRat BrainKi2.5
Fetal Muscle nAChR Functional (Depolarization)Human (TE671 cells)EC500.7
GABA-A Receptor Functional (Depolarization)Human (HEK cells)Agonist ActivityNo Activity Detected

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for testing this compound's ability to bind to a suspected off-target receptor using a competition binding assay.

Objective: To determine the binding affinity (Ki) of this compound for a receptor of interest by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the receptor of interest.

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with known high affinity and specificity for the target receptor.

  • This compound Stock Solution: High-concentration stock in a suitable solvent (e.g., water or DMSO).

  • Assay Buffer: Buffer optimized for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and compatible scintillation fluid.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare serial dilutions of this compound prep2 Prepare membrane homogenate expressing target receptor incubate Incubate membranes with: 1. Radioligand (at K_d) 2. This compound (varying conc.) 3. Buffer or Non-specific Ligand prep2->incubate separate Rapidly filter mixture through glass fiber filters incubate->separate wash Wash filters with ice-cold buffer to remove unbound ligand separate->wash count Place filters in scintillation vials, add fluid, and count radioactivity wash->count plot Plot % Inhibition vs. [this compound] count->plot calculate Calculate IC_50 from curve fit (non-linear regression) plot->calculate convert Convert IC_50 to K_i using Cheng-Prusoff equation calculate->convert

Caption: Workflow for a typical off-target competition binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Controls: Include wells for "total binding" (no this compound) and "non-specific binding" (radioligand plus a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 4°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound's known interactions are with ligand-gated ion channels. The diagram below illustrates the outcome of this compound's interaction with its primary on-target (nAChR) versus a tested off-target (GABA-A) receptor.

G cluster_nAChR On-Target: nAChR Pathway cluster_GABA Off-Target: GABA-A Pathway This compound This compound nAChR α7 nAChR This compound->nAChR Agonist Binding GABA_R GABA-A Receptor This compound->GABA_R No Interaction channel_open_na Channel Opens nAChR->channel_open_na influx_na Na+ / Ca2+ Influx channel_open_na->influx_na depolarization Membrane Depolarization influx_na->depolarization effect_na Neuronal Excitation & Neurotransmitter Release depolarization->effect_na no_binding No Activation GABA_R->no_binding no_effect No Cl- Influx No Change in Membrane Potential no_binding->no_effect

Caption: this compound on-target vs. off-target signaling pathways.

References

Technical Support Center: Anabaseine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of anabaseine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most historically significant method is the Spath and Mamoli synthesis, which utilizes a Claisen condensation.[1][2] This involves the reaction of N-benzoylpiperidone with a nicotinic acid ester, followed by decarboxylation, ring closure, and hydrolysis.[1] More contemporary methods have been developed to improve yield and efficiency, including microwave-assisted iridium-catalyzed N-heterocyclization and strategies involving the lithiation of 3-bromopyridine (B30812) followed by reaction with δ-valerolactone.[3]

Q2: My this compound synthesis yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route. For the classic Spath and Mamoli synthesis, incomplete Claisen condensation is a primary suspect. This can be due to an inappropriate choice of base, incorrect reaction temperature, or moisture in the reaction. For other methods, incomplete reactions, side product formation, and difficulties in purification can all contribute to low yields.

Q3: What are common side reactions to be aware of during this compound synthesis?

A3: In the Claisen condensation step of the Spath and Mamoli synthesis, self-condensation of the N-benzoylpiperidone can occur, leading to undesired byproducts. Additionally, if using an alkoxide base that does not match the ester's alcohol portion, transesterification can be a competing reaction.[4] In other synthesis routes, the formation of isomeric byproducts or over-alkylation can reduce the yield of the desired this compound.

Q4: How can I best purify the final this compound product?

A4: Purification of this compound can be challenging due to its physical properties and potential for co-eluting impurities. Column chromatography is a frequently used method. However, given that purification by chromatography can be difficult to scale up, alternative methods like distillation of the final product after extraction with a suitable solvent such as methyl t-butyl ether (MTBE) have been employed for related alkaloids, yielding high purity.

Troubleshooting Guides

Issue 1: Low Yield in the Claisen Condensation Step (Spath and Mamoli Synthesis)

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials (N-benzoylpiperidone and nicotinic acid ester).

  • The final isolated yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Rationale
Inappropriate Base Switch from sodium ethoxide to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (K-tOBu).Stronger bases can more effectively deprotonate the α-carbon of the N-benzoylpiperidone, driving the condensation forward. Non-nucleophilic bases minimize the risk of side reactions with the ester.
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.The enolate intermediate in the Claisen condensation is highly sensitive to moisture and will be quenched by water, halting the reaction.
Suboptimal Temperature Optimize the reaction temperature. While some condensations are run at room temperature, others may require heating or cooling to proceed efficiently and minimize side reactions.Temperature can significantly impact reaction kinetics and the stability of intermediates.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and base.An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.
Issue 2: Formation of Multiple Products/Isomers

Symptoms:

  • TLC plate shows multiple spots close to the expected product spot.

  • NMR of the crude product indicates the presence of more than one major compound.

Potential Cause Troubleshooting Step Rationale
Self-Condensation Add the N-benzoylpiperidone slowly to a mixture of the base and the nicotinic acid ester.This ensures that the nicotinic acid ester is always in excess relative to the enolate of N-benzoylpiperidone, favoring the desired cross-condensation.
Isomer Formation For syntheses involving multiple reactive sites, consider using protecting groups to block unwanted reactivity.Protecting groups can direct the reaction to the desired site, preventing the formation of structural isomers.
Lack of Regioselectivity In syntheses involving intermediates with multiple possible reaction pathways, carefully control the reaction conditions (temperature, solvent, catalyst) to favor the desired product.Reaction conditions can have a significant influence on the regioselectivity of a reaction.
Issue 3: Difficulty in Purifying the Final this compound Product

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Low recovery of the product after purification.

Potential Cause Troubleshooting Step Rationale
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).Different solvent systems and stationary phases can alter the relative retention of compounds, allowing for better separation.
Product Volatility If using distillation for purification, ensure the vacuum is sufficiently high and the temperature is carefully controlled to prevent decomposition.This compound is an oil with a relatively high boiling point, but it can be susceptible to thermal degradation.
Product Solubility Issues During workup, ensure the pH of the aqueous layer is appropriately adjusted to either protonate or deprotonate the this compound for efficient extraction into the desired solvent.The solubility of this compound is pH-dependent due to the presence of basic nitrogen atoms.

Experimental Protocols

Key Experiment: Spath and Mamoli this compound Synthesis (Adapted)

Step 1: Synthesis of N-Benzoylpiperidone

  • In a round-bottom flask, combine δ-valerolactam and benzoic anhydride (B1165640) in a 1:1.1 molar ratio.

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the N-benzoylpiperidone by vacuum distillation.

Step 2: Claisen Condensation

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous toluene (B28343) and sodium hydride (1.2 equivalents).

  • Slowly add a solution of N-benzoylpiperidone (1 equivalent) in anhydrous toluene.

  • Stir the mixture at room temperature for 1 hour.

  • Add nicotinic acid ethyl ester (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Decarboxylation, Cyclization, and Hydrolysis

  • The crude product from Step 2 is refluxed with a strong acid (e.g., 20% HCl) for 12-24 hours.

  • Monitor the reaction for the disappearance of the intermediate and the formation of this compound.

  • Cool the reaction mixture and basify with a strong base (e.g., 50% NaOH) to pH > 11.

  • Extract the aqueous layer with dichloromethane (B109758) or another suitable organic solvent.

  • Dry the combined organic extracts and concentrate to yield crude this compound.

Step 4: Purification

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Key Reagents Typical Yield (%) Advantages Disadvantages
Spath and Mamoliδ-valerolactam, nicotinic acid ester, strong base20-40%Classic, well-established route.Often low yields, harsh conditions.
Microwave-Assisted Iridium-Catalyzed N-Heterocyclization1,5-diol, primary amine, iridium catalyst50-75%Higher yields, shorter reaction times.Requires specialized microwave reactor and catalyst.
Lithiation of 3-Bromopyridine3-bromopyridine, n-butyllithium, δ-valerolactone~50% (for analogues)Good yields for analogues, milder conditions.Requires handling of pyrophoric n-butyllithium.

Visualizations

anabaseine_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product start1 δ-Valerolactam step1 N-Benzoylation start1->step1 start2 Benzoic Anhydride start2->step1 start3 Nicotinic Acid Ethyl Ester step2 Claisen Condensation start3->step2 step1->step2 step3 Decarboxylation & Cyclization step2->step3 step4 Hydrolysis step3->step4 purification Column Chromatography / Distillation step4->purification end_product This compound purification->end_product

Caption: Workflow for the Spath and Mamoli synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of this compound cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Loss problem->cause3 solution1a Optimize Base/Catalyst cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution1c Adjust Temperature/Time cause1->solution1c solution2a Control Stoichiometry cause2->solution2a solution2b Modify Order of Addition cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Alternative Purification cause3->solution3b

Caption: Troubleshooting logic for low this compound synthesis yield.

References

Anabaseine Quality Control & Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of anabaseine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is highly specific and sensitive, making it suitable for detecting and quantifying this compound and its impurities, even at low concentrations.[1][2][3] GC-MS is another powerful technique, particularly for volatile alkaloids, and can provide structural information about the detected compounds.[4][5] NMR spectroscopy is invaluable for structural elucidation and can help in the unequivocal assignment of the chemical structure of this compound and its derivatives.

Q2: What are the common impurities found in this compound samples?

A2: Common impurities in this compound can include structural isomers like nicotine (B1678760), which is isobaric with this compound (having the same nominal mass), making their separation crucial for accurate quantification. Other related alkaloids such as nornicotine, anatabine (B1667383), and myosmine (B191914) may also be present, depending on the synthesis route or natural source. Degradation products can also be a source of impurity, as this compound can be unstable under certain conditions of light, heat, and moisture.

Q3: Why is the separation of this compound from nicotine critical, and how can it be achieved?

A3: The separation of this compound from nicotine is critical because they are isobaric, meaning they have the same mass-to-charge ratio in mass spectrometry. This can lead to co-elution and inaccurate quantification of this compound if the chromatographic separation is not adequate. Achieving baseline separation is essential, especially when nicotine is present in much higher concentrations. This separation is typically achieved using specialized HPLC columns, such as pentafluorophenyl-propyl or HILIC columns, and optimizing the mobile phase composition and gradient.

Q4: Where can I obtain certified reference materials for this compound?

A4: Certified reference materials (CRMs) and standards for this compound and its deuterated analogs (for use as internal standards) are available from various commercial suppliers, including Cerilliant, LGC Standards, and MedChemExpress. Using certified standards is crucial for accurate calibration and quantification in analytical methods.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape or tailing - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust mobile phase pH to ensure this compound is in a single ionic form. - Use a new column or a column with a different chemistry (e.g., HILIC). - Reduce the injection volume or dilute the sample.
Co-elution of this compound and nicotine - Insufficient chromatographic resolution. - Incorrect column selection.- Optimize the gradient elution profile. - Switch to a column with higher resolving power, such as a pentafluorophenyl-propyl or a HILIC column. - Adjust the mobile phase composition, for example, by varying the organic modifier or buffer concentration.
Low signal intensity or poor sensitivity - Suboptimal ionization in the mass spectrometer. - Ion suppression from matrix components. - Inefficient sample extraction.- Optimize ESI source parameters (e.g., spray voltage, capillary temperature). - Improve sample cleanup using solid-phase extraction (SPE). - Use a deuterated internal standard to compensate for matrix effects.
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Peak fronting or tailing - Active sites in the injector or column. - Sample degradation at high temperatures.- Use a deactivated inlet liner and column. - Optimize the injector temperature to prevent degradation. - Derivatization of this compound can improve peak shape.
Poor fragmentation or inconsistent mass spectra - Incorrect ionization energy. - Contamination in the ion source.- Ensure the ionization energy is set appropriately (typically 70 eV for electron ionization). - Clean the ion source according to the manufacturer's instructions.
Low recovery - Adsorption of the analyte onto active sites. - Inefficient extraction from the sample matrix.- Use a deactivated GC system. - Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, SPE).

Experimental Protocols

Protocol 1: this compound Purity Assessment by LC-MS/MS

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound certified reference standard in a suitable solvent (e.g., methanol (B129727) or water).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare a deuterated this compound internal standard solution (e.g., this compound-d4).

    • For analysis, dilute the this compound sample to fall within the calibration range and spike with the internal standard.

  • Chromatographic Conditions:

    • Column: Restek pentafluorophenyl-propyl column (100 x 3.2 mm) or equivalent.

    • Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate (B1210297) and 10 mmol/L acetic acid in water.

    • Mobile Phase B: 2 mmol/L ammonium acetate and 10 mmol/L acetic acid in 99.5% methanol.

    • Flow Rate: 600 µL/min.

    • Gradient: A step gradient can be employed to achieve separation from nicotine. For example, after an initial isocratic period, rapidly increase the percentage of Mobile Phase B.

    • Column Temperature: 35°C.

    • Injection Volume: 30 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: 163 -> 134 (quantifier), 163 -> 146 (qualifier).

      • This compound-d4 (Internal Standard): 167 -> 84.

    • Optimize other MS parameters such as collision energy and source temperature for maximum signal intensity.

Protocol 2: Structural Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure of this compound. Compare the obtained spectrum with a reference spectrum or literature data.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Column Restek pentafluorophenyl-propyl (100 x 3.2 mm)
Mobile Phase A 2 mM Ammonium Acetate, 10 mM Acetic Acid in Water
Mobile Phase B 2 mM Ammonium Acetate, 10 mM Acetic Acid in 99.5% Methanol
Flow Rate 600 µL/min
Column Temp. 35°C
Injection Vol. 30 µL
Ionization ESI+
This compound MRM 163 -> 134 (Quant), 163 -> 146 (Qual)
This compound-d4 MRM 167 -> 84

Table 2: GC-MS Parameters for this compound Analysis (General)

ParameterGeneral RecommendationReference
Column 5% phenylmethylsilicone capillary column
Carrier Gas Helium
Injector Temp. 250 - 280 °C
Oven Program Temperature gradient (e.g., 100°C to 280°C)
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Purity Assessment prep_sample This compound Sample dilute Dilution & Spiking with IS prep_sample->dilute prep_std Certified Standard prep_std->dilute prep_is Internal Standard (IS) prep_is->dilute hplc HPLC Separation dilute->hplc Inject msms Tandem MS Detection hplc->msms Eluent integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification purity Purity Calculation quantification->purity

Caption: Workflow for this compound Purity Assessment by LC-MS/MS.

troubleshooting_logic start Poor Peak Shape? cause1 Incorrect Mobile Phase pH start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Column Degradation start->cause3 Yes solution1 Adjust pH cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting Logic for Poor HPLC Peak Shape.

References

interpreting unexpected results in anabaseine studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with anabaseine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approaches.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is not sigmoidal. What could be the cause?

An ideal dose-response curve is typically sigmoidal when plotted on a semi-log scale.[1] Deviations from this shape can be indicative of several factors in your experiment. A common unexpected result is a biphasic or bell-shaped curve, where the response decreases at higher concentrations.

Potential Causes:

  • Receptor Desensitization: Prolonged or high-concentration exposure to this compound can cause nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, to enter a desensitized state, leading to a diminished response.[2][3] This is also referred to as Residual Inhibition or Desensitization (RID).[2]

  • Channel Block: At higher concentrations, this compound and its derivatives can act as channel blockers, physically obstructing the ion flow through the nAChR pore, which reduces the measured response.[2]

  • Compound Instability: this compound is known to be unstable at physiological pH (pH 3-9), where it can exist in equilibrium between unionized, ionized iminium, and open-chain forms. This instability can lead to polymerization or the formation of adducts, reducing the effective concentration of the active compound over the course of the experiment.

  • Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to complex and unpredictable effects on the measured response.

Troubleshooting Flowchart: Non-Sigmoidal Dose-Response Curve

start Start: Non-Sigmoidal Dose-Response Curve check_desensitization Hypothesis: Receptor Desensitization/Channel Block start->check_desensitization check_stability Hypothesis: Compound Instability start->check_stability check_off_target Hypothesis: Off-Target Effects start->check_off_target solution_desensitization Action: Reduce incubation time. Use lower concentration range. Include washout steps. check_desensitization->solution_desensitization solution_stability Action: Prepare fresh solutions. Use acidic buffer (pH < 3) for storage. Minimize experiment duration. check_stability->solution_stability solution_off_target Action: Test on null cell line. Use subtype-selective antagonists. Consult literature for known off-targets. check_off_target->solution_off_target end Refined Experiment solution_desensitization->end solution_stability->end solution_off_target->end

Caption: Troubleshooting workflow for a non-sigmoidal dose-response curve.

Q2: I am observing a rapid decrease in signal after an initial strong response to this compound in my electrophysiology/calcium imaging experiment. Why is this happening?

This phenomenon is a classic presentation of receptor desensitization. Nicotinic acetylcholine receptors, especially the α7 subtype, are known for their rapid activation followed by a period of desensitization in the continued presence of an agonist.

Potential Causes:

  • Intrinsic Receptor Property: Rapid desensitization is an inherent characteristic of many ligand-gated ion channels, including nAChRs, to prevent overstimulation.

  • Agonist Concentration: Higher concentrations of this compound will induce a more profound and rapid desensitization.

  • Duration of Application: Continuous application of the agonist will lead to a more sustained desensitized state.

Troubleshooting Steps:

  • Optimize Agonist Application Time: Use a rapid perfusion system to apply this compound for very short durations (milliseconds to seconds) to capture the peak response before significant desensitization occurs.

  • Incorporate Washout Periods: Include sufficient washout periods with agonist-free buffer between applications to allow receptors to recover from the desensitized state.

  • Use a Lower Concentration: If possible, use the lowest concentration of this compound that gives a measurable response to minimize the rate and extent of desensitization.

  • Consider Positive Allosteric Modulators (PAMs): For α7 nAChRs, Type II PAMs like PNU-120596 can be used to reactivate desensitized receptors and convert the transient response into a more sustained one.

Q3: I suspect this compound is having off-target effects in my cellular model. How can I confirm this?

While this compound is a potent nAChR agonist, it can interact with other targets, particularly at higher concentrations. For instance, some studies have investigated potential interactions with GABA receptors, although direct agonist activity on GABA-A receptors was not observed for this compound.

Experimental Workflow for Investigating Off-Target Effects

start Start: Suspected Off-Target Effects control_cells Step 1: Use a null cell line (lacking the target nAChR subtype) start->control_cells evaluate1 Response still observed? control_cells->evaluate1 antagonists Step 2: Co-administer with selective nAChR antagonists (e.g., MLA for α7) evaluate2 Response blocked? antagonists->evaluate2 ligand_binding Step 3: Perform competitive binding assays with radioligands for suspected off-targets evaluate3 This compound displaces radioligand? ligand_binding->evaluate3 evaluate1->antagonists Yes conclusion_on_target Conclusion: Effect is likely mediated by the target nAChR. evaluate1->conclusion_on_target No evaluate2->ligand_binding No evaluate2->conclusion_on_target Yes conclusion_off_target Conclusion: Off-target effect is likely. evaluate3->conclusion_off_target Yes evaluate3->conclusion_on_target No

Caption: A logical workflow to determine if observed effects are off-target.

Data Presentation

Table 1: Comparative Potency of this compound and Related Compounds at Nicotinic Acetylcholine Receptor Subtypes

CompoundReceptor SubtypeAssay TypePotency (EC₅₀/Kᵢ)Reference
This compoundMuscle (frog)Agonist ActivityMost Potent
This compoundNeuronal α7Agonist ActivityHigh
This compoundNeuronal α4β2Agonist ActivityLow
Nicotine (B1678760)Neuronal α7Agonist ActivityLower than this compound
NicotineNeuronal α4β2Agonist ActivityHigher than this compound
GTS-21 (DMXBA)Neuronal α7Agonist ActivityHigh

Table 2: Stability of this compound Under Different Conditions

ConditionStabilityNotesReference
Physiological pH (3-9)UnstableProne to polymerization and adduct formation.
Acidic (pH < 3)More StableStorage in an acidic buffer is recommended.
Aqueous Solution (Refrigerated)LimitedShould be replaced after several weeks.
Dry Salt FormStableStore in a cool, dry place.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α7 nAChR

This protocol is adapted from methodologies used to assess the binding of this compound and its derivatives to the α7 nAChR.

Materials:

  • Rat brain membranes (or other tissue/cell preparation expressing α7 nAChRs)

  • [¹²⁵I]α-Bungarotoxin (Radioligand)

  • This compound (or derivative) stock solution

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Nonspecific binding control (e.g., 1 µM unlabeled α-bungarotoxin or 10 µM methyllycaconitine)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in triplicate:

    • Binding buffer

    • Rat brain membranes (200 µg protein)

    • [¹²⁵I]α-Bungarotoxin (to a final concentration of ~0.5 nM)

    • Either this compound dilution, buffer for total binding, or nonspecific binding control.

  • Incubate the plate at 37°C for 3 hours to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Kᵢ value.

Protocol 2: Calcium Imaging Assay for nAChR Activity

This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound application in cultured cells expressing nAChRs.

Materials:

  • Cultured cells expressing the nAChR of interest (e.g., SH-SY5Y, HEK293-α7)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Plate cells on glass-bottom dishes or 96-well plates and grow to 80-90% confluency.

  • Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS (e.g., 2 µM Fluo-4 AM) with 0.01% Pluronic F-127.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the dye loading solution to the cells and incubate for 30-45 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Place the plate in the fluorescence imaging system and acquire a baseline fluorescence reading.

  • Add this compound at the desired concentration and immediately begin recording the change in fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence change relative to the baseline (ΔF/F₀).

This compound Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α7 nAChR This compound->nAChR Binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Signaling Downstream Signaling (e.g., CREB, MAPK) Ion_Influx->Signaling VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Ca_Influx_2 Further Ca²⁺ Influx VDCC->Ca_Influx_2 Mediates Ca_Influx_2->Signaling

Caption: Simplified signaling pathway of this compound at the α7 nAChR.

References

Validation & Comparative

Anabaseine vs. Nicotine: A Comparative Analysis of their Effects on the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of anabaseine and nicotine (B1678760) on the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in neuroscience and inflammatory research. The following sections detail their binding affinities, functional effects, and downstream signaling pathways, supported by experimental data and methodologies.

Quantitative Comparison of this compound and Nicotine Effects on α7 nAChR

The following tables summarize the key pharmacological parameters of this compound and nicotine at the α7 nAChR, compiled from various studies. It is important to note that direct comparison of absolute values across different experimental setups should be done with caution.

CompoundReceptor SubtypeBinding Affinity (EC₅₀)Efficacy (% of ACh response)Reference
This compound human α7 nAChRMore potent than nicotineFull agonist (~100%)[1]
GTS-21 (this compound derivative) rat α7 nAChR5.2 µM32%[2]
GTS-21 (this compound derivative) human α7 nAChR11 µM9%[2]
Nicotine human α7 nAChR12 ± 1 µMPartial agonist (~54-80%)[3][4]
Nicotine rat α7 nAChR234 µM (calcium-free)Partial agonist

Table 1: Binding Affinity and Efficacy. This table highlights the higher potency of this compound and its derivatives compared to nicotine at the α7 nAChR. This compound acts as a full agonist, whereas nicotine is a partial agonist with lower efficacy.

CompoundReceptor SubtypeDesensitization KineticsRecovery from DesensitizationReference
This compound Derivatives (e.g., diMeOBA) human α7 nAChRInduces a stable desensitized stateCan be reactivated by Type 2 PAMs
Nicotine human α7 nAChRRapid and profound desensitizationSlower recovery than from ACh-induced desensitization (Time constant: 3.2 s)

Table 2: Desensitization and Recovery Kinetics. Both this compound derivatives and nicotine induce desensitization of the α7 nAChR. Nicotine-induced desensitization is notable for its slower recovery compared to that induced by the endogenous ligand, acetylcholine (ACh).

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to characterize the functional properties of ion channels, including the α7 nAChR.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis frogs.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (typically -70 mV).

    • Agonists (this compound or nicotine) at various concentrations are applied to the oocyte.

    • The resulting inward currents, carried by Na⁺ and Ca²⁺ ions, are recorded.

  • Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the agonist concentration to determine EC₅₀ and maximal efficacy (Iₘₐₓ). Desensitization kinetics are analyzed by measuring the rate of current decay in the continued presence of the agonist.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Xenopus_Oocyte Xenopus Oocyte cRNA_Injection α7 nAChR cRNA Injection Xenopus_Oocyte->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Agonist_Application Agonist Application (this compound or Nicotine) Voltage_Clamp->Agonist_Application Current_Recording Record Inward Current Agonist_Application->Current_Recording Dose_Response Dose-Response Curve (EC₅₀, Iₘₐₓ) Current_Recording->Dose_Response Desensitization_Kinetics Desensitization Kinetics Current_Recording->Desensitization_Kinetics

Fig. 1: Electrophysiology Workflow.
Radioligand Binding Assay

This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the α7 nAChR are prepared from a suitable source, such as transfected cell lines or brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the α7 nAChR (e.g., [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound (this compound or nicotine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled compound. The IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Kᵢ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep α7 nAChR Membrane Preparation Incubation Incubation with: - Radioligand - Unlabeled Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Competition Binding Curve Counting->Competition_Curve IC50_Ki Determine IC₅₀ and Calculate Kᵢ Competition_Curve->IC50_Ki

Fig. 2: Radioligand Binding Workflow.

Downstream Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR by agonists like this compound and nicotine initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This leads to the modulation of several key signaling pathways that influence a wide range of cellular processes, from neurotransmitter release to gene expression and cell survival.

Upon agonist binding, the α7 nAChR channel opens, allowing a significant influx of Ca²⁺ into the cell. This increase in intracellular Ca²⁺ can then trigger several downstream pathways:

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) can be activated, leading to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in anti-inflammatory responses and cell survival.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway can also be activated by α7 nAChR stimulation. This pathway is crucial for promoting cell survival and proliferation and has anti-apoptotic effects.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important downstream target. Activation of this pathway is involved in synaptic plasticity, learning, and memory.

  • cAMP/PKA Pathway: Recent evidence also suggests a link between α7 nAChR activation and the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade, which can influence synaptic transmission.

G This compound This compound / Nicotine alpha7 α7 nAChR This compound->alpha7 Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening AC Adenylyl Cyclase alpha7->AC activates JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K MAPK_cascade MAPK Cascade (e.g., MEK) Ca_influx->MAPK_cascade STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus_STAT3 Gene Transcription (Anti-inflammatory, Survival) pSTAT3->Nucleus_STAT3 translocates to nucleus Akt Akt PI3K->Akt activates Cell_Survival Cell Survival (Anti-apoptotic) Akt->Cell_Survival ERK ERK MAPK_cascade->ERK activates Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) ERK->Synaptic_Plasticity cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Synaptic_Transmission Synaptic Transmission PKA->Synaptic_Transmission

Fig. 3: α7 nAChR Signaling Pathways.

Conclusion

This compound and nicotine exhibit distinct pharmacological profiles at the α7 nAChR. This compound and its derivatives are generally more potent and act as full or partial agonists with a higher degree of selectivity for the α7 subtype compared to nicotine. Nicotine, a non-selective agonist, is a partial agonist at the α7 nAChR with lower efficacy and potency. Both compounds induce receptor desensitization, a crucial factor in their overall pharmacological effects. The activation of the α7 nAChR by either agonist triggers a complex network of downstream signaling pathways, including the JAK2/STAT3, PI3K/Akt, and MAPK/ERK pathways, which are implicated in a wide array of physiological and pathological processes. Understanding these differences is critical for the rational design of novel therapeutic agents targeting the α7 nAChR for various neurological and inflammatory disorders.

References

A Comparative Pharmacological Profile of Anabaseine and Anabasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of two structurally related alkaloids, anabaseine and anabasine (B190304). Both compounds are known for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), but they exhibit distinct subtype selectivities and functional activities that are critical for research and drug development. This document summarizes their binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics.

At a Glance: Key Pharmacological Distinctions

FeatureThis compoundAnabasine
Primary Target Nicotinic Acetylcholine Receptors (nAChRs)Nicotinic Acetylcholine Receptors (nAChRs)
α7 nAChR Activity Potent full agonist[1]Full agonist[2]
α4β2 nAChR Activity Weak partial agonist[3][4]Partial agonist[2]
Muscle-type nAChR Activity Potent agonistAgonist
Relative Affinity at α7 nAChR This compound > Anabasine > NicotineGreater than nicotine
Relative Affinity at α4β2 nAChR Much less than nicotineLower than nicotine

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and anabasine at various nAChR subtypes. These values are compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, µM) at Nicotinic Acetylcholine Receptors

Compoundα7 (rat brain)α4β2 (rat brain)Muscle-type (Torpedo)
This compoundData not consistently reported as Ki>100Data not consistently reported as Ki
AnabasineData not consistently reported as Ki~0.9Data not consistently reported as Ki

Table 2: Functional Activity (EC50, µM) at Nicotinic Acetylcholine Receptors

Compoundα7 (Xenopus oocytes)α4β2 (CHO cells)Muscle-type (TE671 cells)
This compound~1.0>100 (partial agonist)~0.1
Anabasine~100.9 (partial agonist)0.7 (full agonist)

EC50 values can vary depending on the expression system and experimental conditions.

Signaling Pathways and Receptor Interaction

This compound and anabasine primarily exert their effects by acting as agonists at nAChRs, which are ligand-gated ion channels. Upon binding, they induce a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, which can trigger various downstream cellular responses, including the release of neurotransmitters like dopamine (B1211576) and norepinephrine. The differential effects of this compound and anabasine can be attributed to their varying affinities and efficacies at different nAChR subtypes, which have distinct physiological roles and anatomical distributions.

cluster_ligand Ligand Binding cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response This compound This compound nAChR nAChR This compound->nAChR Binds to Anabasine Anabasine Anabasine->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Cation_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Figure 1. Simplified signaling pathway of this compound and anabasine at nAChRs.

Experimental Protocols

The pharmacological profiles of this compound and anabasine have been characterized using a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of a compound for a specific receptor. A common protocol involves competition binding, where the ability of the test compound (this compound or anabasine) to displace a radiolabeled ligand with known affinity for the receptor is measured.

Objective: To determine the inhibitory constant (Ki) of this compound and anabasine for nAChR subtypes.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenates for α7 and α4β2, or Torpedo electric organ for muscle-type).

  • Radioligand: A high-affinity nAChR ligand labeled with a radioisotope, such as [3H]-epibatidine or [125I]-α-bungarotoxin.

  • Test Compounds: this compound and anabasine.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or anabasine).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis IC50/Ki Calculation Quantification->Data_Analysis

Figure 2. Experimental workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The Xenopus oocyte expression system is a widely used method for functionally characterizing ion channels, including nAChRs. TEVC allows for the measurement of ion currents flowing through the channels in response to agonist application.

Objective: To determine the potency (EC50) and efficacy of this compound and anabasine at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed RNA encoding the desired nAChR subunits.

  • Injection Apparatus: Micropipette and injector.

  • TEVC Setup: Amplifier, electrodes, perfusion system, and data acquisition software.

  • Recording Solution (Barth's solution).

  • Test Compounds: this compound and anabasine dissolved in recording solution.

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and defolliculate them.

  • cRNA Injection: Inject the cRNA encoding the nAChR subunits into the cytoplasm of the oocytes.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply increasing concentrations of the test compound (this compound or anabasine) via the perfusion system.

    • Record the resulting inward currents.

  • Data Analysis: Plot the peak current response against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) and the maximal response (efficacy) are determined by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Oocyte Harvest cRNA_Injection cRNA Injection Oocyte_Harvest->cRNA_Injection Incubation Incubation (Receptor Expression) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application Agonist Application TEVC_Setup->Agonist_Application Current_Recording Current Recording Agonist_Application->Current_Recording Data_Analysis Dose-Response Curve (EC50 & Efficacy) Current_Recording->Data_Analysis

Figure 3. Experimental workflow for TEVC in Xenopus oocytes.

Conclusion

This compound and anabasine, while structurally similar, exhibit distinct pharmacological profiles at nAChR subtypes. This compound is a potent agonist at α7 and muscle-type nAChRs, whereas anabasine shows a preference for α7 over α4β2 nAChRs, acting as a partial agonist at the latter. These differences in subtype selectivity and functional activity are crucial considerations for their use as pharmacological tools and as lead compounds in drug discovery programs targeting the cholinergic system. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of these and other nAChR ligands.

References

Cross-Validation of Anabaseine Binding Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of anabaseine binding assay results, supported by experimental data and detailed protocols for cross-validation. This compound, an alkaloid with notable affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), and its derivatives are subjects of significant interest in neuroscience and pharmacology. Validating the binding characteristics of these compounds is crucial for advancing drug discovery efforts.

This guide outlines the methodologies for traditional radioligand binding assays and discusses alternative techniques for robust cross-validation, ensuring the reliability and accuracy of experimental findings.

Comparative Binding Affinities of this compound and Related Ligands

This compound demonstrates a complex binding profile across various nAChR subtypes, with a notable preference for the α7 subtype.[1] To provide a clear comparative landscape, the binding affinities (Ki) of this compound and other well-characterized nAChR ligands, including its derivative GTS-21, nicotine (B1678760), and the smoking cessation aid varenicline, are summarized below. This data, compiled from various radioligand binding studies, highlights the relative potencies and selectivities of these compounds.

LigandnAChR SubtypeBinding Affinity (Ki, nM)Reference
This compound α7~58[2]
α4β2Weak partial agonist[3]
Muscle-typePotent agonist[1]
GTS-21 (DMXBA) α7~0.13 - 0.24 µM[2]
α4β2Low affinity
Muscle-type (Torpedo)Lower affinity than α7
Nicotine α4β2~1
α7~4000 (4 µM)
α3β4-
α6β2High affinity
Varenicline α4β20.06 - 0.18
α7322
α6β20.12
α3β4Low affinity

Note: Binding affinities can vary based on the experimental conditions, radioligand used, and tissue or cell line source.

Experimental Protocols

Accurate and reproducible data are foundational to meaningful cross-validation. This section provides detailed protocols for key experimental techniques used to assess this compound binding.

Radioligand Binding Assay

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled compound (radioligand) that binds to the receptor of interest. A test compound, such as this compound, is then introduced to compete with the radioligand for the binding site.

1. Membrane Preparation:

This protocol is adapted for the preparation of membranes from tissues or cultured cells expressing nAChRs.

  • Homogenization: Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final pellet in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

2. Competition Binding Assay Protocol:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin, typically at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competing ligand (e.g., unlabeled nicotine or epibatidine) to saturate the receptors, and the membrane preparation.

    • Competition: Add assay buffer, the radioligand, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-180 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cross-Validation Technique: Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous assay technique that can be used to measure ligand-receptor binding in real-time without the need for radioactive materials. The principle is based on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein receptor.

1. Assay Principle:

A small fluorescently labeled ligand, when excited with polarized light, tumbles rapidly in solution, resulting in low polarization of the emitted light. When this tracer binds to a much larger receptor protein, its rotation slows down significantly, leading to a higher polarization of the emitted light. A test compound can compete with the tracer for the receptor's binding site, causing a decrease in polarization.

2. Competitive FP Assay Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled version of a known nAChR ligand (the tracer).

    • Prepare a solution of the purified nAChR or a soluble acetylcholine binding protein (AChBP) surrogate.

    • Prepare serial dilutions of the unlabeled test compound (e.g., this compound).

  • Assay Setup: In a microplate (typically black to minimize background fluorescence), add:

    • A fixed concentration of the tracer.

    • A fixed concentration of the receptor protein.

    • Varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis: The instrument software calculates the fluorescence polarization (in milli-polarization units, mP). Plot the mP values against the concentration of the test compound. Fit the data to a competitive binding model to determine the IC50 and subsequently the Ki of the test compound.

Visualizing Workflows and Signaling Pathways

To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided in the DOT language for use with Graphviz.

This compound Binding Assay Workflow

Anabaseine_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation (Membrane + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]epibatidine) Radioligand_Prep->Incubation Anabaseine_Dilutions This compound Serial Dilutions Anabaseine_Dilutions->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measure radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.
Simplified nAChR Signaling Pathway

Activation of nAChRs, particularly the α7 and α4β2 subtypes, by agonists like this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects of these receptors.

nAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR (e.g., α7 or α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates JAK2_STAT3 JAK2/STAT3 Pathway nAChR->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Anti_Inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammatory Gene_Expression Gene Expression Changes MAPK_ERK->Gene_Expression This compound This compound This compound->nAChR Binds to

Downstream signaling pathways activated by nAChR agonists.

Conclusion

The cross-validation of this compound binding assay results through multiple, methodologically distinct approaches is paramount for the accurate characterization of its pharmacological profile. By employing traditional radioligand binding assays in conjunction with techniques like fluorescence polarization and functional electrophysiological recordings, researchers can build a comprehensive and robust understanding of this compound's interaction with its target receptors. The detailed protocols and comparative data presented in this guide are intended to facilitate these efforts and support the ongoing development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

A Comparative Analysis of Anabaseine and Other Nicotinic Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of anabaseine and other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, including nicotine (B1678760), varenicline (B1221332), and cytisine (B100878). It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, nicotine, varenicline, and cytisine for the major neuronal nAChR subtypes, α4β2 and α7. These values are critical for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki, nM) of Nicotinic Agonists at Human nAChR Subtypes
Compoundα4β2 nAChRα7 nAChROther Subtypes
This compound >1,000[1]3.5[1]-
Nicotine 0.8 - 6.1[2][3]125 - >2,100[2]α3β4: ~100
Varenicline 0.06 - 0.4125 - 322α3β4: ~20
Cytisine 0.17 - 0.43>2,100 - 4200Muscle α1-containing: 430

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Table 2: Functional Potencies (EC50, µM) and Efficacies of Nicotinic Agonists at Human nAChR Subtypes
Compoundα4β2 nAChR (EC50)α4β2 nAChR (Efficacy vs. ACh)α7 nAChR (EC50)α7 nAChR (Efficacy vs. ACh)
This compound Weak Partial AgonistLowPotent AgonistHigh
Nicotine 0.06 - 18Full Agonist>100Partial Agonist (~65%)
Varenicline 0.06 - 0.18Partial Agonist (~45-60%)Full AgonistFull Agonist
Cytisine 0.06 - 18Partial Agonist (~20-40%)Weak AgonistLow

Note: Efficacy is often expressed relative to the endogenous agonist, acetylcholine (ACh). EC50 values represent the concentration of the agonist that produces 50% of its maximal effect.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for replicating and expanding upon the presented findings.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines the steps for determining the binding affinity of a compound for nAChR subtypes using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α7) or rat brain tissue.

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test Compound: The nicotinic agonist of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 300 µM nicotine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh Assay Buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound to the appropriate wells. Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup in 96-well Plate prep->setup incubation Incubation with Radioligand and Test Compound setup->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration washing Washing of Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol describes the use of TEVC on Xenopus laevis oocytes to characterize the functional properties (potency and efficacy) of nicotinic agonists.

Objective: To measure the ion current elicited by the application of a nicotinic agonist to nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Two-electrode voltage-clamp amplifier and data acquisition system.

  • Microelectrode puller and glass capillaries.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96).

  • Agonist solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis and treat them with collagenase to remove the follicular layer. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-5 MΩ and fill them with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).

  • Agonist Application: Apply the nicotinic agonist at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the agonist application.

  • Data Analysis: Measure the peak current response for each agonist concentration. Plot the normalized current response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

G TEVC Electrophysiology Workflow prep Oocyte Preparation and cRNA Injection electrode Microelectrode Preparation prep->electrode setup Oocyte Placement and Impalement prep->setup electrode->setup clamp Voltage Clamp at Holding Potential setup->clamp application Agonist Application clamp->application acquisition Data Acquisition of Ionic Current application->acquisition analysis Data Analysis (EC50 and Efficacy) acquisition->analysis

TEVC Electrophysiology Workflow

Signaling Pathways of Nicotinic Agonists

Activation of nAChRs by agonists like this compound, nicotine, and varenicline initiates a cascade of intracellular signaling events. The primary mechanism involves the influx of cations, leading to membrane depolarization and subsequent activation of voltage-gated ion channels and various second messenger systems.

A key consequence of nAChR activation, particularly through the α4β2 and α7 subtypes, is the modulation of neurotransmitter release, most notably dopamine (B1211576) in the mesolimbic pathway, which is central to the rewarding and addictive properties of nicotine. Furthermore, nAChR activation can trigger downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.

General Nicotinic Agonist Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of a nicotinic agonist to an nAChR.

G General Nicotinic Agonist Signaling agonist Nicotinic Agonist (e.g., this compound, Nicotine, Varenicline) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR depolarization Membrane Depolarization (Na+, Ca2+ influx) nAChR->depolarization pi3k PI3K/Akt Pathway nAChR->pi3k mapk MAPK/ERK Pathway nAChR->mapk vgcc Voltage-Gated Ca2+ Channels depolarization->vgcc neurotransmitter Neurotransmitter Release (e.g., Dopamine) vgcc->neurotransmitter survival Cell Survival and Proliferation pi3k->survival mapk->survival

General Nicotinic Agonist Signaling
Dopamine Release Pathway in the Mesolimbic System

This diagram details the pathway leading to dopamine release in the ventral tegmental area (VTA) and nucleus accumbens, a critical circuit in reward and addiction.

G Dopamine Release Pathway agonist Nicotinic Agonist (e.g., Nicotine, Varenicline) vta_nachr α4β2 nAChR on VTA Dopaminergic Neuron agonist->vta_nachr depolarization Depolarization vta_nachr->depolarization ap Action Potential Firing depolarization->ap da_release Dopamine Release in Nucleus Accumbens ap->da_release reward Reward and Reinforcement da_release->reward

Dopamine Release Pathway

Discussion and Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and other key nicotinic agonists.

  • This compound stands out as a potent agonist at α7 nAChRs and muscle-type receptors, with significantly lower affinity for α4β2 subtypes. This selectivity makes it a valuable research tool for investigating the specific roles of α7 nAChRs in various physiological and pathological processes. Derivatives of this compound, such as GTS-21, have been explored for their therapeutic potential in cognitive disorders.

  • Nicotine acts as a non-selective agonist at many nAChR subtypes, with a notable potency at α4β2 receptors, contributing to its highly addictive nature. Its activation of multiple signaling pathways underlies its complex physiological and behavioral effects.

  • Varenicline and Cytisine are partial agonists at α4β2 nAChRs. Their mechanism of action involves both providing a moderate level of receptor stimulation to alleviate withdrawal symptoms and competitively inhibiting the binding of nicotine, thereby reducing the rewarding effects of smoking. Varenicline generally exhibits higher affinity and efficacy compared to cytisine.

The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential and underlying mechanisms of these and other nicotinic agonists. The distinct subtype selectivities and functional activities of these compounds offer a rich landscape for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

Control Experiments for Anabaseine In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for in vitro assays involving anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Understanding the appropriate positive and negative controls, as well as alternative compounds, is crucial for the accurate interpretation of experimental data and the robust characterization of this compound's pharmacological profile. This document outlines detailed experimental protocols, presents quantitative data for easy comparison, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a naturally occurring alkaloid that acts as a full agonist of nicotinic acetylcholine receptors (nAChRs). It displays a notable affinity for the α7 and skeletal muscle nAChR subtypes.[1][2][3][4] Its mechanism of action involves binding to these receptors, leading to the depolarization of neurons and subsequent release of neurotransmitters such as dopamine (B1211576) and norepinephrine.[1] Due to its specific interactions with nAChR subtypes, this compound and its derivatives are valuable research tools and potential therapeutic agents for neurological and inflammatory disorders.

Comparative Data of nAChR Ligands

The selection of appropriate controls and comparators is fundamental to in vitro studies of this compound. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other key nAChR ligands across various receptor subtypes. This data is essential for designing experiments and interpreting results in the context of known pharmacology.

Table 1: Agonist Binding Affinities (Ki) and Potencies (EC50) at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)EC50 (nM)Reference(s)
This compound α7> anabasine (B190304) > nicotine (B1678760)This compound > anabasine > nicotine
α4β2< nicotine< nicotine
Muscle-type-Potent agonist
Nicotine α4β20.041,000
α7-54,500
α3β4-42,400
α6/3β2β3-700
Anabasine α7This compound > anabasine > nicotineThis compound > anabasine > nicotine
α4β2< nicotine< nicotine
Acetylcholine α7--
α4β2--
Epibatidine α3 (human)0.0006-
α4β2 (human)0.16 - 0.23-
α7 (chicken)6002,000
Muscle-type (human)-16,000

Note: Direct comparative Ki and EC50 values for this compound across all subtypes from a single study are limited. The table reflects the rank order of potency where specific values are unavailable.

Table 2: Antagonist Inhibitory Constants (Ki/IC50) at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)IC50 (nM)Reference(s)
d-Tubocurarine Muscle-type (Torpedo)30 (high affinity site)-
Muscle-type (Torpedo)8,000 (low affinity site)-
α-Bungarotoxin α7-1.6
α3β4->3,000

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results. The following sections provide methodologies for key in vitro assays used to characterize this compound and other nAChR ligands.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor, allowing for the determination of binding affinity (Ki).

Objective: To determine the binding affinity of this compound and control compounds for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand: [³H]-Cytisine or [³H]-Epibatidine for high-affinity nAChRs (e.g., α4β2), [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.

  • Test compounds: this compound, positive controls (e.g., nicotine, epibatidine), and negative controls.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine for [³H]-cytisine binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates and glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet the membranes and wash multiple times. Resuspend the final pellet in Assay Buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific control, radioligand, and membrane preparation.

    • Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology-Based Functional Assay

This assay directly measures the ion channel function of nAChRs in response to agonist application.

Objective: To determine the functional potency (EC50) and efficacy of this compound and control agonists, and the inhibitory potency (IC50) of antagonists.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., CHO or HEK cells).

  • Patch-clamp electrophysiology setup or an automated electrophysiology platform (e-HTS).

  • Extracellular solution (e.g., HBPS buffer).

  • Intracellular solution for patch pipette.

  • Test compounds: this compound, agonists (acetylcholine, nicotine), and antagonists (d-tubocurarine, α-bungarotoxin).

Procedure:

  • Cell Preparation: Culture cells expressing the target nAChR subtype.

  • Recording Setup:

    • For manual patch-clamp: Establish a whole-cell recording configuration.

    • For automated platforms: Follow the manufacturer's instructions for cell plating and instrument setup.

  • Agonist Application: Apply increasing concentrations of the agonist (e.g., this compound) to the cell and record the elicited ionic current. The holding potential is typically -70 mV.

  • Antagonist Application: To measure inhibition, pre-incubate the cells with the antagonist for a set period (e.g., 5 minutes) before co-applying the antagonist with a fixed concentration of an agonist (typically the EC90 concentration).

  • Data Analysis:

    • Agonists: Plot the peak current response against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and maximum efficacy (Emax).

    • Antagonists: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Signaling Pathway and Experimental Workflow Visualization

To better understand the molecular events following this compound binding and the flow of in vitro experiments, the following diagrams are provided.

G cluster_0 This compound-Induced α7 nAChR Signaling cluster_1 Downstream Kinase Cascades cluster_2 Cellular Responses This compound This compound nAChR α7 nAChR This compound->nAChR binds & activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx opens channel JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt Cell_Survival Cell Survival (Anti-apoptotic) Akt->Cell_Survival Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory

Caption: this compound signaling at the α7 nAChR.

G cluster_0 In Vitro Assay Workflow for this compound cluster_1 Binding Assay cluster_2 Functional Assay (Electrophysiology) start Start prep_membranes Prepare nAChR- expressing membranes start->prep_membranes culture_cells Culture nAChR- expressing cells start->culture_cells incubate_radioligand Incubate with radioligand & test compounds prep_membranes->incubate_radioligand filter_wash Filter and wash incubate_radioligand->filter_wash quantify_binding Quantify radioactivity filter_wash->quantify_binding calc_ki Calculate Ki quantify_binding->calc_ki patch_clamp Perform whole-cell patch clamp culture_cells->patch_clamp apply_compounds Apply test compounds (agonists/antagonists) patch_clamp->apply_compounds record_currents Record ionic currents apply_compounds->record_currents calc_ec50 Calculate EC50/IC50 record_currents->calc_ec50

Caption: Workflow for this compound in vitro assays.

References

A Comparative Guide to the Statistical Analysis of Anabaseine Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacological profile of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists is crucial for the development of novel therapeutics. Anabaseine, a naturally occurring alkaloid, and its derivatives have been subjects of intense study due to their interactions with various nAChR subtypes. This guide provides a comparative analysis of this compound's dose-response relationships with other key nicotinic agonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of Nicotinic Agonists

The potency and efficacy of this compound and its alternatives vary significantly across different nAChR subtypes. The following tables summarize key dose-response parameters from published studies. It is important to note that values may differ between studies due to variations in experimental systems and conditions.

Table 1: Potency (EC50/IC50) of Nicotinic Agonists at Key nAChR Subtypes (in µM)

Compoundα7α4β2α3β4Muscle (α1)₂β1γδ
This compound Potent Agonist[1]Weak Partial Agonist[1]-Potent Agonist[1]
Nicotine (B1678760) ~65 (Efficacy vs ACh)[1]0.8 ± 0.1[2]--
Anabasine Full Agonist0.9 ± 0.0--
GTS-21 (DMXB-A) Selective Partial AgonistLow AffinityLow AffinityNo Agonist Effect

EC50 (half-maximal effective concentration) is a measure of potency for agonists, while IC50 (half-maximal inhibitory concentration) is used for antagonists. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Efficacy of Nicotinic Agonists at Key nAChR Subtypes (% of Acetylcholine max response)

Compoundα7α4β2
This compound ~100%Low
Nicotine ~65%100% (by definition in many assays)
Anabasine ~100%7% (of nicotine max)
GTS-21 (DMXB-A) Partial AgonistNo significant stimulation

Efficacy refers to the maximal response a drug can produce. A full agonist has 100% efficacy relative to the endogenous ligand (Acetylcholine), while a partial agonist has lower maximal efficacy.

Statistical Analysis of Dose-Response Curves

Dose-response curves are typically sigmoidal and are statistically analyzed using non-linear regression models. The most common model is the four-parameter logistic (4PL) equation, also known as the Hill equation. This model describes the relationship between the concentration of a drug and its biological response.

The key parameters derived from this analysis are:

  • Top and Bottom Plateaus: The maximal and minimal responses.

  • EC50/IC50: The concentration of the drug that produces a response halfway between the top and bottom plateaus.

  • Hill Slope (nH): Describes the steepness of the curve. A Hill slope of 1 indicates a simple one-to-one binding interaction, while values greater or less than 1 can suggest positive or negative cooperativity, respectively.

Statistical software such as GraphPad Prism or open-source tools like R are commonly used to perform these analyses and to compare the parameters of different dose-response curves, for example, to determine if the EC50 values of two compounds are significantly different.

Experimental Protocols

The generation of reliable dose-response data is contingent on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the analysis of this compound and its analogs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the function of ion channels, including nAChRs, expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7 or a combination of α4 and β2).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (typically -70 mV).

    • Increasing concentrations of the agonist (e.g., this compound) are applied to the oocyte.

    • The resulting inward current, carried by the influx of cations through the activated nAChR channels, is recorded.

  • Data Analysis: The peak current response at each concentration is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. This curve is then fitted with a non-linear regression model to determine the EC50, Hill slope, and maximal response.

Membrane Potential Assay using a FlexStation

This is a higher-throughput method for assessing ion channel activity by measuring changes in cell membrane potential using a fluorescent dye.

  • Cell Culture: Adherent cells (e.g., HEK293 or CHO) stably or transiently expressing the nAChR subtype of interest are plated in 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are incubated with a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).

  • Compound Addition: The microplate is placed in a FlexStation or similar fluorescence plate reader. The instrument adds varying concentrations of the test compound (e.g., this compound) to the wells.

  • Fluorescence Reading: The FlexStation measures the change in fluorescence intensity over time, which corresponds to the change in membrane potential upon receptor activation.

  • Data Analysis: The peak fluorescence change is plotted against the logarithm of the compound concentration to construct a dose-response curve, which is then analyzed by non-linear regression.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Dose_Response_Workflow start Start: Prepare nAChR- expressing cells/oocytes prepare_compounds Prepare serial dilutions of this compound & Alternatives start->prepare_compounds assay Perform functional assay (e.g., TEVC or FlexStation) prepare_compounds->assay data_collection Record cellular response at each concentration assay->data_collection plot_curve Plot Dose vs. Response data_collection->plot_curve stat_analysis Non-linear regression (4-parameter logistic fit) plot_curve->stat_analysis results Determine EC50, Hill Slope, and Max Efficacy stat_analysis->results comparison Compare parameters between This compound and alternatives results->comparison

References

Anabaseine Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of anabaseine and its derivatives with other nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Experimental data from peer-reviewed literature is summarized to facilitate informed decisions in drug development and neuroscience research.

Overview of this compound and its Derivatives

This compound is a naturally occurring alkaloid toxin found in marine worms and certain ant species.[1] It is a potent agonist at various nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. Due to its relatively low selectivity among nAChR subtypes and high toxicity, this compound itself has limited therapeutic applications.[2] However, its chemical structure has served as a valuable template for the development of synthetic derivatives with improved selectivity and safety profiles.

The most notable derivative is GTS-21 (also known as DMXBA or 3-(2,4-dimethoxybenzylidene)this compound). GTS-21 is a selective partial agonist for the α7 nAChR subtype, which is implicated in cognitive processes such as learning and memory.[2][3] This selectivity has positioned GTS-21 as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia.[2]

Comparative Efficacy at Nicotinic Acetylcholine Receptors

The efficacy of this compound and its derivatives is best understood by comparing their binding affinities (Ki) and potencies (EC50) at different nAChR subtypes against other well-known nicotinic ligands like nicotine (B1678760) and varenicline (B1221332).

Binding Affinity (Ki) Data

The following table summarizes the binding affinities of this compound, GTS-21, nicotine, and varenicline for the major nAChR subtypes. Lower Ki values indicate higher binding affinity.

Compoundα7 nAChR (Ki, nM)α4β2 nAChR (Ki, nM)α3β4 nAChR (Ki, nM)Reference
This compound High AffinityLower AffinityModerate Affinity
GTS-21 (DMXBA) ~2000~20>10,000
Nicotine ~1000~6.1High Affinity
Varenicline 1250.4High Affinity

Note: "High Affinity" and "Lower Affinity" are used where specific numerical Ki values were not consistently reported across comparable studies.

Functional Potency (EC50) and Efficacy Data

The following table presents the functional potency (EC50) and efficacy of these compounds. EC50 represents the concentration required to elicit a half-maximal response. Efficacy refers to the maximal response a compound can produce.

Compoundα7 nAChRα4β2 nAChRReference
EC50 (µM) / Efficacy EC50 (µM) / Efficacy
This compound Potent Agonist / Full EfficacyWeak Partial Agonist
GTS-21 (DMXBA) Partial AgonistVery Weak Partial Agonist / No significant stimulation
Nicotine Partial Agonist (~65% of ACh)Agonist
Varenicline Full AgonistPartial Agonist

Signaling Pathways and Experimental Workflows

Signaling Pathway of α7 nAChR Activation

Activation of the α7 nAChR by an agonist like this compound or its derivatives leads to the influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades involved in neurotransmitter release and neuroprotection.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Opens Channel Agonist This compound / GTS-21 Agonist->alpha7 Binds to Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Glutamate) Downstream->Neurotransmitter Neuroprotection Neuroprotection Downstream->Neuroprotection

Caption: Simplified signaling pathway of α7 nAChR activation by an agonist.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.

binding_assay_workflow start Start prep Prepare Membranes (Expressing nAChR subtype) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]epibatidine) - Test Compound (e.g., this compound) - Control (Buffer or known ligand) prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter wash Wash Filters filter->wash scintillation Add Scintillation Cocktail wash->scintillation count Quantify Radioactivity (Scintillation Counter) scintillation->count analyze Analyze Data (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

This protocol is adapted from studies characterizing nicotinic ligand binding.

  • Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α7, α4β2).

    • Radioligand specific for the receptor subtype (e.g., [¹²⁵I]α-bungarotoxin for α7, [³H]epibatidine or [³H]cytisine for α4β2).

    • Test compounds (this compound, GTS-21, etc.) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and wash multiple times. Resuspend the final membrane pellet in fresh assay buffer.

    • Assay Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a fixed concentration of radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).

    • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for characterizing the functional properties of ligand-gated ion channels.

  • Objective: To determine the potency (EC50) and efficacy of agonist compounds at specific nAChR subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the nAChR subunits of interest.

    • Two-electrode voltage clamp setup.

    • Recording solution (e.g., Ringer's solution).

    • Agonist solutions at various concentrations.

  • Procedure:

    • Oocyte Preparation and Injection: Harvest stage V-VI oocytes from a female Xenopus laevis. Inject the oocytes with a solution containing the cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.

    • Agonist Application: Apply the agonist compound at various concentrations to the oocyte for a short duration. Record the resulting inward current, which is a measure of ion flow through the activated nAChR channels.

    • Data Analysis: Measure the peak current response for each agonist concentration. Plot the normalized current response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (efficacy).

Conclusion

This compound and its derivatives, particularly GTS-21, exhibit distinct efficacy profiles at various nAChR subtypes. While this compound is a potent, non-selective agonist, GTS-21 demonstrates a preference for the α7 nAChR as a partial agonist. This selectivity, coupled with a better safety profile, makes GTS-21 and similar compounds valuable tools for investigating the role of α7 nAChRs in cognition and as potential therapeutics for cognitive disorders. The comparative data and detailed protocols provided in this guide are intended to support further research and development in this promising area of neuropharmacology.

References

Anabaseine and its Derivatives: A Comparative Guide to their Therapeutic Potential in Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of anabaseine and its derivatives, primarily focusing on the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist GTS-21 (also known as DMXB-A), against current treatments for cognitive deficits in Alzheimer's disease and schizophrenia.

Executive Summary

This compound, a natural alkaloid, and its synthetic derivatives have emerged as promising therapeutic agents for cognitive disorders due to their selective agonism at α7-nAChRs. These receptors are pivotal in modulating cognitive processes, and their dysfunction has been implicated in both Alzheimer's disease and schizophrenia. Preclinical evidence suggests that this compound derivatives like GTS-21 may offer comparable or, in some contexts, superior efficacy in improving cognitive function compared to existing treatments. However, clinical data providing direct, head-to-head comparisons with current first-line therapies remain limited. This guide synthesizes the available experimental data to offer an objective comparison.

Mechanism of Action: A Tale of Two Pathways

The therapeutic rationale for this compound derivatives and current treatments stems from distinct, yet sometimes overlapping, neurochemical pathways.

This compound and its Derivatives (e.g., GTS-21): These compounds are selective agonists of the α7-nAChR. Activation of this receptor leads to a cascade of downstream signaling events that are thought to enhance cognitive function and provide neuroprotection.

anabaseine_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound / GTS-21 a7nAChR_pre α7-nAChR This compound->a7nAChR_pre binds & activates a7nAChR_post α7-nAChR Ca_influx_pre Ca²⁺ Influx a7nAChR_pre->Ca_influx_pre opens channel NT_release Neurotransmitter Release (e.g., ACh, Glutamate) Ca_influx_pre->NT_release triggers Ca_influx_post Ca²⁺ Influx a7nAChR_post->Ca_influx_post opens channel PI3K_Akt PI3K/Akt Pathway Ca_influx_post->PI3K_Akt activates JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx_post->JAK2_STAT3 activates CREB CREB Activation PI3K_Akt->CREB JAK2_STAT3->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection

This compound/GTS-21 Signaling Pathway

Current Treatments:

  • Cholinesterase Inhibitors (e.g., Donepezil (B133215), Rivastigmine, Galantamine): These drugs prevent the breakdown of acetylcholine (ACh), a key neurotransmitter for memory and learning, thereby increasing its availability in the synaptic cleft.[1][2]

cholinesterase_inhibitor_pathway cluster_synapse Synaptic Cleft ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ChEI Cholinesterase Inhibitor ChEI->AChE inhibits

Cholinesterase Inhibitor Mechanism
  • NMDA Receptor Antagonists (e.g., Memantine): Memantine works by blocking N-methyl-D-aspartate (NMDA) receptors, which are overstimulated by glutamate (B1630785) in Alzheimer's disease, leading to excitotoxicity and neuronal damage.[3]

memantine_pathway cluster_synapse Postsynaptic Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor blocks channel

Memantine Mechanism of Action

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head clinical trials are scarce. The following tables summarize available data from preclinical and clinical studies to facilitate comparison.

Table 1: Preclinical Efficacy of this compound Derivatives vs. Donepezil
Study Model Compound(s) Dosage Key Findings Citation
Ketamine-impaired rhesus monkeys (Model for schizophrenia cognitive deficits)GTS-21 vs. DonepezilGTS-21: 0.03 mg/kg; Donepezil: Not specifiedGTS-21 significantly attenuated ketamine-induced cognitive impairment in the object retrieval-detour task. Donepezil failed to reverse the impairment.[1][1]
Aging-related memory deficits in miceS 24795 (α7-nAChR partial agonist) vs. DonepezilS 24795: 0.3 & 1 mg/kg; Donepezil: 0.3 & 1 mg/kgS 24795 (1 mg/kg) and donepezil (0.3 mg/kg) showed beneficial effects on short-term working memory. Both compounds at 1 mg/kg improved long-term declarative memory.
Table 2: Clinical Efficacy of GTS-21 in Cognitive Impairment
Condition Study Phase Comparator Key Cognitive Outcomes Citation
Schizophrenia (Cognitive Deficits)Phase 2PlaceboSignificant improvement in neurocognitive performance on multiple domains (speed of processing, attention/vigilance, working memory, verbal learning, visual learning, and reasoning/problem solving) compared to placebo.
Healthy Male VolunteersPhase 1PlaceboStatistically significant enhancement of attention, working memory, and episodic secondary memory compared to placebo.
Alzheimer's DiseasePhase 2PlaceboMixed results; some studies showed no significant improvement in cognitive impairment.
Table 3: Efficacy of Current Treatments for Alzheimer's Disease
Drug Class Drug(s) Mechanism General Efficacy in Mild to Moderate AD Citation
Cholinesterase InhibitorsDonepezil, Rivastigmine, GalantamineIncrease acetylcholine levelsModest symptomatic improvement in cognition, function, and behavior.
NMDA Receptor AntagonistMemantineBlocks glutamate excitotoxicityUsed for moderate to severe AD, often in combination with a cholinesterase inhibitor, with modest benefits.
Table 4: Efficacy of Current Treatments for Cognitive Impairment in Schizophrenia
Drug Class Drug(s) General Efficacy on Cognition Citation
Second-Generation AntipsychoticsOlanzapine, Risperidone, etc.Small to moderate beneficial effects on cognitive function compared to first-generation antipsychotics.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Object Retrieval-Detour Task (Rhesus Monkeys)

This task assesses cognitive flexibility and inhibitory control, functions associated with the prefrontal cortex.

Workflow:

object_retrieval_workflow Start Start Training Train monkey to retrieve a food reward from an open-sided transparent box Start->Training Baseline Establish baseline performance Training->Baseline Drug_Admin Administer Test Compound (GTS-21, Donepezil, or Vehicle) Baseline->Drug_Admin Ketamine_Admin Administer Ketamine to induce cognitive impairment Drug_Admin->Ketamine_Admin Testing Test performance on the object retrieval-detour task Ketamine_Admin->Testing Data_Analysis Analyze data for changes in performance (e.g., number of barrier reaches, success rate) Testing->Data_Analysis End End Data_Analysis->End

Object Retrieval-Detour Task Workflow

Detailed Steps:

  • Apparatus: A transparent box with one open side is used. The orientation of the open side can be varied.

  • Procedure: A food reward is placed inside the box. The monkey must learn to inhibit the prepotent response of reaching directly for the visible reward (which would be blocked by the transparent wall) and instead reach through the open side.

  • Drug Administration: In the comparative study, rhesus monkeys were pre-treated with either GTS-21 or donepezil before being administered ketamine to induce a state of cognitive impairment relevant to schizophrenia.

  • Data Collection: Performance is typically measured by the number of "barrier reaches" (perseverative errors) and the success rate in retrieving the reward.

Phase 2 Clinical Trial of GTS-21 in Schizophrenia

Objective: To assess the efficacy and safety of GTS-21 for improving cognitive deficits in patients with schizophrenia.

Workflow:

gts21_clinical_trial_workflow Screening Patient Screening (Diagnosis of Schizophrenia, stable on antipsychotics) Baseline_Assessment Baseline Cognitive Assessment (e.g., MATRICS Consensus Cognitive Battery) Screening->Baseline_Assessment Randomization Randomization Treatment_GTS21 GTS-21 Treatment Group (e.g., 75mg or 150mg twice daily) Randomization->Treatment_GTS21 Treatment_Placebo Placebo Group Randomization->Treatment_Placebo Follow_up_Assessment Follow-up Cognitive Assessments (at specified time points) Treatment_GTS21->Follow_up_Assessment Safety_Monitoring Ongoing Safety Monitoring (Adverse Events, Vitals, Labs) Treatment_GTS21->Safety_Monitoring Treatment_Placebo->Follow_up_Assessment Treatment_Placebo->Safety_Monitoring Baseline_Assessment->Randomization Data_Analysis Data Analysis (Compare cognitive changes between groups) Follow_up_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis End End of Study Data_Analysis->End

GTS-21 Schizophrenia Trial Workflow

Key Methodological Points:

  • Participants: Patients with a confirmed diagnosis of schizophrenia and on stable doses of antipsychotic medication.

  • Intervention: Double-blind, placebo-controlled design with patients randomized to receive either GTS-21 at varying doses or a placebo.

  • Cognitive Assessments: A battery of standardized neuropsychological tests, such as the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery, is used to assess various cognitive domains.

  • Primary Outcome: The primary endpoint is typically the change in a composite score of cognitive function from baseline to the end of the treatment period.

Safety and Tolerability

  • This compound/GTS-21: In clinical trials, GTS-21 has been generally well-tolerated at therapeutic doses. The most common adverse events are typically mild and transient.

  • Cholinesterase Inhibitors: Common side effects include gastrointestinal issues (nausea, vomiting, diarrhea), dizziness, and headache.

  • Memantine: Generally well-tolerated, with potential side effects including dizziness, headache, confusion, and constipation.

  • Second-Generation Antipsychotics: This class of drugs has a range of potential side effects, including metabolic effects (weight gain, diabetes), extrapyramidal symptoms, and sedation.

Conclusion and Future Directions

This compound and its derivatives, particularly GTS-21, hold significant promise as a novel therapeutic strategy for treating cognitive impairment in both Alzheimer's disease and schizophrenia. Preclinical data suggest a potential efficacy advantage over at least one current standard-of-care treatment in a relevant animal model. The mechanism of action, targeting the α7-nAChR, offers a distinct approach compared to existing therapies.

However, the lack of robust, head-to-head clinical trial data is a critical gap. Future research should prioritize well-designed, adequately powered clinical trials directly comparing the efficacy and safety of this compound derivatives against current first-line treatments. Such studies are essential to definitively establish the therapeutic position of this promising class of compounds in the management of cognitive disorders. Furthermore, identifying patient subpopulations that may derive the most benefit from α7-nAChR agonists will be crucial for personalized medicine approaches in the future.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Anabaseine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like anabaseine, a pyridine (B92270) alkaloid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, aligning with standard safety protocols.

This compound Disposal Protocols: A Step-by-Step Guide

The disposal of this compound and its associated waste must be conducted with care to prevent contamination and ensure compliance with regulations. The following procedures are based on standard laboratory safety guidelines and information from safety data sheets (SDS).

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. This includes unused or expired products, contaminated labware (e.g., vials, pipette tips, gloves), and solutions from experimental procedures.

  • Segregate this compound waste from other chemical and non-hazardous waste at the point of generation.

2. Containerization:

  • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.[1][2]

  • Ensure containers are kept tightly closed except when adding waste.[1][2]

  • Properly label all waste containers with "Hazardous Waste" and clearly identify the contents, including "this compound."

3. Storage:

  • Store collected waste in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Keep waste containers away from incompatible materials, heat, and sources of ignition.

4. Disposal:

  • This compound waste must be disposed of through a licensed professional waste disposal company.

  • Do not discharge this compound waste into drains or the environment.

  • The recommended method of disposal is often controlled incineration with flue gas scrubbing.

  • For contaminated packaging, triple-rinse with a suitable solvent before recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permissible by local regulations.

5. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, eye protection, and a lab coat. In some cases, a self-contained breathing apparatus may be necessary.

  • Prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a suitable container for disposal.

  • Avoid creating dust.

  • Ventilate the area and wash the spill site after material pickup is complete.

Key Disposal and Safety Information

For quick reference, the following table summarizes crucial safety and disposal information for this compound. Note that specific quantitative limits for disposal are generally not provided in safety data sheets and are subject to local, state, and federal regulations.

ParameterGuidelineSource
Disposal Method Engage a licensed professional waste disposal company. Controlled incineration is a possible method.
Environmental Release Avoid discharge into drains and the environment.
Container Type Suitable, closed, and properly labeled containers.
Personal Protective Equipment (PPE) Chemical impermeable gloves, suitable protective clothing, and eye/face protection.
Spill Cleanup Use spark-proof tools and explosion-proof equipment. Collect adhered or collected material promptly for disposal.
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.

Experimental Protocol for Safe Disposal Workflow

While no specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are readily available in the provided search results, the following procedural workflow outlines the critical steps for safely preparing this compound waste for disposal.

Objective: To safely collect and prepare this compound waste for pickup by a licensed disposal service.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Spill kit with appropriate absorbent material

Procedure:

  • Preparation: Before beginning any work with this compound, ensure a designated waste container is properly labeled and accessible in the satellite accumulation area.

  • Waste Collection:

    • At the end of each experiment, carefully transfer all this compound-containing waste into the designated container.

    • This includes excess solutions, contaminated disposables (e.g., pipette tips, weighing boats), and rinsates from cleaning contaminated glassware.

    • Minimize the generation of aerosols or dust during transfer.

  • Container Management:

    • Securely close the waste container lid immediately after adding waste.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Decontamination of Labware:

    • For reusable glassware, rinse thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone, check for compatibility) to remove this compound residues.

    • Collect the initial rinsate as hazardous waste. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.

  • PPE Disposal:

    • Remove contaminated gloves and other disposable PPE and place them in the designated solid waste container for this compound.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound and its waste.

  • Request for Disposal: Once the waste container is full or has reached its accumulation time limit, arrange for its collection by the institution's environmental health and safety office or a licensed waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

Anabaseine_Disposal_Workflow start Start: this compound Waste Generated identify Identify & Characterize Waste (Unused product, contaminated labware, solutions) start->identify segregate Segregate this compound Waste identify->segregate containerize Collect in Labeled, Closed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store spill Spill Occurs? store->spill Monitor Storage spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes disposal_request Request Disposal from Licensed Contractor spill->disposal_request No spill_protocol->store end End: Waste Removed for Proper Disposal disposal_request->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anabaseine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Anabaseine, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

This compound and its hydrochloride salt are classified as hazardous substances. They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following procedures is critical for safe handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory NIOSH-approved air-purifying respiratorRequired when handling the powder form to avoid inhalation of dust.[1][2] A full-face respirator also provides eye and face protection.
Hands Chemical-resistant gloves (e.g., nitrile rubber)Must be worn at all times. It is recommended to wear two pairs of gloves, with one pair under the gown cuff and the other over.[3] Change gloves immediately if they are torn, punctured, or contaminated.
Eyes Safety glasses with side-shields or gogglesEssential to protect against splashes and dust. A face shield may be necessary for full facial protection.
Body Protective disposable gown or lab coatShould be made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs to prevent skin exposure.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for a safe operational procedure.

Standard Operating Procedure for this compound Handling prep 1. Preparation - Assemble all necessary PPE. - Ensure fume hood is operational. - Prepare all equipment and reagents. weigh 2. Weighing and Aliquoting - Conduct within a fume hood. - Use appropriate tools to handle the solid. prep->weigh dissolve 3. Dissolution - Add solvent slowly to the solid. - Keep the container closed as much as possible. weigh->dissolve experiment 4. Experimental Use - Handle solutions with care. - Avoid generating aerosols. dissolve->experiment decon 5. Decontamination - Clean all work surfaces and equipment thoroughly. - Use an appropriate deactivating solution if available. experiment->decon disposal 6. Waste Disposal - Dispose of all contaminated materials as hazardous waste. - Follow institutional and local regulations. decon->disposal

Caption: Standard Operating Procedure for this compound Handling.

Emergency Procedures: Handling Spills and Exposures

In the event of a spill or accidental exposure, a rapid and informed response is crucial.

Spill Response Workflow

This compound Spill Response Protocol spill Spill Occurs evacuate 1. Evacuate Immediate Area - Alert others in the vicinity. spill->evacuate ppe 2. Don Appropriate PPE - Including respiratory protection for powders. evacuate->ppe contain 3. Contain the Spill - Use absorbent material for liquids. - Gently cover powders to avoid dust. ppe->contain cleanup 4. Clean Up - Collect waste into a sealed container. - Decontaminate the area. contain->cleanup dispose 5. Dispose of Waste - Label as hazardous waste. - Follow institutional guidelines. cleanup->dispose

Caption: this compound Spill Response Protocol.

First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash skin with soap and plenty of water. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure.

  • Handling: Always work in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a freezer to maintain product quality. Keep away from heat, sparks, and open flames.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes empty containers, used PPE (gloves, gowns, etc.), and any materials used for spill cleanup.

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant. Ensure compliance with all federal, state, and local environmental regulations. It is advisable to offer excess and expired materials to a licensed hazardous material disposal company.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anabaseine
Reactant of Route 2
Anabaseine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.